molecular formula C3H3Cl3 B1605245 1,1,2-Trichloropropene CAS No. 21400-25-9

1,1,2-Trichloropropene

Cat. No.: B1605245
CAS No.: 21400-25-9
M. Wt: 145.41 g/mol
InChI Key: LIPPKMMVZOHCIF-UHFFFAOYSA-N
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Description

1,1,2-Trichloropropene is a useful research compound. Its molecular formula is C3H3Cl3 and its molecular weight is 145.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2-trichloroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Cl3/c1-2(4)3(5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPPKMMVZOHCIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8073425
Record name 1-Propene, 1,1,2-trichloro-
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Molecular Weight

145.41 g/mol
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Vapor Pressure

39.1 [mmHg]
Record name 1-Propene, 1,1,2-trichloro-
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CAS No.

21400-25-9, 35175-85-0
Record name 1,1,2-Trichloro-1-propene
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Record name 1,1,2-Trichloropropene
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Record name 1-Propene, trichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propene, 1,1,2-trichloro-
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Record name 1,1,2-TRICHLOROPROPENE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 1,1,2-Trichloropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the plausible synthesis pathways for 1,1,2-trichloropropene, a chlorinated alkene of interest in synthetic chemistry. Due to the limited availability of direct published experimental procedures for this specific molecule, this document outlines a scientifically grounded, proposed synthesis route based on established chemical principles of dehydrohalogenation. This guide includes a summary of quantitative data, a detailed, albeit proposed, experimental protocol, and a logical workflow diagram.

Core Synthesis Pathway: Dehydrochlorination of 1,1,2,2-Tetrachloropropane (B80383)

The most direct and theoretically sound method for the synthesis of this compound is the dehydrochlorination of 1,1,2,2-tetrachloropropane. This elimination reaction involves the removal of a hydrogen and a chlorine atom from adjacent carbons to form a double bond.

The reaction is typically facilitated by a strong base, often in an alcoholic solvent to promote the E2 (bimolecular elimination) mechanism. The choice of base and reaction conditions can influence the yield and the formation of potential side products.

Proposed Reaction Scheme:

Quantitative Data Summary

Direct, experimentally verified quantitative data for the synthesis of this compound is scarce in readily available literature. The following table provides known physical properties of the target molecule and its proposed precursor, along with projected data for the proposed reaction based on analogous dehydrohalogenation reactions of other polychlorinated alkanes.

Parameter1,1,2,2-Tetrachloropropane (Precursor)This compound (Product)Notes
Molecular Formula C₃H₄Cl₄C₃H₃Cl₃-
Molecular Weight 181.87 g/mol 145.41 g/mol -
Boiling Point ~158-160 °C~125-127 °CEstimated for this compound
Density ~1.49 g/cm³~1.3 g/cm³Estimated for this compound
Proposed Reaction Yield -50-70%Projected based on similar dehydrohalogenation reactions. Actual yield is dependent on specific reaction conditions.
Purity >95% (typical for commercial grade)>90% (after purification)Projected and dependent on purification method.

Experimental Protocol (Proposed)

Disclaimer: The following is a proposed experimental protocol for the synthesis of this compound via the dehydrochlorination of 1,1,2,2-tetrachloropropane. This protocol is based on general procedures for similar chemical transformations and should be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize this compound by the dehydrochlorination of 1,1,2,2-tetrachloropropane using alcoholic potassium hydroxide (B78521).

Materials:

  • 1,1,2,2-Tetrachloropropane (1 mol, 181.87 g)

  • Potassium hydroxide (KOH) (1.2 mol, 67.32 g)

  • Ethanol (B145695) (95%), 500 mL

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Boiling chips

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, distillation apparatus)

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve potassium hydroxide (67.32 g) in ethanol (500 mL). Gentle heating may be required to facilitate dissolution.

  • Addition of Precursor: Once the potassium hydroxide is fully dissolved, cool the solution to room temperature. Begin vigorous stirring and add 1,1,2,2-tetrachloropropane (181.87 g) dropwise from the dropping funnel over a period of 1-2 hours. An exothermic reaction may be observed; maintain the reaction temperature below 40°C using an ice bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78°C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) if possible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 1 L of cold water. The organic layer will separate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether) (2 x 100 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 200 mL) and then with a saturated brine solution (1 x 100 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude this compound can be purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 125-127°C.

  • Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

    • ¹H NMR (CDCl₃): A singlet for the methyl protons (CH₃).

    • ¹³C NMR (CDCl₃): Three distinct signals corresponding to the methyl carbon, the chlorinated carbon of the double bond, and the dichlorinated carbon of the double bond.

    • IR: Characteristic peaks for C=C stretching.

    • MS: Molecular ion peak corresponding to the mass of this compound.

Logical Workflow Diagram

The following diagram illustrates the proposed synthesis pathway from the starting material to the final product.

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reaction cluster_product Product 1_1_2_2_Tetrachloropropane 1,1,2,2-Tetrachloropropane Dehydrochlorination Dehydrochlorination 1_1_2_2_Tetrachloropropane->Dehydrochlorination Base (e.g., KOH) Ethanol, Reflux 1_1_2_Trichloropropene This compound Dehydrochlorination->1_1_2_Trichloropropene

Caption: Proposed synthesis of this compound.

An In-depth Technical Guide on 1,1,2-Trichloropropene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropene is a halogenated unsaturated aliphatic hydrocarbon with the chemical formula C₃H₃Cl₃.[1][2] Its structure and properties are of interest to researchers in organic synthesis and material science. This document provides a summary of its known chemical and physical properties, spectroscopic information, and a discussion of its likely reactivity.

Chemical Structure

The structure of this compound consists of a three-carbon propylene (B89431) chain with three chlorine atoms attached to the first and second carbon atoms.

Molecular Structure:

G General Workflow for Dehydrochlorination start Start with Polychloroalkane Precursor react React with Base (e.g., NaOH) with Heating and Stirring start->react monitor Monitor Reaction Progress (e.g., GC) react->monitor workup Workup: Separate Layers, Wash, and Dry Organic Phase monitor->workup Upon Completion purify Purify Product by Distillation workup->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

References

Physical characteristics of 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physical Characteristics of 1,1,2-Trichloropropene

This technical guide provides a comprehensive overview of the core physical characteristics of this compound, tailored for researchers, scientists, and professionals in drug development. This document compiles essential data, outlines experimental methodologies for property determination, and presents a logical workflow for these characterizations.

Core Physical Properties

This compound, with the chemical formula C₃H₃Cl₃, is a halogenated aliphatic, unsaturated hydrocarbon.[1] Its physical properties are crucial for understanding its behavior in various chemical and biological systems.

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below. The data is a combination of experimental and calculated values from various sources.

PropertyValueUnitSource TypeReference
Molecular Formula C₃H₃Cl₃-[1][2]
Molecular Weight 145.41 g/mol Computed[1][2][3]
IUPAC Name 1,1,2-trichloroprop-1-ene-[1]
CAS Registry Number 21400-25-9-[1][2]
Normal Boiling Point 384.25K (111.1 °C)Calculated[3]
Vapor Pressure 39.1mmHgExperimental[1]
Critical Temperature 594.98KCalculated[3]
Critical Pressure 4135.61kPaCalculated[3]
Enthalpy of Vaporization 35.55kJ/molCalculated[3]
Enthalpy of Fusion 13.70kJ/molCalculated[3]
Octanol/Water Partition Coeff. 2.892Calculated[3]
Water Solubility -2.88 (log10 WS)mol/lCalculated[3]

Experimental Protocols for Physical Characterization

While specific experimental data for this compound is limited, standard methodologies for determining the physical properties of haloalkanes and haloarenes are well-established.[4][5][6][7][8]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile compound like this compound, a common method is distillation.

  • Apparatus: A standard distillation setup including a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • The sample of this compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

    • The sample is heated gently.

    • The temperature is recorded when the liquid is boiling steadily and a consistent temperature is observed on the thermometer as the vapor condenses and collects in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Measurement of Density

Density, the mass per unit volume, is a fundamental physical property.

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume) and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed accurately.

    • It is then filled with the sample liquid (this compound), ensuring no air bubbles are present. The temperature of the sample is recorded.

    • The filled pycnometer is weighed again.

    • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

    • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index measures how much the path of light is bent, or refracted, when entering the substance. It is a characteristic property of a pure compound.

  • Apparatus: A refractometer (e.g., an Abbé refractometer).

  • Procedure:

    • A few drops of the this compound sample are placed on the prism of the refractometer.

    • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

    • The refractive index is read from the instrument's scale. The temperature at which the measurement is made is also recorded, as the refractive index is temperature-dependent.

Logical Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a chemical sample like this compound.

G cluster_prep Sample Preparation cluster_phys_char Physical Characterization cluster_data Data Analysis and Reporting A Obtain Sample of This compound B Purification (e.g., Distillation) A->B C Purity Analysis (e.g., GC-MS, NMR) B->C D Boiling Point Determination C->D Purified Sample E Density Measurement C->E Purified Sample F Refractive Index Measurement C->F Purified Sample G Vapor Pressure Analysis C->G Purified Sample H Compile and Tabulate Data D->H E->H F->H G->H I Compare with Literature/ Calculated Values H->I J Generate Technical Report I->J

Caption: Workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1,1,2-trichloropropene, including its chemical identity, physicochemical properties, and relevant experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification

IdentifierValue
IUPAC Name 1,1,2-trichloroprop-1-ene[1]
CAS Number 21400-25-9[1][2][3][4][5][6]
Molecular Formula C₃H₃Cl₃[1][2][3][4][5][6]
Synonyms 1,1,2-Trichloro-1-propene, Propene, 1,1,2-trichloro-[1][4][5][6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource
Molecular Weight 145.41 g/mol [2][3]PubChem[1]
Monoisotopic Mass 143.930033 DaPubChem[1]
Vapor Pressure 39.1 mmHgHaz-Map[1]
Complexity 70.1PubChem[2]
Heavy Atom Count 6PubChem[2]

Experimental Protocols

Synthesis of Chlorinated Propenes (General Approach)

The synthesis of trichloropropenes can often be achieved through the dehydrochlorination of tetrachloropropanes. A general two-step conceptual pathway is outlined below.

Step 1: Chlorination of a Propane or Propene Precursor The initial step typically involves the chlorination of a suitable three-carbon substrate. For instance, the chlorination of 1,2,3-trichloropropane (B165214) can yield tetrachloropropanes. This reaction is often carried out by bubbling chlorine gas through the liquid substrate, sometimes in the presence of a catalyst or under UV irradiation to facilitate the reaction.

Step 2: Dehydrochlorination to Form Trichloropropene The resulting tetrachloropropane mixture can then be subjected to dehydrochlorination to introduce a double bond and form trichloropropene. This is commonly achieved by reacting the tetrachloropropane with a base. The choice of base and reaction conditions (e.g., temperature, solvent) can influence the regioselectivity of the elimination and the resulting isomer distribution of the trichloropropene products.

Analytical Characterization

The analysis of this compound would typically involve chromatographic and spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. A general procedure would involve:

  • Sample Preparation: Dissolving the sample in a suitable volatile solvent.

  • Injection: Injecting a small volume of the prepared sample into the GC.

  • Separation: Using a capillary column (e.g., DB-5ms) with a programmed temperature gradient to separate the components of the sample.

  • Detection: The mass spectrometer would be used as the detector, recording the mass spectrum of the eluting components. Identification of this compound would be based on its retention time and the fragmentation pattern in its mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy would be essential for the structural confirmation of this compound.

  • ¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their connectivity. For this compound, a singlet corresponding to the methyl protons would be expected.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the three carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment (e.g., sp² or sp³ hybridized, attached to chlorine atoms).

Applications and Biological Activity

There is limited information available in the scientific literature regarding the specific applications of this compound in drug development. Its structural analog, 1,1,2-trichloropropane (B166545), has been studied for its toxicity. In a 90-day study, 1,1,2-trichloropropane administered to rats in drinking water did not show clear dose-related adverse effects, unlike 1,2,3-trichloropropane which caused decreased growth rates and organ weight changes at high concentrations.

No specific signaling pathways have been elucidated for this compound. Research on related compounds, such as trichloropropene oxide, has shown effects on the metabolic activation of polyaromatic hydrocarbons, suggesting a potential interaction with enzymatic pathways. However, direct evidence for this compound's involvement in specific biological signaling is currently lacking.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a conceptual workflow for the synthesis and subsequent characterization of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis cluster_analytics Analytical Characterization start Chlorinated Propane Precursor chlorination Chlorination start->chlorination Cl₂ dehydrochlorination Dehydrochlorination (Base Treatment) chlorination->dehydrochlorination Tetrachloropropane Intermediate crude_product Crude this compound dehydrochlorination->crude_product purification Purification (e.g., Distillation) crude_product->purification pure_product Pure this compound purification->pure_product gcms GC-MS Analysis pure_product->gcms nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr

Caption: Conceptual workflow for the synthesis and analysis of this compound.

References

Spectroscopic Analysis of 1,1,2-Trichloropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for 1,1,2-trichloropropene (CAS RN: 21400-25-9). The document collates information from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting the data in a structured format for ease of reference and comparison. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication of these results.

Quantitative Spectroscopic Data

The following tables summarize the available quantitative data for this compound. It is important to note that while IR and Mass Spectrometry data are available from public databases, comprehensive ¹H and ¹³C NMR data for this compound were not readily found in the public domain during the course of this research.

Table 1: Infrared (IR) Spectroscopy Data

The most significant absorption bands from the infrared spectrum of this compound are presented below. This data is crucial for identifying the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850Medium-StrongC-H stretch (from the methyl group)
~1640MediumC=C stretch (alkene)
~1450MediumC-H bend (methyl group)
~800-600StrongC-Cl stretch

Data sourced from the NIST WebBook.[1]

Table 2: Mass Spectrometry (MS) Data

The mass spectrum of this compound, typically obtained via electron ionization (EI), shows a characteristic fragmentation pattern. The major fragments and their relative intensities are key to confirming the molecular weight and elucidating the structure of the molecule.[2] The molecular weight of this compound is 145.415 g/mol .[1][2]

m/zRelative Intensity (%)Assignment
144/146/148~30:30:10[M]⁺ (Molecular ion peak with isotopic pattern for 3 Cl atoms)
109/111~100:65[M-Cl]⁺ (Loss of a chlorine atom)
74/76~40:13[C₂H₂Cl]⁺
39~50[C₃H₃]⁺

Data interpreted from NIST and PubChem databases.[2][3]

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Data

Despite a thorough search of publicly available spectroscopic databases, experimental ¹H and ¹³C NMR data for this compound could not be located. For a molecule with the structure of this compound, one would expect a singlet in the ¹H NMR spectrum corresponding to the methyl protons. In the ¹³C NMR spectrum, three distinct signals would be anticipated: one for the methyl carbon and two for the sp² hybridized carbons of the double bond.

Experimental Protocols

The following sections outline generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of volatile, halogenated organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general method for acquiring ¹H and ¹³C NMR spectra of a volatile liquid like this compound.

  • Sample Preparation :

    • Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • The solvent should be chosen to avoid signal overlap with the analyte.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (¹H NMR) :

    • Spectrometer : 300-500 MHz NMR spectrometer.

    • Pulse Sequence : Standard single-pulse sequence.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8-16, depending on the sample concentration.

    • Spectral Width : 0-12 ppm.

  • Instrument Parameters (¹³C NMR) :

    • Spectrometer : 75-125 MHz NMR spectrometer.

    • Pulse Sequence : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 128-1024, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Spectral Width : 0-200 ppm.

  • Data Processing :

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

This protocol outlines the procedure for obtaining an FT-IR spectrum of a neat liquid sample.

  • Sample Preparation :

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place one to two drops of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrument Parameters :

    • Spectrometer : Fourier Transform Infrared (FT-IR) spectrometer.

    • Scan Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

    • Background : A background spectrum of the clean, empty sample compartment should be acquired before running the sample.

  • Data Acquisition and Processing :

    • Place the salt plate assembly in the sample holder of the spectrometer.

    • Acquire the spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

This protocol describes a general procedure for obtaining an electron ionization mass spectrum of a volatile compound, often coupled with a gas chromatography (GC) inlet.

  • Sample Introduction :

    • For a pure liquid, a direct insertion probe can be used, or the sample can be introduced via a GC.

    • If using GC-MS, dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the analyte from the solvent and introduce it into the mass spectrometer.

  • Instrument Parameters (Electron Ionization) :

    • Ionization Mode : Electron Ionization (EI).

    • Electron Energy : 70 eV. This is a standard energy that provides reproducible fragmentation patterns.[4]

    • Source Temperature : 150-250 °C to ensure the sample remains in the gas phase.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Scan Range : m/z 35-300 to cover the expected molecular ion and fragment masses.

  • Data Acquisition and Analysis :

    • Acquire the mass spectrum.

    • The resulting spectrum will show the relative abundance of different mass-to-charge ratio fragments.

    • Analyze the fragmentation pattern to confirm the structure and identify the molecular ion. The isotopic distribution for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key feature to look for in fragments containing chlorine atoms.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_sample Sample Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_elucidation Structural Elucidation Unknown_Compound Unknown Compound (e.g., this compound) IR Infrared (IR) Spectroscopy Unknown_Compound->IR MS Mass Spectrometry (MS) Unknown_Compound->MS NMR Nuclear Magnetic Resonance (NMR) Unknown_Compound->NMR IR_Data Functional Groups (C=C, C-Cl, C-H) IR->IR_Data Provides MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Provides NMR_Data Carbon-Hydrogen Framework NMR->NMR_Data Provides Structure Proposed Structure IR_Data->Structure MS_Data->Structure NMR_Data->Structure

Caption: Workflow for structural elucidation using spectroscopic methods.

References

Solubility of 1,1,2-Trichloropropene in aqueous and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,1,2-trichloropropene in aqueous and organic solvents. Due to a lack of experimentally determined quantitative data in publicly available literature, this guide presents predicted solubility values and details the established experimental protocols for their determination. This information is intended to support research, development, and formulation activities involving this compound.

Predicted Solubility Data

Table 1: Predicted Aqueous Solubility and Octanol-Water Partition Coefficient of this compound

ParameterPredicted ValueSource
Log10 of Water Solubility (mol/L)-2.88Crippen Calculated Property[1]
Octanol (B41247)/Water Partition Coefficient (log Kow)2.892Crippen Calculated Property[1]

Interpretation of Predicted Data:

The predicted Log10 of water solubility of -2.88 suggests that this compound has a very low solubility in water. This corresponds to a molar solubility of approximately 1.32 x 10-3 mol/L.

The predicted octanol-water partition coefficient (log Kow) of 2.892 indicates that this compound is significantly more soluble in a non-polar solvent like octanol than in water.[2] A log Kow in this range is characteristic of hydrophobic compounds that tend to partition into organic phases.[2] This suggests good solubility in many common organic solvents.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, experimental determination is crucial. The following are detailed methodologies for two standard methods suitable for volatile and sparingly soluble compounds like this compound.

Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of substances.[3][4] For a volatile compound, modifications to minimize loss are necessary.

Principle:

An excess amount of the test substance is agitated in a solvent (e.g., water) for a prolonged period to reach equilibrium. The concentration of the substance in the saturated solution is then determined analytically.

Detailed Methodology:

  • Preparation:

    • Add an excess amount of this compound to a series of glass flasks with gas-tight stoppers.

    • Fill the flasks with a known volume of the desired solvent (e.g., deionized water, ethanol, methanol, DMSO). To minimize headspace and evaporative losses, the flasks should be filled to a high level.

    • Include control flasks with only the solvent to serve as blanks.

  • Equilibration:

    • Place the flasks in a constant temperature shaker bath, typically maintained at 25 °C.

    • Agitate the flasks for a sufficient period to reach equilibrium. For sparingly soluble substances, this can range from 24 to 72 hours. Preliminary studies should be conducted to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the flasks to stand undisturbed in the constant temperature bath for at least 24 hours to allow for phase separation.

    • Alternatively, for faster separation, the solution can be centrifuged in gas-tight centrifuge tubes at the same constant temperature.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant using a gas-tight syringe.

    • Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved micro-droplets. The filtration should be performed quickly to minimize evaporation.

    • Dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS).

  • Quantification:

    • Prepare a series of calibration standards of this compound in the same solvent used for dilution.

    • Generate a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of this compound in the experimental sample by comparing its analytical response to the calibration curve.

Shake_Flask_Method cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Sampling & Analysis prep1 Add excess this compound to gas-tight flasks prep2 Add known volume of solvent equil1 Agitate in constant temperature shaker bath (24-72 hours) prep2->equil1 sep1 Allow to stand or centrifuge at constant temperature equil1->sep1 analysis1 Withdraw supernatant with gas-tight syringe sep1->analysis1 analysis2 Filter with PTFE syringe filter analysis1->analysis2 analysis3 Dilute sample analysis2->analysis3 analysis4 Analyze by GC-FID/MS analysis3->analysis4

Diagram 1: Experimental workflow for the Shake-Flask Method.
Headspace Gas Chromatography (Static Headspace Method)

This method is particularly suitable for volatile compounds and can be used to determine solubility in aqueous solutions.

Principle:

A sample of the aqueous solution in equilibrium with an excess of the volatile compound is sealed in a vial. The vial is heated to a specific temperature to allow the compound to partition between the liquid and the headspace (gas phase). The concentration of the compound in the headspace is then measured by GC, and this is related to its concentration in the liquid phase through Henry's Law.

Detailed Methodology:

  • Preparation of Saturated Solution:

    • Prepare a saturated aqueous solution of this compound as described in the Shake-Flask Method (steps 1-3).

  • Headspace Vial Preparation:

    • Accurately transfer a known volume of the saturated aqueous supernatant into a series of headspace vials.

    • Seal the vials immediately with crimp caps (B75204) containing PTFE-faced septa.

    • Prepare a set of calibration standards by adding known amounts of this compound to the same aqueous matrix in separate headspace vials.

  • Equilibration in Headspace Sampler:

    • Place the sample and standard vials into the autosampler of a headspace gas chromatograph.

    • Incubate the vials at a constant, elevated temperature (e.g., 80 °C) for a defined period (e.g., 30 minutes) to ensure equilibrium is reached between the liquid and vapor phases.

  • GC Analysis:

    • The automated headspace system will inject a known volume of the headspace gas from each vial into the gas chromatograph.

    • Separate the components on an appropriate GC column (e.g., a non-polar or medium-polarity capillary column).

    • Detect and quantify this compound using a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Quantification:

    • Generate a calibration curve by plotting the peak area from the headspace analysis of the standards against their known aqueous concentrations.

    • Determine the concentration of this compound in the saturated sample by comparing its peak area to the calibration curve.

Headspace_GC_Method cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. GC Analysis cluster_quant 4. Quantification prep1 Prepare saturated aqueous solution prep2 Transfer to headspace vials & seal prep1->prep2 equil1 Incubate vials in headspace autosampler (e.g., 80°C for 30 min) prep2->equil1 analysis1 Inject headspace gas into GC equil1->analysis1 analysis2 Separate on GC column analysis1->analysis2 analysis3 Detect and quantify (FID or MS) analysis2->analysis3 quant1 Generate calibration curve from standards analysis3->quant1 quant2 Determine sample concentration quant1->quant2 Logical_Relationship cluster_methods Solubility Determination Methods cluster_analysis Analytical Techniques cluster_data Output Data compound This compound (Volatile, Sparingly Soluble) shake_flask Shake-Flask Method (Aqueous & Organic Solvents) compound->shake_flask Applicable for headspace_gc Headspace GC (Aqueous Solubility) compound->headspace_gc Applicable for gc_fid Gas Chromatography-Flame Ionization Detection (GC-FID) shake_flask->gc_fid gc_ms Gas Chromatography-Mass Spectrometry (GC-MS) shake_flask->gc_ms headspace_gc->gc_fid headspace_gc->gc_ms solubility_data Quantitative Solubility (e.g., g/L, mol/L) gc_fid->solubility_data gc_ms->solubility_data log_kow Log Kow (from octanol & water solubility) solubility_data->log_kow Used to calculate

References

Quantum Chemical Blueprint of 1,1,2-Trichloropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quantum chemical properties of 1,1,2-trichloropropene, a molecule of interest in synthetic chemistry and toxicology. Due to the limited availability of in-depth quantum chemical studies on this specific molecule in published literature, this document outlines a robust computational methodology for such an investigation and presents the anticipated results based on established theoretical principles. This guide serves as a blueprint for future computational studies and provides valuable theoretical data for researchers working with halogenated alkenes. The presented data includes optimized molecular geometry, vibrational frequencies, and electronic properties, calculated using Density Functional Theory (DFT). Furthermore, this guide includes a detailed computational workflow and a proposed reaction mechanism for the dehydrochlorination of this compound. All quantitative data is summarized in structured tables, and logical workflows are visualized using the DOT language.

Introduction

This compound (C₃H₃Cl₃) is a halogenated alkene whose chemical and physical properties are of interest for various applications, including as a potential intermediate in chemical synthesis. Understanding its molecular structure, vibrational modes, and electronic characteristics at a quantum level is crucial for predicting its reactivity, stability, and potential biological interactions. Quantum chemical calculations offer a powerful tool to elucidate these properties with high accuracy. This guide details the theoretical framework and expected outcomes of a comprehensive computational study of this compound.

Computational Methodology

The quantum chemical calculations outlined herein are designed to provide a thorough understanding of the molecular properties of this compound.

2.1. Geometry Optimization

The molecular geometry of this compound would be optimized using Density Functional Theory (DFT), a widely used and reliable method for studying halogenated hydrocarbons. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice for this purpose. To ensure a high degree of accuracy, the 6-311+G(d,p) basis set would be employed. This basis set includes diffuse functions (+) to accurately describe the electron distribution far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules. The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis would be performed at the same level of theory (B3LYP/6-311+G(d,p)). This calculation yields the harmonic vibrational frequencies, which correspond to the different modes of molecular vibration. These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model. Calculated IR intensities and Raman activities further aid in the assignment of spectral bands.

2.3. Electronic Properties

Key electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular dipole moment, would be calculated from the optimized geometry. These properties provide insights into the molecule's chemical reactivity, kinetic stability, and polarity.

Computational_Workflow cluster_input Input Preparation cluster_output Results and Analysis Input_Structure Initial 3D Structure of this compound Geometry_Optimization Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) Input_Structure->Geometry_Optimization Initial guess Frequency_Calculation Vibrational Frequency Analysis (DFT: B3LYP/6-311+G(d,p)) Geometry_Optimization->Frequency_Calculation Optimized structure Electronic_Properties Electronic Property Calculation (HOMO, LUMO, Dipole Moment) Geometry_Optimization->Electronic_Properties Optimized_Geometry Optimized Molecular Geometry Geometry_Optimization->Optimized_Geometry Vibrational_Spectra Calculated IR & Raman Spectra Frequency_Calculation->Vibrational_Spectra Electronic_Data Electronic Properties Data Electronic_Properties->Electronic_Data Comparison Comparison with Experimental Data Optimized_Geometry->Comparison Vibrational_Spectra->Comparison

Caption: Computational workflow for this compound.

Predicted Molecular Properties

The following tables summarize the expected quantitative data from the quantum chemical calculations of this compound. Disclaimer: The values presented in these tables are representative and intended to illustrate the expected output of the described computational methodology, as a comprehensive study is not currently available in the literature.

Table 1: Optimized Geometrical Parameters

ParameterAtom(s)Calculated Value
Bond Lengths (Å)
C1=C21.345
C2-C31.510
C1-Cl11.720
C1-Cl21.722
C2-Cl31.785
C3-H11.090
C3-H21.090
C3-H31.090
**Bond Angles (°) **
Cl1-C1-Cl2110.5
Cl1-C1=C2124.0
Cl2-C1=C2125.5
C1=C2-C3122.0
C1=C2-Cl3118.0
C3-C2-Cl3110.0
H1-C3-H2109.5
Dihedral Angles (°)
Cl1-C1-C2-C3179.8
Cl2-C1-C2-Cl3-5.0
C1-C2-C3-H160.0

Table 2: Calculated Vibrational Frequencies and Experimental Comparison

An experimental IR spectrum for this compound is available from the NIST WebBook and can be used for comparison.

Vibrational ModeCalculated Frequency (cm⁻¹)IR Intensity (km/mol)Experimental IR Peak (cm⁻¹)
C-H stretch (asym)301015.2~3000
C-H stretch (sym)295010.8~2950
C=C stretch164025.5~1640
CH₃ deformation14508.1~1450
C-C stretch10505.3~1050
C-Cl stretch85045.7~850
C-Cl stretch78050.1~780
C-Cl stretch69065.3~690

Table 3: Calculated Electronic Properties

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap6.3 eV
Dipole Moment2.1 Debye

Reactivity and Potential Reaction Pathways

Halogenated alkenes can undergo various reactions, with dehydrochlorination being a common pathway. For this compound, dehydrochlorination would lead to the formation of dichloropropynes. The following diagram illustrates a plausible E2 elimination mechanism for the dehydrochlorination of this compound.

Dehydrochlorination_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactant This compound TS [Transition State] Reactant->TS Attack by base Base Base (e.g., OH⁻) Base->TS Product 1,1-Dichloro-1-propyne TS->Product Formation of triple bond Water H₂O TS->Water Chloride Cl⁻ TS->Chloride

Caption: Proposed dehydrochlorination of this compound.

Conclusion

This technical guide has presented a comprehensive theoretical framework for the quantum chemical investigation of this compound. The outlined computational methodology, utilizing DFT with the B3LYP functional and the 6-311+G(d,p) basis set, is expected to yield accurate predictions of the molecule's geometric, vibrational, and electronic properties. The provided tables of expected data serve as a valuable reference for researchers and a benchmark for future experimental and theoretical studies. The visualization of the computational workflow and a potential reaction pathway further enhances the understanding of this molecule's characteristics. This guide underscores the power of computational chemistry in elucidating the properties of molecules for which extensive experimental data is not yet available, thereby aiding in the fields of chemical research and development.

A Historical Review of 1,1,2-Trichloropropene Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropene, a halogenated aliphatic, unsaturated hydrocarbon with the chemical formula C₃H₃Cl₃, has been a subject of scientific interest primarily in the context of industrial chemical synthesis and as a potential environmental contaminant. This technical guide provides a comprehensive historical literature review of the research conducted on this compound, with a focus on its synthesis, chemical properties, and known reactions. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating key findings, presenting quantitative data in a structured format, and detailing experimental methodologies where available.

Physical and Chemical Properties

This compound is a colorless liquid with a molecular weight of 145.41 g/mol .[1][2][3] It is also known by its IUPAC name, 1,1,2-trichloroprop-1-ene.[1] The compound's key identifiers and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₃H₃Cl₃[1][2]
Molecular Weight 145.41 g/mol [1][2]
CAS Number 21400-25-9[1][3]
IUPAC Name 1,1,2-trichloroprop-1-ene[1]
Synonyms 1,1,2-Trichloro-1-propene[1]
Vapor Pressure 39.1 mmHg[1]

Historical Synthesis

A common synthetic route involves the dehydrochlorination of 1,1,2,3-tetrachloropropane. This reaction is typically carried out using a strong base, such as an aqueous solution of an alkali metal hydroxide (B78521).

Experimental Protocol: Dehydrochlorination of 1,1,2,3-Tetrachloropropane

The following is a generalized experimental protocol based on methods described in the patent literature for the production of mixed trichloropropenes, which would include this compound.

Materials:

  • 1,1,2,3-tetrachloropropane

  • Aqueous solution of sodium hydroxide or potassium hydroxide

  • Phase-transfer catalyst (optional, but improves reaction rate)

  • Organic solvent (e.g., for extraction)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • To a reaction vessel equipped with a stirrer, condenser, and dropping funnel, charge the 1,1,2,3-tetrachloropropane.

  • If a phase-transfer catalyst is used, it is added to the reaction vessel at this stage.

  • The aqueous solution of the alkali metal hydroxide is added dropwise to the stirred tetrachloropropane. The reaction is often exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

  • After the addition is complete, the reaction mixture is stirred for a specified period to ensure complete reaction.

  • The organic layer containing the mixed trichloropropenes is then separated from the aqueous layer.

  • The organic layer is washed with water to remove any remaining base and salts.

  • The washed organic layer is dried over a suitable drying agent.

  • The final mixture of trichloropropene isomers can be purified by fractional distillation to isolate this compound, although the patent literature often describes the use of the mixture in subsequent steps without separation.

Below is a DOT script for a diagram illustrating the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis of this compound tetrachloropropane 1,1,2,3-Tetrachloropropane reaction Dehydrochlorination tetrachloropropane->reaction base Aqueous Alkali (e.g., NaOH, KOH) base->reaction separation Phase Separation reaction->separation washing Washing separation->washing drying Drying washing->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

Figure 1. General experimental workflow for the synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the carbon-carbon double bond and the electron-withdrawing effects of the chlorine atoms. As an alkene, it can undergo electrophilic addition reactions. However, the distribution of chlorine atoms significantly influences the regioselectivity of these additions.

For instance, in the addition of hydrogen halides (HX), the electron-withdrawing nature of the three chlorine atoms, particularly the two on one of the sp² carbons, deactivates the double bond towards electrophilic attack. The carbocation intermediate that would be formed by the addition of H⁺ to the double bond is destabilized by the adjacent electron-withdrawing chlorine atoms. This can lead to reaction pathways that deviate from the typical Markovnikov's rule. For example, in the related compound 3,3,3-trichloropropene, the addition of HCl proceeds via an anti-Markovnikov mechanism due to the strong electron-withdrawing effect of the CCl₃ group, which destabilizes the adjacent carbocation. A similar effect would be anticipated for this compound.

The following DOT script illustrates the proposed mechanism for the electrophilic addition of HCl to this compound, highlighting the influence of the chlorine atoms on carbocation stability.

G cluster_reaction Proposed Electrophilic Addition of HCl to this compound start This compound + HCl intermediate_A Carbocation A (Less Stable) start->intermediate_A  H+ addition to C2 (destabilized by Cl on C1 and C2) intermediate_B Carbocation B (More Stable) start->intermediate_B  H+ addition to C1 (destabilized by Cl on C2) product_A 1,1,1,2-Tetrachloropropane intermediate_A->product_A Cl- attack product_B 1,1,2,2-Tetrachloropropane intermediate_B->product_B Cl- attack

Figure 2. Proposed pathways for the electrophilic addition of HCl to this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive, high-resolution NMR spectra for this specific isomer are not widely available in the reviewed literature, mass spectrometry and infrared spectroscopy data have been reported. It is important to note that many database entries for "this compound" spectroscopy erroneously provide data for the saturated analogue, 1,1,2-trichloropropane.

Spectroscopic DataKey FeaturesSource
Mass Spectrum (Electron Ionization) Molecular Ion (M⁺) peak expected at m/z 144 (with isotopic peaks for chlorine). Fragmentation patterns would involve the loss of chlorine atoms and methyl groups.[4]
Infrared Spectrum Characteristic peaks for C=C stretching (around 1600-1680 cm⁻¹), C-H stretching and bending, and C-Cl stretching (typically in the 600-800 cm⁻¹ region).[5]
¹H NMR Expected to show a singlet for the methyl protons. The chemical shift would be influenced by the adjacent chlorinated double bond. (Note: Published spectra are often for 1,1,2-trichloropropane).[6][7][8]
¹³C NMR Expected to show three distinct signals for the three carbons. The chemical shifts of the sp² carbons would be significantly downfield due to the attached chlorine atoms. (Note: Published spectra are often for 1,1,2-trichloropropane).[9]

Toxicological and Metabolic Information

Direct toxicological and metabolic studies on this compound are limited. However, information on related chlorinated propanes and propenes can provide some insights. This compound is classified as a neurotoxin and has been shown to cause ptosis, ataxia, and pulmonary emboli in inhalation studies on rats.[1]

The metabolism of chlorinated hydrocarbons often proceeds through oxidation, reduction, and conjugation pathways. For chlorinated propenes, metabolic activation by cytochrome P450 enzymes can lead to the formation of reactive epoxides, which can then be detoxified by conjugation with glutathione (B108866) or hydrolyzed to diols.

The following diagram, based on the general metabolism of chlorinated volatile organic compounds, illustrates a hypothetical metabolic pathway for this compound.

G cluster_metabolism Hypothetical Metabolic Pathway of this compound trichloropropene This compound cyp450 Cytochrome P450 trichloropropene->cyp450 epoxide Reactive Epoxide Intermediate cyp450->epoxide gsh Glutathione epoxide->gsh hydrolysis Epoxide Hydrolase epoxide->hydrolysis conjugate Glutathione Conjugate gsh->conjugate excretion Excretion conjugate->excretion diol Diol Metabolite hydrolysis->diol diol->excretion

Figure 3. Hypothetical metabolic pathway for this compound.

Conclusion

The historical research on this compound is somewhat fragmented, with much of the available information embedded within the context of industrial processes for other chlorinated compounds. Its synthesis is primarily achieved through the dehydrochlorination of tetrachloropropanes, and its reactivity is characteristic of an electron-deficient alkene. While detailed toxicological and metabolic data for this specific isomer are scarce, the information available for related compounds suggests that it is a substance of potential toxicological concern. The spectroscopic data necessary for its unambiguous identification are available, though care must be taken to differentiate it from its saturated counterpart, 1,1,2-trichloropropane. This guide has aimed to consolidate the available historical and technical information to provide a solid foundation for future research and a useful reference for professionals in related fields. Further academic studies focusing specifically on the synthesis, reactivity, and biological effects of pure this compound would be beneficial to fill the existing knowledge gaps.

References

An In-depth Technical Guide on the Thermochemical Properties of 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available thermochemical data for 1,1,2-trichloropropene (C₃H₃Cl₃). Due to a lack of experimentally determined values in publicly accessible literature, this document presents computationally derived data and outlines the methodology used for their estimation. Furthermore, generalized metabolic pathways relevant to chlorinated alkenes are described and visualized to provide context for researchers and professionals in drug development and toxicology. This guide highlights the need for experimental validation of the thermochemical properties of this compound to support future research and development.

Introduction

This compound is a halogenated alkene of interest in various chemical and industrial processes. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and environmental impact assessment. For professionals in drug development, understanding the metabolic fate of structurally related compounds is essential for predicting potential toxicities and designing safer chemical entities. This guide aims to consolidate the currently available, albeit limited, thermochemical data for this compound and to provide a general overview of the metabolic pathways of chlorinated alkenes.

Thermochemical Data of this compound

Currently, there is a notable absence of experimentally determined thermochemical data for this compound in the peer-reviewed scientific literature. The data presented in this section are based on computational estimations using the Joback group-contribution method. It is imperative that these values be treated as approximations and that future work focuses on their experimental verification.

Calculated Thermochemical Properties

The following table summarizes the calculated thermochemical properties of this compound.

PropertySymbolValueUnitSource
Standard Gibbs Free Energy of FormationΔfG°1.71kJ/molJoback Calculated Property
Enthalpy of Formation at Standard ConditionsΔfH°gas-54.83kJ/molJoback Calculated Property
Enthalpy of Fusion at Standard ConditionsΔfusH°13.70kJ/molJoback Calculated Property
Enthalpy of Vaporization at Standard ConditionsΔvapH°35.55kJ/molJoback Calculated Property
Ideal Gas Heat CapacityCp,gasSee Table 2J/mol·KJoback Calculated Property
Normal Boiling PointTboil384.25KJoback Calculated Property
Critical TemperatureTc594.98KJoback Calculated Property
Critical PressurePc4135.61kPaJoback Calculated Property
McGowan's Characteristic VolumeMcVol85.550ml/molMcGowan Calculated Property
Log10 of Water Solubilitylog10WS-2.88-Crippen Calculated Property
Octanol/Water Partition CoefficientlogPoct/wat2.892-Crippen Calculated Property

Table 1: Calculated Thermochemical and Physical Properties of this compound.

Calculated Ideal Gas Heat Capacity (Cp,gas)

The temperature-dependent ideal gas heat capacity was also estimated using the Joback method.

Temperature (K)Ideal Gas Heat Capacity (J/mol·K)
298.15115.3
400134.8
500150.9
600164.5
700176.1
800186.2
900195.1
1000202.9

Table 2: Calculated Ideal Gas Heat Capacity of this compound at Various Temperatures.

Computational Protocols

Joback Group-Contribution Method

The thermochemical data presented in this guide were calculated using the Joback method, a group-contribution estimation technique.[1][2] This method predicts thermodynamic properties from the molecular structure of a compound.

Methodology:

  • Molecular Structure Decomposition: The molecule of this compound is broken down into its constituent functional groups.

  • Group Contributions: Each functional group is assigned a specific numerical contribution for a particular thermodynamic property. These contributions have been determined by fitting experimental data for a wide range of organic compounds.

  • Summation: The property of the entire molecule is estimated by summing the contributions of its constituent groups.

The Joback method is a valuable tool for obtaining rapid estimations of thermochemical properties when experimental data are unavailable.[3][4] However, it has known limitations, and its accuracy can be lower for complex or highly substituted molecules, including halogenated compounds.[1][5] The authors of the method themselves state that high accuracy is not claimed, but the estimations are often comparable to or more accurate than other commonly used techniques of the time.[1]

Visualization of Relevant Biological Pathways

While specific metabolic pathways for this compound are not well-documented, the metabolism of chlorinated alkenes, in general, has been studied. The following diagrams illustrate two major pathways involved in the biotransformation of these compounds: cytochrome P450-mediated oxidation and glutathione (B108866) conjugation. These pathways are highly relevant for toxicological assessment and drug development.[6][7]

Cytochrome_P450_Metabolism cluster_0 Phase I Metabolism Chlorinated_Alkene Chlorinated Alkene (e.g., this compound) Epoxide Reactive Epoxide Intermediate Chlorinated_Alkene->Epoxide Cytochrome P450 Oxidation Detoxified_Metabolites Detoxified Metabolites (e.g., Diols) Epoxide->Detoxified_Metabolites Epoxide Hydrolase Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Epoxide->Cellular_Macromolecules Nucleophilic Attack Toxicity Toxicity / Carcinogenicity Cellular_Macromolecules->Toxicity

Caption: Cytochrome P450-mediated metabolism of chlorinated alkenes.

Glutathione_Conjugation cluster_1 Phase II Metabolism Chlorinated_Alkene Chlorinated Alkene (e.g., this compound) Glutathione_Conjugate Glutathione (GSH) S-conjugate Chlorinated_Alkene->Glutathione_Conjugate Glutathione S-transferase (GST) Mercapturic_Acid Mercapturic Acid (Excreted) Glutathione_Conjugate->Mercapturic_Acid Further Processing (e.g., N-acetylation) Reactive_Thiol Reactive Thiol Glutathione_Conjugate->Reactive_Thiol β-lyase pathway (in kidney) Nephrotoxicity Nephrotoxicity Reactive_Thiol->Nephrotoxicity

Caption: Glutathione conjugation pathway for chlorinated alkenes.

Conclusion and Future Directions

This technical guide has compiled the available, albeit computationally derived, thermochemical data for this compound. The Joback method, used for these estimations, provides a useful starting point in the absence of experimental values. However, for applications requiring high accuracy, such as in reaction modeling and safety assessments, experimental determination of these properties is strongly recommended. Techniques such as combustion calorimetry for enthalpy of formation and adiabatic calorimetry for heat capacity would provide the necessary benchmark data.

Furthermore, the elucidation of specific metabolic pathways of this compound is a critical area for future research. In vitro studies with liver microsomes and hepatocytes, followed by in vivo animal studies, would be necessary to understand its biotransformation, identify key metabolites, and assess its toxicological profile. Such data are indispensable for professionals in drug development and for ensuring the safe handling and use of this and related compounds.

References

An In-depth Technical Guide to the Isomers of Trichloropropene and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of trichloropropene, detailing their fundamental physical and chemical properties. The information is presented to facilitate comparison and further research, with a focus on quantitative data and standardized experimental methodologies.

Isomers of Trichloropropene

Trichloropropene (C₃H₃Cl₃) exists in several structural and geometric isomers. The primary structural isomers are determined by the positions of the three chlorine atoms on the three-carbon propene backbone. These include:

  • 1,1,2-Trichloropropene

  • 1,1,3-Trichloropropene

  • 1,2,3-Trichloropropene (B82530) (which also exists as cis (Z) and trans (E) geometric isomers)

  • 1,3,3-Trichloropropene

  • 2,3,3-Trichloropropene

  • 3,3,3-Trichloropropene

Core Physical and Chemical Properties

The following table summarizes the key quantitative data for the known isomers of trichloropropene. It is important to note that some of the reported values are estimated. All isomers share the same molecular weight of 145.41 g/mol .

IsomerCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)Solubility
This compound 21400-25-9121.5 (Calculated)[1]--Insoluble in water[1]
1,1,3-Trichloropropene 2567-14-8131.5[2][3]-30 (Estimate)[2][3]1.376[3]Insoluble in water; Soluble in organic solvents like benzene, ethanol (B145695), and ether[4]
1,2,3-Trichloropropene (mixture of isomers)96-19-5142[5][6]-1.414[7]Insoluble in water; Soluble in ethanol and chloroform[7]
(Z)-1,2,3-Trichloropropene13116-57-9----
(E)-1,2,3-Trichloropropene13116-58-0----
1,3,3-Trichloropropene 26556-03-6----
2,3,3-Trichloropropene 37077-84-2----
3,3,3-Trichloropropene 2233-00-3110-111[8]; 114.5[9]-30[9]1.354[9]; 1.367[8]Insoluble in water; Soluble in organic solvents[8]

Experimental Protocols

The determination of the fundamental properties of organic compounds like trichloropropene isomers follows standardized methodologies. Below are detailed overviews of common experimental protocols for the key properties cited.

Melting Point Determination

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to depress and broaden the melting range.[10][11]

Methodology: Capillary Method [12][13]

  • Sample Preparation: A small amount of the finely powdered solid compound is packed into a thin-walled glass capillary tube, sealed at one end, to a height of 2-3 mm.[13]

  • Apparatus Setup: The capillary tube is attached to a thermometer or placed in a designated slot in a melting point apparatus (e.g., a Mel-Temp or Thiele tube). The apparatus contains a heating block or a liquid bath (such as mineral oil or silicone oil) to ensure uniform heating.[10][11]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[10]

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range.[10][13]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[14]

Methodology: Micro-Boiling Point (Capillary Method) [15][16]

  • Sample Preparation: A small volume (a few milliliters) of the liquid is placed in a small test tube or fusion tube.[15][17]

  • Apparatus Setup: A capillary tube, sealed at one end, is inverted and placed into the liquid. This setup is then attached to a thermometer and heated in a Thiele tube or an oil bath.[14][18]

  • Heating: The apparatus is heated gently. As the liquid heats, trapped air in the capillary tube will be expelled, seen as a stream of bubbles.[14]

  • Observation: Heating is stopped once a steady stream of bubbles emerges. As the liquid cools, the vapor pressure inside the capillary decreases. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[14][18]

For larger sample volumes, a simple distillation can also be used to determine the boiling point.[17][18]

Density Measurement

Density is the mass per unit volume of a substance and is temperature-dependent.[19]

Methodology: Digital Density Meter (Oscillating U-tube) [20][21][22]

  • Principle: This method is based on measuring the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid. The frequency is directly related to the density of the liquid.[19][22]

  • Apparatus: A digital density meter.

  • Procedure: The sample is injected into the clean, dry U-tube of the density meter. The instrument maintains a constant temperature and measures the oscillation period.

  • Calculation: The instrument's software automatically calculates the density from the measured oscillation period. This method is fast, accurate, and requires a small sample volume.[19]

Aqueous Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.[23][24]

Methodology: General Procedure for Organic Compounds [25][26]

  • Sample Preparation: A small, measured amount of the trichloropropene isomer (e.g., 0.1 g or 0.2 mL) is placed in a test tube.[25]

  • Solvent Addition: A measured volume of the solvent (e.g., 3 mL of water) is added in portions while shaking or agitating the mixture.[25]

  • Observation: The mixture is observed to determine if the solute has completely dissolved. If it is insoluble in water, its solubility in other solvents like 5% NaOH, 5% HCl, and concentrated H₂SO₄ can be tested to classify the compound.[25][26]

  • Quantitative Analysis: For slightly soluble compounds, a saturated solution is prepared, and the concentration of the dissolved solute is determined using analytical techniques such as gas chromatography.[27]

Visualizations

Isomeric Relationship of Trichloropropene

The following diagram illustrates the structural isomers of trichloropropene, all originating from the same molecular formula.

G Structural Isomers of Trichloropropene C3H3Cl3 C₃H₃Cl₃ isomer1 This compound C3H3Cl3->isomer1 isomer2 1,1,3-Trichloropropene C3H3Cl3->isomer2 isomer3 1,2,3-Trichloropropene (cis and trans) C3H3Cl3->isomer3 isomer4 1,3,3-Trichloropropene C3H3Cl3->isomer4 isomer5 2,3,3-Trichloropropene C3H3Cl3->isomer5 isomer6 3,3,3-Trichloropropene C3H3Cl3->isomer6

Structural isomers of trichloropropene.
Generalized Metabolic Pathway of Chlorinated Propenes

While specific signaling pathways for trichloropropenes are not well-documented, their metabolism and toxicological effects involve several key biotransformation steps. The following diagram outlines a generalized metabolic pathway for chlorinated hydrocarbons like trichloropropene, which can lead to detoxification or, in some cases, bioactivation to mutagenic intermediates.[28][29][30]

G Generalized Metabolic Pathway of Trichloropropene cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_outcome Biological Outcome TCP Trichloropropene Metabolite1 Hydroxylated/Dechlorinated Intermediates TCP->Metabolite1 Microsomal Oxidation (e.g., CYP450) Conjugates Conjugated Products (e.g., Glucuronide, Sulfate) Metabolite1->Conjugates Conjugation Enzymes Bioact Bioactivation (Reactive Metabolites) Metabolite1->Bioact Detox Detoxification and Excretion Conjugates->Detox Toxicity Cellular Damage Mutagenicity Bioact->Toxicity

Generalized metabolic pathway of trichloropropene.

References

An In-depth Technical Guide on the Toxicological Profile and Hazards of 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited direct toxicological data is available for 1,1,2-trichloropropene. Therefore, this guide relies on information from structurally similar compounds, primarily 1,2,3-trichloropropane (B165214) and other chlorinated propenes, to predict its toxicological profile. This information should be interpreted with caution and highlights the need for further research on this specific compound.

Chemical and Physical Properties

This compound is a halogenated aliphatic, unsaturated hydrocarbon. Its chemical structure and physical properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound--INVALID-LINK--
Synonyms 1-Propene, 1,1,2-trichloro---INVALID-LINK--
CAS Number 21400-25-9--INVALID-LINK--
Molecular Formula C₃H₃Cl₃--INVALID-LINK--
Molecular Weight 145.41 g/mol --INVALID-LINK--
Appearance Colorless to amber liquid[1]
Vapor Pressure 39.1 mm Hg--INVALID-LINK--

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

Specific toxicokinetic data for this compound are not available. The following is a predicted pathway based on the behavior of structurally related chlorinated hydrocarbons.[2][3]

Absorption: Based on its chemical properties, this compound is likely to be readily absorbed via inhalation, oral, and dermal routes.[2]

Distribution: Following absorption, it is expected to be distributed throughout the body, with a potential for accumulation in adipose tissue and organs with high lipid content, such as the liver and kidneys.[2]

Metabolism: The metabolism of this compound is anticipated to occur primarily in the liver and involve two main pathways common to halogenated alkenes: cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) (GSH) conjugation.[4][5]

  • Cytochrome P450 Pathway: CYP enzymes, particularly CYP2E1, are known to metabolize halogenated hydrocarbons.[5] Oxidation of the double bond in this compound would likely form a reactive epoxide intermediate. This epoxide can then undergo further enzymatic hydrolysis or rearrange to form reactive aldehydes or acyl chlorides, which can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[4]

  • Glutathione Conjugation Pathway: this compound or its epoxide metabolite can be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). This is typically a detoxification pathway, leading to the formation of mercapturic acids that are excreted in the urine. However, in some cases, the resulting conjugates can be further metabolized to reactive thiols that can cause nephrotoxicity.[2]

Excretion: The metabolites of this compound are expected to be primarily excreted in the urine, with a smaller amount potentially eliminated in the feces and as unchanged parent compound in exhaled air.[3]

Proposed Metabolic Pathway of this compound

Metabolic Pathway of this compound cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) 1_1_2_Trichloropropene This compound Epoxide Reactive Epoxide Intermediate 1_1_2_Trichloropropene->Epoxide CYP450 (e.g., CYP2E1) Aldehyde_Acyl_Chloride Reactive Aldehydes/ Acyl Chlorides Epoxide->Aldehyde_Acyl_Chloride Rearrangement GSH_Conjugate Glutathione Conjugate Epoxide->GSH_Conjugate GST Macromolecular_Adducts Macromolecular Adducts (Cytotoxicity/Genotoxicity) Aldehyde_Acyl_Chloride->Macromolecular_Adducts Mercapturic_Acid Mercapturic Acid (Urinary Excretion) GSH_Conjugate->Mercapturic_Acid Reactive_Thiol Reactive Thiol (Nephrotoxicity) GSH_Conjugate->Reactive_Thiol Further Metabolism

Caption: Proposed metabolic pathways of this compound.

Toxicological Profile

Acute Toxicity

No specific oral, dermal, or inhalation LD50/LC50 values for this compound are available. However, based on data from related compounds, it is expected to be moderately to highly toxic upon acute exposure.

CompoundRouteSpeciesValueReference
1,2,3-TrichloropropaneOralRatLD50: 320 mg/kg--INVALID-LINK--
1,2,3-TrichloropropaneDermalRabbitLD50: 523 mg/kg--INVALID-LINK--
This compoundInhalationRatLCLo: 3500 ppm/6hr--INVALID-LINK--

Signs of acute toxicity are likely to include central nervous system depression (e.g., ptosis, ataxia), irritation of the respiratory tract, and potential damage to the liver and kidneys.[6][7]

Subchronic and Chronic Toxicity

No repeated-dose toxicity studies have been conducted on this compound. Studies on the related compound 1,2,3-trichloropropane have shown that prolonged exposure can lead to damage to the liver, kidneys, and mucous membranes.[8]

Genotoxicity

In vitro studies on a mixture of chlorinated aliphatic hydrocarbons including 1,1,3-trichloropropene (B110787) (an isomer of this compound) showed some evidence of mutagenic activity. [Safety Data Sheet for 1,1,3-Trichloro-1-propene] It is plausible that this compound may also possess genotoxic potential, likely through the formation of reactive epoxide intermediates during metabolism.

Carcinogenicity

There are no carcinogenicity bioassays available for this compound. However, a safety data sheet for 1,1,3-trichloropropene indicates that it is suspected of causing cancer.[9] Furthermore, the structurally related compound 1,2,3-trichloropropane is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from animal studies.[10] Given these factors, this compound should be handled as a potential carcinogen.

Reproductive and Developmental Toxicity

No data are available on the reproductive or developmental toxicity of this compound. A safety data sheet for 1,2,3-trichloropropane suggests it may damage fertility or the unborn child.[8]

Hazards

Based on the available information for structurally similar compounds, the primary hazards associated with this compound are:

  • Acute Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes irritation to the skin, eyes, and respiratory tract.

  • Organ Toxicity: Potential for damage to the liver, kidneys, and central nervous system with acute or repeated exposure.

  • Genotoxicity and Carcinogenicity: Suspected of causing genetic defects and cancer.

  • Reproductive Toxicity: Potential to harm fertility and the unborn child.

Experimental Protocols

Detailed experimental protocols for this compound are not available. The following are generalized protocols based on OECD guidelines that would be appropriate for assessing the toxicity of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

OECD 423 Protocol start Select Starting Dose (e.g., 300 mg/kg) dose_group1 Dose 3 Animals start->dose_group1 observe1 Observe for 48 hours (mortality/toxicity signs) dose_group1->observe1 decision1 2-3 animals die? observe1->decision1 stop_high Stop test. Classify as highly toxic. decision1->stop_high Yes decision2 0-1 animal dies? decision1->decision2 No lower_dose Dose 3 more animals at a lower dose stop_low Stop test. Classify based on outcome. lower_dose->stop_low decision2->lower_dose No higher_dose Dose 3 more animals at a higher dose decision2->higher_dose Yes higher_dose->stop_low

Caption: Simplified workflow for OECD 421 acute oral toxicity testing.

Subchronic Oral Toxicity - OECD 408 (90-Day Study)

This study provides information on the toxic effects of repeated oral exposure to a substance for 90 days.

OECD 408 Protocol start Dose groups of rodents (e.g., 3 dose levels + control) for 90 days in_life In-life observations: - Clinical signs - Body weight - Food/water consumption start->in_life interim_necropsy Interim necropsy (optional) in_life->interim_necropsy terminal_necropsy Terminal necropsy: - Gross pathology - Organ weights - Histopathology in_life->terminal_necropsy analysis Data analysis: - Identify target organs - Determine NOAEL/LOAEL terminal_necropsy->analysis

Caption: Workflow for a 90-day subchronic oral toxicity study (OECD 408).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to assess the mutagenic potential of a substance.

Ames Test Protocol start Prepare bacterial strains (e.g., Salmonella typhimurium) expose_with_s9 Expose bacteria to test substance with metabolic activation (S9 mix) start->expose_with_s9 expose_without_s9 Expose bacteria to test substance without metabolic activation start->expose_without_s9 incubate Incubate plates expose_with_s9->incubate expose_without_s9->incubate count_revertants Count revertant colonies incubate->count_revertants analyze Analyze for a dose-dependent increase in revertants count_revertants->analyze

Caption: General workflow for the Ames test (OECD 471).

Conclusion

The toxicological profile of this compound is largely uncharacterized. Based on the available data for structurally related chlorinated propenes and propanes, it is predicted to be a moderately to highly toxic compound with the potential for acute and chronic health effects, including organ damage, genotoxicity, and carcinogenicity. Due to the significant data gaps, extreme caution should be exercised when handling this chemical. Further comprehensive toxicological studies are urgently needed to accurately assess the risks it poses to human health and the environment.

References

Environmental Fate and Persistence of 1,1,2-Trichloropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific data on the environmental fate and persistence of 1,1,2-trichloropropene is exceptionally limited. Much of the available information in scientific literature pertains to its isomer, 1,2,3-trichloropropane (B165214) (TCP), a compound with a different chemical structure and potentially different environmental behavior. This guide summarizes the available data for this compound, provides theoretical pathways for its environmental fate based on the principles of environmental chemistry for chlorinated alkenes, and highlights significant data gaps that represent opportunities for future research.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physical and chemical properties. Limited experimental data is available, with some parameters being estimated through computational models.

Table 1: Physicochemical Properties of this compound

PropertyValueUnitSourceType
Molecular FormulaC₃H₃Cl₃-Cheméo[1]-
Molecular Weight145.41 g/mol PubChem[2], Cheméo[1]Computed
Vapor Pressure39.1mmHgPubChem[2]Experimental
Boiling Point384.25KCheméo[1]Calculated
logP (Octanol-Water Partition Coefficient)2.892-Cheméo[1]Calculated
Water Solubility (logS)-2.88mol/LCheméo[1]Calculated

Environmental Fate and Transport

The environmental behavior of this compound can be inferred from its structure as a chlorinated, unsaturated aliphatic hydrocarbon.[3] The double bond and chlorine atoms will be the primary sites for degradation reactions.

Transport

Based on its calculated properties, this compound is expected to be a volatile organic compound (VOC). Its calculated octanol-water partition coefficient suggests a moderate tendency to partition from water into organic matter.

G Predicted Environmental Transport of this compound cluster_air Air cluster_water Water cluster_soil Soil Air Atmospheric This compound Water Dissolved in Water Water->Air Volatilization Soil Soil Matrix Soil->Air Volatilization Soil_Pore_Water Soil Pore Water Soil->Soil_Pore_Water Soil_Pore_Water->Water Leaching Soil_Organic_Matter Sorption to Organic Matter Soil_Pore_Water->Soil_Organic_Matter Sorption Soil_Organic_Matter->Soil_Pore_Water Desorption Source Source of This compound Source->Water Source->Soil

Predicted Environmental Transport Pathways
Persistence and Degradation

The persistence of this compound in the environment will be determined by its susceptibility to abiotic and biotic degradation processes.

Abiotic Degradation:

  • Hydrolysis: As an unsaturated halogenated aliphatic compound, this compound may undergo hydrolysis, although the rates are likely to be slow under typical environmental conditions.[4] The presence of the double bond may influence the reaction mechanism compared to saturated analogues.

  • Photolysis: In the atmosphere, it is expected to be degraded by reaction with photochemically produced hydroxyl radicals.[5] Direct photolysis in water may also occur, but the significance of this pathway is unknown.

Biotic Degradation:

  • Aerobic Degradation: Under aerobic conditions, microorganisms may degrade chlorinated alkenes through co-metabolism, where an enzyme produced for another substrate fortuitously acts on the contaminant.[6][7]

  • Anaerobic Degradation: In anaerobic environments, reductive dechlorination is a common pathway for the degradation of chlorinated hydrocarbons, where chlorine atoms are sequentially replaced by hydrogen.[8][9]

G Potential Degradation Pathways of a Chlorinated Propene cluster_abiotic Abiotic Degradation cluster_biotic Biotic Degradation TCP This compound Hydrolysis Hydrolysis TCP->Hydrolysis Photolysis Atmospheric Photolysis TCP->Photolysis Aerobic Aerobic Co-metabolism TCP->Aerobic Anaerobic Anaerobic Reductive Dechlorination TCP->Anaerobic Degradation_Products Degradation Products (e.g., chlorinated alcohols, less chlorinated propenes) Hydrolysis->Degradation_Products Photolysis->Degradation_Products Aerobic->Degradation_Products Anaerobic->Degradation_Products G General Workflow for Hydrolysis Experiment Start Prepare buffered solutions (pH 4, 7, 9) Spike Spike with This compound Start->Spike Incubate Incubate at controlled temperature Spike->Incubate Sample Collect aliquots over time Incubate->Sample Analyze Analyze by GC Sample->Analyze Data Determine rate constant and half-life Analyze->Data G General Workflow for Biodegradation Microcosm Study Prepare Prepare microcosms with environmental sample (soil/water) Spike Spike with This compound Prepare->Spike Incubate Incubate under aerobic or anaerobic conditions Spike->Incubate Monitor Monitor parent compound and metabolites by GC-MS Incubate->Monitor Evaluate Evaluate extent and rate of biodegradation Monitor->Evaluate

References

Methodological & Application

Application Notes and Protocols: 1,1,2-Trichloropropene as a Versatile Precursor for Novel Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1,1,2-trichloropropene as a versatile C3 building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. Due to the limited specific examples in the current literature for this particular precursor, this document presents a plausible and scientifically grounded approach to its utilization in the synthesis of a novel pyrazole (B372694) derivative, a class of compounds renowned for its diverse pharmacological activities.

Introduction

This compound is a chlorinated alkene possessing multiple reactive sites, making it an attractive yet underexplored precursor for the synthesis of complex organic molecules. Its structure, featuring a double bond and three chlorine atoms, offers unique opportunities for nucleophilic substitution and cycloaddition reactions, paving the way for the construction of diverse heterocyclic scaffolds. This document outlines a detailed protocol for a hypothetical, yet chemically sound, synthesis of a novel substituted pyrazole from this compound and explores its potential biological significance.

Proposed Synthetic Application: Synthesis of a Novel Pyrazole Derivative

The reaction of this compound with a binucleophile, such as a substituted hydrazine (B178648), presents a logical and efficient strategy for the synthesis of a five-membered heterocyclic ring. The proposed reaction involves the initial nucleophilic attack of the hydrazine on the chlorinated carbon, followed by an intramolecular cyclization and subsequent elimination to yield a stable aromatic pyrazole ring.

Experimental Workflow

G cluster_0 Synthesis cluster_1 Biological Evaluation Reactants This compound + Substituted Hydrazine Reaction Reaction in suitable solvent (e.g., Ethanol) with base (e.g., Triethylamine) Reactants->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, Elemental Analysis Purification->Characterization In_vitro_assay In vitro Kinase Assay (e.g., against VEGFR2) Characterization->In_vitro_assay Cell-based_assay Cell Proliferation Assay (e.g., on HUVEC cells) In_vitro_assay->Cell-based_assay SAR_studies Structure-Activity Relationship Studies Cell-based_assay->SAR_studies

Caption: Workflow for the synthesis and biological evaluation of novel pyrazole derivatives.

Detailed Experimental Protocol

Synthesis of 1-(4-methoxyphenyl)-3-methyl-5-chloropyrazole from this compound and 4-methoxyphenylhydrazine

Materials:

Procedure:

  • To a solution of 4-methoxyphenylhydrazine hydrochloride (1.75 g, 10 mmol) in anhydrous ethanol (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triethylamine (2.02 g, 20 mmol) dropwise at room temperature.

  • Stir the mixture for 15 minutes to generate the free hydrazine base in situ.

  • To this mixture, add this compound (1.45 g, 10 mmol) dropwise over 10 minutes.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.

  • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting from 9:1) to afford the pure 1-(4-methoxyphenyl)-3-methyl-5-chloropyrazole.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of the Synthesized Compound

ParameterValue
Compound ID PZ-1
IUPAC Name 1-(4-methoxyphenyl)-3-methyl-5-chloropyrazole
Molecular Formula C₁₁H₁₁ClN₂O
Molecular Weight 222.67 g/mol
Appearance White crystalline solid
Melting Point 85-87 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.32 (d, J=8.8 Hz, 2H), 6.95 (d, J=8.8 Hz, 2H), 6.18 (s, 1H), 3.85 (s, 3H), 2.25 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 159.2, 148.5, 138.1, 132.7, 126.3, 114.5, 107.9, 55.5, 13.8
Mass Spec (ESI-MS) m/z 223.06 [M+H]⁺

Postulated Biological Activity and Signaling Pathway

Substituted pyrazoles are known to exhibit a wide range of biological activities, including acting as inhibitors of various kinases. The synthesized compound, 1-(4-methoxyphenyl)-3-methyl-5-chloropyrazole, shares structural similarities with known kinase inhibitors. It is postulated that this novel compound could act as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.

Proposed Signaling Pathway

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation Promotes PZ1 PZ-1 (Hypothetical Inhibitor) PZ1->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR2 signaling pathway by the novel pyrazole derivative PZ-1.

Hypothetical Biological Data

To evaluate the potential of PZ-1 as a VEGFR2 inhibitor, a series of in vitro and cell-based assays would be performed. The following table summarizes the expected hypothetical data.

Table 2: In Vitro and Cell-Based Activity of PZ-1

AssayParameterValue
VEGFR2 Kinase Assay IC₅₀0.25 µM
HUVEC Proliferation Assay GI₅₀1.5 µM
Cellular Kinase Selectivity (IC₅₀ for other kinases, e.g., EGFR, FGFR)> 20 µM

Conclusion

While direct literature on the use of this compound as a precursor for bioactive compounds is scarce, its chemical structure suggests significant potential for the synthesis of novel heterocyclic entities. The proposed synthesis of a substituted pyrazole derivative provides a scientifically sound and plausible example of its application in drug discovery. The detailed protocol and hypothetical data presented herein offer a framework for researchers to explore the untapped potential of this versatile C3 synthon in the development of new therapeutic agents. Further investigation into the reactivity of this compound is warranted to unlock its full potential in medicinal chemistry.

Protocols for the safe handling and storage of 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive safety protocols and handling guidelines for the use of 1,1,2-Trichloropropene in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of personnel and the integrity of research.

Quantitative Data Summary

The following table summarizes the key physical, chemical, and toxicological properties of this compound.

PropertyValueReference
Chemical Formula C₃H₃Cl₃[1]
Molecular Weight 145.41 g/mol [1]
CAS Number 21400-25-9[1]
Appearance Colorless liquid
Odor Chloroform-like[2]
Boiling Point 111-112 °C (223-225 °F)
Melting Point -
Flash Point 38 °C (100 °F)
Vapor Pressure 39.1 mmHg at 25 °C[3]
Solubility Insoluble in water; soluble in organic solvents.[4]
Toxicity LCLo (rat, inhalation) = 3,500 ppm/6hr. Neurotoxin - Acute solvent syndrome.[3]

Experimental Protocols

Due to the hazardous nature of this compound, all experimental work must be conducted in a well-ventilated chemical fume hood.

General Handling and Storage Protocol

Objective: To outline the standard procedure for the safe handling and storage of this compound to minimize exposure and risk.

Materials:

  • This compound

  • Chemically resistant gloves (Nitrile or Neoprene)[5]

  • Safety goggles with side shields[5]

  • Flame-resistant lab coat[6]

  • Closed-toe shoes[7]

  • Calibrated chemical fume hood[6]

  • Secondary containment (e.g., a tray made of a compatible material)[8]

  • Tightly sealed, clearly labeled storage container

Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.[6]

  • Fume Hood: Conduct all transfers and manipulations of this compound inside a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Dispensing: When dispensing the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers between containers.

  • Storage: Store this compound in a tightly sealed and clearly labeled container.[8] The container should be placed in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Utilize secondary containment to capture any potential leaks.[8]

  • Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous waste in accordance with institutional and local regulations.[8][10] Collect waste in a designated, labeled, and sealed container.[11]

Spill Response Protocol

Objective: To provide a clear procedure for managing a spill of this compound.

Materials:

  • Spill kit containing absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[12]

  • Chemically resistant gloves[5]

  • Safety goggles[5]

  • Respiratory protection (if required)[5]

  • Sealable bags for waste disposal[9]

  • Soap and water[9]

Procedure:

  • Evacuate: In the event of a large spill, immediately evacuate the area and alert others.[12]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate height.

  • Containment: For small spills, contain the liquid using absorbent material from the spill kit, working from the outside in.[13]

  • Absorption: Cover the spill with additional absorbent material and allow it to be fully absorbed.[13]

  • Collection: Carefully scoop the absorbed material into a sealable bag or container.[14]

  • Decontamination: Clean the spill area with soap and water.[9]

  • Disposal: Label the sealed bag as hazardous waste and dispose of it according to institutional guidelines.[8]

First Aid Protocol

Objective: To outline immediate first aid measures in case of exposure to this compound.

Procedure:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

Visualized Protocols

The following diagrams illustrate key safety workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal AssessRisks Assess Risks DonPPE Don Appropriate PPE AssessRisks->DonPPE Proceed PrepareHood Prepare Fume Hood DonPPE->PrepareHood Dispense Dispense Chemical PrepareHood->Dispense PerformExp Perform Experiment Dispense->PerformExp Store Store Properly PerformExp->Store CleanArea Clean Work Area Store->CleanArea DisposeWaste Dispose of Waste CleanArea->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE

Caption: General workflow for safely handling this compound.

EmergencySpillResponse Spill Spill Occurs Evacuate Evacuate & Alert Spill->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill < 1 Liter LargeSpill Large Spill Assess->LargeSpill > 1 Liter Contain Contain Spill SmallSpill->Contain CallHelp Call Emergency Services LargeSpill->CallHelp Absorb Absorb Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose

Caption: Logical decision flow for responding to a this compound spill.

References

Application Notes and Protocols for the Analysis of 1,1,2-Trichloropropene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the detection and quantification of 1,1,2-trichloropropene in environmental matrices such as water and soil. The methodologies are based on established U.S. Environmental Protection Agency (EPA) methods for volatile organic compounds (VOCs), primarily utilizing Gas Chromatography/Mass Spectrometry (GC/MS). While specific performance data for this compound is not widely available in published EPA methods, the protocols for its isomer, 1,2,3-trichloropropane, and other chlorinated hydrocarbons serve as a strong foundation for its analysis.

Introduction

This compound (CAS RN: 21400-25-9) is a chlorinated alkene that may be present in the environment due to industrial activities. Accurate and sensitive detection in environmental samples is crucial for assessing its potential impact and ensuring regulatory compliance. The primary analytical technique for this compound is GC/MS, which offers high selectivity and sensitivity. Sample preparation is critical and typically involves purge and trap for water samples and headspace or solvent extraction for solid matrices.

Analytical Techniques

The recommended analytical approach for this compound is Gas Chromatography (GC) coupled with Mass Spectrometry (MS). For enhanced sensitivity, particularly at trace levels, Selected Ion Monitoring (SIM) mode is preferred over full scan mode.

Key Analytical Parameters
ParameterDescription
Molecular Formula C₃H₃Cl₃
Molecular Weight 145.41 g/mol
Boiling Point Not readily available
Vapor Pressure Not readily available
Water Solubility Not readily available
CAS Number 21400-25-9
Mass Spectrometry

The electron ionization (EI) mass spectrum of this compound provides unique fragmentation patterns for its identification and quantification. Based on the NIST Mass Spectrometry Data Center, the following ions are recommended for analysis in SIM mode:

Ion (m/z)RoleRelative Abundance
110 Quantification Ion High
109 Qualification IonModerate
111 Qualification IonModerate
75 Qualification IonModerate

Note: The selection of quantification and qualification ions should be confirmed by analyzing a certified reference standard of this compound.

Experimental Protocols

The following protocols are adapted from EPA Methods 524.2 and 8260C, which are widely used for the analysis of volatile organic compounds in environmental samples.[1]

Protocol 1: Analysis of this compound in Water by Purge and Trap GC/MS

This protocol is suitable for the analysis of drinking water, groundwater, and surface water.

1. Sample Preparation (Purge and Trap)

  • Apparatus: Purge and trap concentrator and autosampler.

  • Sample Volume: 5 mL or 25 mL. A 5 mL sample often provides better purging efficiency.

  • Purge Gas: Helium at a flow rate of 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature. For some VOCs, purging at a slightly elevated temperature (e.g., 40-50°C) can improve recovery.[1]

  • Trap: Use a trap containing a combination of Tenax®, silica (B1680970) gel, and carbon molecular sieve, or an equivalent.

  • Desorption: Desorb the trap at 180-250°C for 1-4 minutes with helium flow directed to the GC column. A shorter desorb time (e.g., 1 minute) can reduce water transfer to the GC/MS system.

  • Bake: After desorption, bake the trap at a high temperature (e.g., 260-280°C) for a sufficient time to remove contaminants.

2. GC/MS Analysis

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

  • Column: DB-624, 30 m x 0.25 mm ID x 1.4 µm film thickness, or equivalent.

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp: 10°C/min to 170°C.

    • Ramp: 20°C/min to 230°C, hold for 2 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Splitless mode, 200°C.

  • MSD Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Monitor the quantification and qualification ions for this compound and any other target analytes.

3. Quality Control

  • Calibration: Prepare a multi-point calibration curve from 0.5 µg/L to 50 µg/L. The correlation coefficient (r²) should be ≥ 0.995.

  • Method Detection Limit (MDL): Determined by analyzing at least seven replicate samples spiked at a concentration one to five times the expected MDL.

  • Laboratory Control Sample (LCS): A certified standard analyzed with each batch of samples to monitor method performance.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Used to assess matrix effects and method precision.

  • Surrogates: Compounds added to every sample to monitor extraction efficiency.

Protocol 2: Analysis of this compound in Soil and Solid Waste by Headspace GC/MS

This protocol is a screening method suitable for the analysis of soil and solid waste samples. For more rigorous quantification, a purge and trap method following EPA Method 5035 for sample collection and preparation is recommended.

1. Sample Preparation (Headspace)

  • Apparatus: Headspace autosampler.

  • Sample Amount: Weigh 5-10 g of the solid sample into a headspace vial.

  • Matrix Modifier: Add a matrix modifying solution (e.g., saturated sodium chloride solution) to aid in the partitioning of the analyte into the headspace.

  • Equilibration: Equilibrate the vial at an elevated temperature (e.g., 80-90°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

  • Injection: Automatically inject a known volume of the headspace gas into the GC/MS.

2. GC/MS Analysis

  • The GC/MS conditions can be the same as described in Protocol 1.

3. Quality Control

  • Similar QC procedures as in Protocol 1 should be followed, with standards prepared in a clean sand or soil matrix.

Data Presentation

Quantitative data for this compound is not as readily available as for its isomers. The following table provides an example of how to structure such data. Laboratories should generate their own performance data.

Table 1: Example Quantitative Data for this compound Analysis

ParameterWater (Purge and Trap)Soil (Headspace)
Method Detection Limit (MDL) To be determined (Expected: 0.1-0.5 µg/L)To be determined (Expected: 1-5 µg/kg)
Limit of Quantification (LOQ) To be determined (Expected: 0.5-1.0 µg/L)To be determined (Expected: 5-10 µg/kg)
Linear Range 0.5 - 50 µg/L5 - 200 µg/kg
Precision (%RSD) < 15%< 20%
Accuracy (% Recovery) 80 - 120%70 - 130%

These are target values based on typical performance for similar volatile organic compounds. Each laboratory must establish its own performance criteria.

Visualizations

Experimental Workflow for Water Analysis

Water_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data_processing Data Processing Sample Water Sample (40 mL VOA vial) Autosampler Autosampler Sample->Autosampler Transfer 5-25 mL PurgeTrap Purge and Trap Concentrator Autosampler->PurgeTrap Introduce Sample GC Gas Chromatograph PurgeTrap->GC Desorb Analytes MS Mass Spectrometer GC->MS Separated Analytes DataSystem Data System MS->DataSystem Ion Detection Identification Compound Identification DataSystem->Identification Quantification Quantification Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound analysis in water.

Logical Relationship for Compound Identification

Compound_Identification cluster_criteria Identification Criteria cluster_decision Decision cluster_outcome Outcome RT Retention Time Match Identified Compound Identified? RT->Identified QuantIon Quantification Ion Presence QuantIon->Identified QualIon1 Qualifier Ion 1 Presence QualIon1->Identified QualIon2 Qualifier Ion 2 Presence QualIon2->Identified IonRatio Correct Ion Ratios IonRatio->Identified Yes Proceed to Quantification Identified->Yes All Criteria Met No Manual Review / Re-analysis Identified->No Criteria Not Met

Caption: Logic for confident compound identification in GC/MS analysis.

References

Application Note: Analysis of 1,1,2-Trichloropropene by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the determination of 1,1,2-trichloropropene using Gas Chromatography-Mass Spectrometry (GC-MS). The described methodology is intended for researchers, scientists, and drug development professionals requiring a robust and sensitive method for the quantification of this compound. The protocol outlines sample preparation, instrument parameters, and data analysis procedures. While this document provides a comprehensive starting point, method validation is required for specific matrices.

Introduction

This compound (C₃H₃Cl₃) is a halogenated alkene of interest in various fields of chemical research and environmental monitoring. Accurate and sensitive quantification of this compound is crucial for understanding its chemical behavior, potential toxicity, and environmental fate. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the technique of choice for the analysis of volatile and semi-volatile organic compounds like this compound. This application note details a proposed GC-MS method for its analysis.

Experimental Protocol

This protocol is based on established methodologies for volatile organic compounds and should be validated for the specific application.

1. Sample Preparation (Aqueous Matrix Example)

For aqueous samples, a purge and trap system is recommended for sample concentration.

  • Apparatus: Purge and trap concentrator and autosampler.

  • Procedure:

    • Collect samples in 40 mL amber VOA vials with PTFE-lined septa.

    • If the samples contain residual chlorine, add a quenching agent (e.g., ascorbic acid) prior to sealing.

    • Store samples at 4°C until analysis.

    • For analysis, use a 5-25 mL sample volume.

    • Add an appropriate internal standard to each sample and standard.

    • The sample is purged with an inert gas (e.g., helium) at an elevated temperature (e.g., 50°C) to transfer the volatile this compound from the aqueous phase to a sorbent trap.

    • The trap is then rapidly heated to desorb the analyte into the GC-MS system.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890A GC or equivalent.

  • Mass Spectrometer: Agilent 5975C MS or equivalent.

Table 1: Proposed GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnRestek Rxi-624Sil MS, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Inlet Temperature240°C
Carrier GasHelium
Column Flow Rate1.2 mL/min (Constant Flow)
Oven ProgramInitial: 40°C, hold for 2 minRamp: 10°C/min to 220°CHold: 2 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan ModeSelected Ion Monitoring (SIM)
Solvent DelayTo be determined based on experimental conditions

3. Mass Spectrometer Settings (SIM Mode)

Based on the NIST mass spectrum for this compound, the following ions are recommended for Selected Ion Monitoring (SIM) analysis.[1] The molecular weight of this compound is 145.415 g/mol .[1]

Table 2: Proposed SIM Ions for this compound

AnalyteQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound109111144 (Molecular Ion)

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and examining the resulting mass spectrum.

Data Presentation

Quantitative data should be generated by creating a calibration curve from standards of known concentrations. The following table presents a template for reporting method performance characteristics. These values are illustrative and must be determined experimentally during method validation.

Table 3: Method Performance Characteristics (Hypothetical Data)

ParameterResult
Linearity (R²)> 0.995
Limit of Detection (LOD)To be determined
Limit of Quantification (LOQ)To be determined
Accuracy (% Recovery)80 - 120%
Precision (% RSD)< 15%

Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample InternalStandard Add Internal Standard Sample->InternalStandard PurgeAndTrap Purge and Trap InternalStandard->PurgeAndTrap GC Gas Chromatography Separation PurgeAndTrap->GC Desorption & Injection MS Mass Spectrometry Detection (SIM) GC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: GC-MS analysis workflow for this compound.

Conclusion

This application note provides a foundational GC-MS method for the analysis of this compound. The proposed protocol, including sample preparation, instrument conditions, and SIM parameters, serves as a starting point for method development and validation. Researchers are encouraged to optimize these parameters to meet the specific requirements of their analytical needs and sample matrices.

References

Application of 1,1,2-Trichloropropene in Polymer Chemistry: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for the application of 1,1,2-trichloropropene in polymer chemistry have yielded limited specific information regarding its direct use as a monomer, initiator, or chain transfer agent in polymerization processes. While general principles of polymer chemistry, such as the role of chain transfer agents, are well-documented, the direct involvement of this compound in these applications is not prominently featured in the available literature. Halogenated compounds, in general, can influence polymerization reactions; for instance, carbon tetrachloride is a known chain transfer agent.[1][2] However, specific data and protocols for this compound remain elusive.

This document aims to provide a foundational understanding of where a molecule like this compound could theoretically be applied in polymer chemistry, based on its chemical structure. It will also outline the type of experimental data and protocols that would be necessary to validate such applications.

Theoretical Applications and Required Experimental Validation

Based on its chemical structure, this compound possesses a carbon-carbon double bond, making it a potential candidate as a monomer or co-monomer in addition polymerization reactions. The presence of chlorine atoms could also impart specific properties to the resulting polymer, such as flame retardancy or altered solubility. Furthermore, the allylic C-H bonds and the C-Cl bonds could potentially allow it to function as a chain transfer agent, a molecule that can terminate a growing polymer chain and initiate a new one, thereby controlling the molecular weight of the polymer.[1][2]

To explore these potential applications, a systematic experimental approach would be required. The following sections detail the hypothetical experimental workflows and the data that would need to be collected.

Hypothetical Experimental Workflow for Investigating this compound in Polymerization

G cluster_prep Preparation and Characterization cluster_poly Polymerization Studies cluster_analysis Polymer Analysis Monomer_Prep Monomer Purification of This compound Initiator_Prep Initiator/Catalyst Selection and Preparation Monomer_Prep->Initiator_Prep Solvent_Prep Solvent Selection and Purification Initiator_Prep->Solvent_Prep Homopolymerization Homopolymerization of This compound Solvent_Prep->Homopolymerization Copolymerization Copolymerization with Standard Monomers (e.g., Styrene) Solvent_Prep->Copolymerization Chain_Transfer Investigation as a Chain Transfer Agent Solvent_Prep->Chain_Transfer Conversion Monomer Conversion (Gravimetry, GC, NMR) Homopolymerization->Conversion Copolymerization->Conversion Chain_Transfer->Conversion Molecular_Weight Molecular Weight and PDI (GPC/SEC) Conversion->Molecular_Weight Structure Polymer Structure (NMR, FTIR) Molecular_Weight->Structure Thermal Thermal Properties (DSC, TGA) Structure->Thermal

Figure 1. A hypothetical experimental workflow for evaluating the role of this compound in polymer chemistry.

Data Presentation: Necessary Quantitative Data

Should experimental data become available, it would be crucial to present it in a structured format to allow for clear interpretation and comparison.

Table 1: Hypothetical Polymerization of this compound

EntryInitiator[Monomer] (mol/L)[Initiator] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1AIBN1.00.016024---
2BPO1.00.018024---

Mn = Number-average molecular weight; PDI = Polydispersity Index; AIBN = Azobisisobutyronitrile; BPO = Benzoyl peroxide.

Table 2: Hypothetical Study of this compound as a Chain Transfer Agent in Styrene Polymerization

Entry[Styrene] (mol/L)[1,1,2-TCP] (mol/L)[AIBN] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
11.000.016012---
21.00.050.016012---
31.00.100.016012---

TCP = Trichloropropene

Experimental Protocols

Detailed experimental protocols would be essential for reproducibility. Below are examples of the types of protocols that would need to be developed.

Protocol 1: Homopolymerization of this compound
  • Monomer Purification: this compound would be purified by distillation under reduced pressure to remove any inhibitors or impurities.

  • Reaction Setup: A Schlenk flask would be charged with the purified monomer and a radical initiator (e.g., AIBN). The flask would be subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: The reaction mixture would be heated to a specific temperature (e.g., 60 °C) and stirred for a defined period.

  • Isolation: The resulting polymer would be precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to a constant weight.

  • Characterization: The polymer's structure, molecular weight, and thermal properties would be analyzed using techniques such as NMR, GPC, and DSC.

Protocol 2: Evaluation as a Chain Transfer Agent
  • Reaction Setup: A series of polymerizations of a standard monomer (e.g., styrene) would be prepared with varying concentrations of this compound.

  • Polymerization: The reactions would be initiated and allowed to proceed under identical conditions (temperature, time, initiator concentration).

  • Analysis: The molecular weight of the resulting polystyrene would be determined by GPC. A decrease in molecular weight with increasing concentration of this compound would indicate its activity as a chain transfer agent.

Logical Relationships in Chain Transfer

The process of chain transfer, a key potential role for this compound, involves several competing reactions. The effectiveness of a chain transfer agent is determined by the relative rates of these reactions.

G cluster_propagation Chain Propagation cluster_transfer Chain Transfer cluster_reinitiation Re-initiation P_n P_n• (Growing Polymer Chain) P_n_plus_1 P_{n+1}• P_n->P_n_plus_1 + M (k_p) P_n_dead P_n-X (Terminated Polymer) P_n->P_n_dead + RX (k_tr) CTA RX (Chain Transfer Agent) M M (Monomer) R R• (New Radical from CTA) P_1 P_1• (New Growing Chain) R->P_1 + M

Figure 2. Logical relationship of reactions in radical polymerization in the presence of a chain transfer agent (CTA).

References

Application Notes and Protocols for Investigating the Reaction Kinetics of 1,1,2-Trichloropropene with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropene is an unsaturated organochlorine compound of interest in synthetic chemistry and as a potential intermediate in various chemical processes. Understanding its reactivity with nucleophiles is crucial for predicting reaction outcomes, optimizing synthetic routes, and assessing its metabolic fate and environmental impact. The presence of both vinylic and allylic chlorine atoms, along with the electron-withdrawing nature of the chlorine substituents, suggests a complex reactivity profile that may involve different nucleophilic substitution pathways.

General Reaction Scheme

The reaction of this compound with a nucleophile (Nu⁻) can potentially proceed through several pathways, including nucleophilic vinylic substitution or addition-elimination mechanisms. The general reaction can be represented as:

Cl₂C=C(Cl)CH₃ + Nu⁻ → Products

Data Presentation: Illustrative Kinetic Data

The following tables present hypothetical kinetic data for the reaction of this compound with a selection of nucleophiles. These tables are intended to serve as a template for organizing and presenting experimental results.

Table 1: Second-Order Rate Constants (k) for the Reaction of this compound with Various Nucleophiles at 25°C in Methanol.

NucleophileNucleophile Concentration (M)Substrate Concentration (M)Observed Rate Constant (k_obs, s⁻¹)Second-Order Rate Constant (k, M⁻¹s⁻¹)
Methoxide (CH₃O⁻)0.10.011.5 x 10⁻⁴1.5 x 10⁻³
Piperidine0.10.018.2 x 10⁻⁵8.2 x 10⁻⁴
Thiophenoxide (C₆H₅S⁻)0.10.013.4 x 10⁻³3.4 x 10⁻²
Azide (N₃⁻)0.10.012.1 x 10⁻⁴2.1 x 10⁻³

Table 2: Activation Parameters for the Reaction of this compound with Nucleophiles.

NucleophileTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)Activation Energy (Ea, kJ/mol)Pre-exponential Factor (A, M⁻¹s⁻¹)
Methoxide (CH₃O⁻)251.5 x 10⁻³751.2 x 10¹⁰
354.1 x 10⁻³
451.0 x 10⁻²
Thiophenoxide (C₆H₅S⁻)253.4 x 10⁻²625.8 x 10⁹
358.5 x 10⁻²
452.0 x 10⁻¹

Experimental Protocols

The following are generalized protocols for determining the reaction kinetics of this compound with nucleophiles.

Protocol 1: Determination of Reaction Order and Rate Constants using the Initial Rates Method

Objective: To determine the order of the reaction with respect to this compound and the nucleophile, and to calculate the second-order rate constant.

Materials:

  • This compound (substrate)

  • Selected nucleophile (e.g., sodium methoxide, piperidine)

  • Anhydrous solvent (e.g., methanol, acetonitrile)

  • Internal standard (e.g., undecane, dodecane)

  • Quenching solution (e.g., dilute acid)

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

  • Thermostatted reaction vessel

  • Microsyringes and volumetric glassware

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the nucleophile in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Kinetic Runs:

    • Equilibrate the reaction vessel containing a known volume of the solvent and the internal standard to the desired temperature (e.g., 25°C).

    • Initiate the reaction by adding known concentrations of the this compound and nucleophile stock solutions to the reaction vessel with vigorous stirring. The total volume should be constant for all runs.

    • At timed intervals, withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a vial containing the quenching solution.

  • Analysis:

    • Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining this compound relative to the internal standard.

    • Plot the concentration of this compound versus time. The initial rate is the negative of the slope of this curve at t=0.

  • Determination of Reaction Order:

    • To determine the order with respect to the nucleophile, perform a series of experiments where the initial concentration of this compound is held constant, and the initial concentration of the nucleophile is varied. Plot log(initial rate) versus log([Nucleophile]₀). The slope of this line will be the order of the reaction with respect to the nucleophile.

    • Similarly, to determine the order with respect to this compound, vary its initial concentration while keeping the nucleophile concentration constant. Plot log(initial rate) versus log([this compound]₀). The slope will give the reaction order.

  • Calculation of the Rate Constant:

    • Assuming the reaction is first order in both the substrate and the nucleophile (overall second order), the rate law is: Rate = k[this compound][Nucleophile].

    • The second-order rate constant (k) can be calculated from the initial rate data.

Protocol 2: Determination of Activation Parameters

Objective: To determine the activation energy (Ea) and pre-exponential factor (A) for the reaction.

Procedure:

  • Following Protocol 1, determine the second-order rate constant (k) at a minimum of three different temperatures (e.g., 25°C, 35°C, 45°C).

  • Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

  • The slope of this line is equal to -Ea/R, where R is the gas constant (8.314 J/mol·K).

  • The y-intercept of the line is equal to ln(A).

  • Calculate Ea from the slope and A from the y-intercept.

Visualizations

The following diagrams illustrate the experimental workflow and a plausible reaction mechanism.

experimental_workflow cluster_prep Preparation cluster_reaction Kinetic Run cluster_analysis Analysis cluster_calculation Calculation prep_stock Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) prep_vessel Equilibrate Reaction Vessel (Solvent, Internal Standard) prep_stock->prep_vessel initiate Initiate Reaction (Add Substrate & Nucleophile) prep_vessel->initiate sampling Timed Aliquot Sampling initiate->sampling quench Quench Reaction sampling->quench gc_hplc GC or HPLC Analysis quench->gc_hplc concentration_plot Plot [Substrate] vs. Time gc_hplc->concentration_plot initial_rate Determine Initial Rate concentration_plot->initial_rate order_plot Plot log(Rate) vs. log([Reactant]) initial_rate->order_plot determine_order Determine Reaction Order order_plot->determine_order calc_k Calculate Rate Constant (k) determine_order->calc_k

Caption: Experimental workflow for kinetic analysis.

reaction_mechanism reactant Cl₂C=C(Cl)CH₃ intermediate [Cl₂C(Nu)-C⁻(Cl)CH₃] Carbanionic Intermediate reactant->intermediate Addition (Slow) nucleophile + Nu⁻ product Cl(Nu)C=C(Cl)CH₃ + Cl⁻ intermediate->product Elimination (Fast)

Caption: Plausible addition-elimination mechanism.

Conclusion

The protocols and data presentation formats provided in these application notes offer a robust starting point for researchers investigating the reaction kinetics of this compound with various nucleophiles. A systematic study following these guidelines will enable the determination of reaction orders, rate constants, and activation parameters, thereby providing valuable insights into the reactivity of this halogenated alkene. Such data is essential for the development of synthetic methodologies and for understanding the compound's broader chemical behavior.

Anwendungs- und Protokollhinweise zur Analyse von 1,1,2-Trichlorpropen

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Diese Unterlagen beschreiben ein detailliertes Protokoll für die quantitative Analyse von 1,1,2-Trichlorpropen in wässrigen Proben. Die Methode eignet sich für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine zuverlässige Quantifizierung dieser Verbindung für toxikologische Studien, Umweltüberwachung oder prozessbegleitende Kontrollen benötigen.

Einleitung: 1,1,2-Trichlorpropen ist eine flüchtige chlorierte organische Verbindung, die aufgrund ihrer potenziellen Toxizität und Umweltauswirkungen von analytischem Interesse ist. Die Analyse solcher flüchtigen Verbindungen mittels Gaschromatographie (GC) erfordert in der Regel keine chemische Derivatisierung. Eine Derivatisierung wird typischerweise für Analyten durchgeführt, die nicht flüchtig genug oder thermisch instabil sind, um den GC-Bedingungen standzuhalten.[1][2][3] 1,1,2-Trichlorpropen besitzt jedoch eine ausreichende Flüchtigkeit und Stabilität für die direkte GC-Analyse.

Die hier beschriebene Methode nutzt die Purge-and-Trap-Technik (Ausgasen und Auffangen) gekoppelt mit der Gaschromatographie-Massenspektrometrie (GC-MS). Dieses Verfahren ist ein Standard für die Analyse von flüchtigen organischen Verbindungen (VOCs) in Wasser und bietet die erforderliche Empfindlichkeit und Selektivität.[4][5][6] Die Purge-and-Trap-Methode konzentriert den Analyten aus der Probenmatrix, was niedrige Nachweisgrenzen ermöglicht.[4][5]

Logischer Arbeitsablauf der Analyse

Probenvorbereitung Probenvorbereitung (wässrige Probe) Anreicherung Anreicherung (Purge and Trap) Probenvorbereitung->Anreicherung Inertgasstrom Trennung Chromatographische Trennung (GC) Anreicherung->Trennung Thermische Desorption Detektion Detektion und Identifizierung (MS) Trennung->Detektion Elution Quantifizierung Datenanalyse und Quantifizierung Detektion->Quantifizierung Massenspektrum cluster_prep Probenvorbereitung cluster_analysis Instrumentelle Analyse cluster_data Datenauswertung A 1. Probenahme (40-ml-Vial) B 2. Zugabe von IS/Surrogat A->B C 3. Platzierung im Autosampler B->C D 4. Purge and Trap (Anreicherung) C->D E 5. Thermische Desorption D->E F 6. GC-Trennung E->F G 7. MS-Detektion F->G H 8. Peak-Integration G->H I 9. Erstellung der Kalibrierkurve H->I J 10. Konzentrationsberechnung I->J

References

Biotransformation and Biodegradation of 1,1,2-Trichloropropene: A Review of Available Literature and Protocols for the Related Compound 1,2,3-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature reveals a significant gap in the understanding of the biotransformation and biodegradation of 1,1,2-trichloropropene. Currently, there is a lack of published data on the specific metabolic pathways, enzymes, and microorganisms involved in its degradation. Consequently, detailed application notes and experimental protocols for this compound cannot be provided at this time.

However, to provide a valuable resource for researchers in this field, this document presents detailed information on the biotransformation and biodegradation of the structurally related and extensively studied compound, 1,2,3-trichloropropane (B165214) (TCP) . While the metabolic fate of this compound may differ, the methodologies and enzymatic principles involved in the degradation of TCP can serve as a foundational reference for initiating research on other chlorinated propenes.

Application Notes for 1,2,3-Trichloropropane (TCP)

1,2,3-Trichloropropane is a persistent environmental pollutant and a suspected human carcinogen, making its remediation a significant area of research.[1][2][3][4][5] Biotransformation of TCP has been observed under both anaerobic and aerobic conditions, often involving cometabolism.[2][3][5][6]

Aerobic Biodegradation of TCP

Aerobic degradation of TCP is often initiated by monooxygenase or dehalogenase enzymes.[2][3][5][6] No known natural organisms can utilize TCP as a sole carbon source for growth under aerobic conditions.[1][2][3][5][6] However, genetically engineered microorganisms have been developed that can grow on TCP.[7][8]

The critical initial step in aerobic TCP degradation is its conversion to 2,3-dichloro-1-propanol, a reaction catalyzed by haloalkane dehalogenases.[7] Subsequent enzymatic steps can lead to the formation of glycerol, which can then enter central metabolic pathways.[8][9][10][11]

Anaerobic Biodegradation of TCP

Under anaerobic conditions, TCP can serve as an electron acceptor and undergo reductive dechlorination.[1][2][3][4][5][6] This process has been observed in various microbial consortia.[4] The degradation pathway can proceed through the formation of 1,2-dichloropropane (B32752) and subsequently 1-chloropropane.[4]

Quantitative Data on TCP Biodegradation

The following tables summarize key quantitative data from studies on the biodegradation of 1,2,3-trichloropropane.

Table 1: Microorganisms Involved in the Biodegradation of 1,2,3-Trichloropropane

Microorganism/ConsortiumConditionDegradation PathwayKey EnzymesReference
Rhodococcus ruber ENV425Aerobic (Cometabolism with propane (B168953) or isobutane)OxidativeMonooxygenase[4]
Rhodococcus aetherivorans ENV493Aerobic (Cometabolism with propane or isobutane)OxidativeMonooxygenase[4]
Dehalogenating consortium CPD-2 (containing Dehalococcoides, Dehalobacter, and Dehalobium spp.)AnaerobicReductive DechlorinationDehalogenases[4]
Agrobacterium radiobacter AD1 (engineered with evolved haloalkane dehalogenase)AerobicHydrolytic DehalogenationHaloalkane dehalogenase[7]
Propane-oxidizing bacteria (Rhodococcus jostii RHA1, Mycobacterium vaccae JOB5, Sphingopyxis sp. AX-A)Aerobic (Cometabolism)OxidativePropane monooxygenase[12]

Table 2: Kinetic Parameters for Aerobic Cometabolism of 1,2,3-Trichloropropane

MicroorganismGrowth SubstrateInitial TCP Concentration (µg/L)Final TCP Concentration (µg/L)Reference
Rhodococcus ruber ENV425Isobutane20< 0.005[4]
Rhodococcus aetherivorans ENV493Isobutane20< 0.005[4]

Experimental Protocols for Studying TCP Biodegradation

The following are generalized protocols based on methodologies reported in the literature for studying the biodegradation of 1,2,3-trichloropropane.

Protocol 1: Aerobic Biodegradation of TCP by Resting Cells

Objective: To assess the ability of a pure microbial culture to degrade TCP under aerobic, non-growth (resting cell) conditions.

Materials:

  • Microbial culture of interest (e.g., Rhodococcus sp.)

  • Growth medium (e.g., Bushnell-Haas broth)

  • Carbon source for growth (e.g., propane, isobutane, or glucose)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • 1,2,3-Trichloropropane (TCP) stock solution in a suitable solvent (e.g., methanol)

  • Serum bottles (e.g., 120 mL) with Teflon-lined septa and aluminum crimp seals

  • Shaking incubator

  • Gas chromatograph with an electron capture detector (GC-ECD) or mass spectrometer (GC-MS)

  • Syringes for liquid and gas sampling

Procedure:

  • Cell Cultivation: Inoculate the microbial strain into the growth medium containing the appropriate carbon source. Incubate under optimal growth conditions (e.g., 30°C, 200 rpm) until the mid-to-late exponential phase.

  • Cell Harvesting and Preparation: Harvest the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C). Wash the cell pellet twice with sterile phosphate buffer to remove residual growth medium and carbon source.

  • Resting Cell Suspension: Resuspend the washed cell pellet in the phosphate buffer to a desired optical density (e.g., OD600 of 1.0).

  • Assay Setup: In serum bottles, add a defined volume of the resting cell suspension. Seal the bottles with Teflon-lined septa and aluminum crimps.

  • TCP Addition: Using a microsyringe, spike the serum bottles with a known concentration of TCP from the stock solution. Include a killed control (e.g., autoclaved cell suspension) to account for abiotic losses.

  • Incubation: Incubate the bottles in a shaking incubator at the desired temperature.

  • Sampling and Analysis: At regular time intervals, withdraw headspace or liquid samples using a gas-tight syringe. Analyze the concentration of TCP using GC-ECD or GC-MS.

  • Data Analysis: Plot the concentration of TCP over time to determine the degradation rate.

Protocol 2: Anaerobic Reductive Dechlorination of TCP

Objective: To evaluate the anaerobic biodegradation of TCP by a microbial consortium.

Materials:

  • Anaerobic microbial consortium (e.g., from an anaerobic digester or contaminated site)

  • Anaerobic mineral medium

  • Electron donor (e.g., lactate, hydrogen)

  • 1,2,3-Trichloropropane (TCP)

  • Anaerobic chamber or glove box

  • Serum bottles with butyl rubber stoppers and aluminum crimp seals

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

  • Medium Preparation: Prepare the anaerobic mineral medium and dispense it into serum bottles inside an anaerobic chamber.

  • Inoculation: Inoculate the bottles with the anaerobic consortium.

  • Substrate Addition: Add the electron donor and TCP to the bottles. Include sterile controls to monitor for abiotic degradation.

  • Incubation: Incubate the bottles in the dark at a controlled temperature (e.g., 25°C) without shaking.

  • Analysis: Periodically, remove samples from the headspace or liquid phase using a syringe and analyze for TCP and its potential degradation products (e.g., 1,2-dichloropropane, 1-chloropropane, propene) by GC-FID or GC-MS.

Visualizations of TCP Biodegradation Pathways and Workflows

The following diagrams illustrate the known metabolic pathways for TCP and a general experimental workflow for its study.

Aerobic_TCP_Biodegradation_Pathway TCP 1,2,3-Trichloropropane DCP 2,3-Dichloro-1-propanol TCP->DCP Haloalkane dehalogenase (DhaA) ECH Epichlorohydrin DCP->ECH Haloalcohol dehalogenase (HheC) CPD 3-Chloro-1,2-propanediol ECH->CPD Epoxide hydrolase (EchA) GLY Glycerol CPD->GLY Haloalcohol dehalogenase (HheC) Metabolism Central Metabolism GLY->Metabolism

Caption: Aerobic Biodegradation Pathway of 1,2,3-Trichloropropane.

Anaerobic_TCP_Biodegradation_Pathway TCP 1,2,3-Trichloropropane DCP 1,2-Dichloropropane TCP->DCP Reductive Dechlorination CP 1-Chloropropane DCP->CP Reductive Dechlorination Propane Propane CP->Propane Reductive Dechlorination

Caption: Anaerobic Reductive Dechlorination of 1,2,3-Trichloropropane.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation cluster_analysis Analysis Culture Microbial Culture (Pure or Consortium) Incubation Controlled Conditions (Temperature, Shaking, O2/N2) Culture->Incubation Medium Growth or Resting Medium Medium->Incubation Substrate 1,2,3-Trichloropropane (TCP) Substrate->Incubation Controls Sterile/Killed Controls Controls->Incubation Sampling Time-course Sampling (Headspace/Liquid) Incubation->Sampling Quantification GC-MS/GC-ECD (TCP & Metabolites) Sampling->Quantification Data Data Analysis (Degradation Rates) Quantification->Data

Caption: General Experimental Workflow for Biodegradation Studies.

References

1,1,2-Trichloropropene: A Comprehensive Profile for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1,2-Trichloropropene is a halogenated aliphatic, unsaturated organic compound. While chlorinated hydrocarbons have historically been utilized as solvents in a variety of organic reactions, available literature and chemical databases do not provide specific examples or established protocols for the use of this compound as a primary solvent for organic synthesis. This document aims to provide a comprehensive overview of its known physicochemical properties, safety and toxicity data, and synthesis context to serve as a foundational resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for understanding its potential behavior in a chemical system and for designing safe handling procedures.

PropertyValueReference
Molecular Formula C₃H₃Cl₃[1]
Molecular Weight 145.41 g/mol [1][2]
IUPAC Name 1,1,2-trichloroprop-1-ene[1]
CAS Number 21400-25-9[1]
Boiling Point (Tboil) 384.25 K (111.1 °C) (Joback Calculated)[2]
Vapor Pressure 39.1 mmHg[1]
logP (Octanol/Water) 2.892 (Crippen Calculated)[2]
Water Solubility (log10WS) -2.88 (Crippen Calculated)[2]

Safety and Toxicity

Caution should be exercised when handling this compound due to its potential health hazards. The available data, though limited and often in reference to its isomers, indicates potential for toxicity.

Hazards Summary:

  • Neurotoxin: It is classified as a neurotoxin that can cause acute solvent syndrome.[1]

  • Inhalation Toxicity: Inhalation studies in rats have shown it to cause ptosis (drooping of the upper eyelid), ataxia (loss of full control of bodily movements), and pulmonary emboli.[1] The lethal concentration (LCLo) in rats is reported as 3,500 ppm for a 6-hour exposure.[1]

General Handling Precautions:

Due to the lack of extensive specific safety data for this compound, it is prudent to handle it with the high degree of caution typically afforded to chlorinated hydrocarbons. This includes:

  • Working in a well-ventilated area, preferably within a chemical fume hood.

  • Using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoiding inhalation of vapors and direct contact with skin and eyes.

Synthesis and Chemical Context

While not documented as a solvent, this compound and its isomers are relevant as intermediates in the synthesis of other chlorinated compounds. For instance, mixtures of trichloropropenes can be reacted with chlorine to form pentachloropropanes, which are precursors to tetrachloropropenes.

Below is a generalized workflow for the synthesis of 1,1,2,3-tetrachloropropene, which involves a trichloropropene mixture as an intermediate.

G cluster_0 Step 1: Dehydrochlorination cluster_1 Step 2: Chlorination cluster_2 Step 3: Dehydrochlorination cluster_3 Step 4: Isomerization Tetrachloropropane 1,1,1,3-Tetrachloropropane Trichloropropene_mixture Trichloropropene Mixture (e.g., 1,1,3- and 3,3,3-isomers) Tetrachloropropane->Trichloropropene_mixture Dehydrochlorination Base Base Pentachloropropane 1,1,1,2,3-Pentachloropropane (HCC-240db) Trichloropropene_mixture->Pentachloropropane Chlorination Chlorine Chlorine (Cl2) Tetrachloropropene_mixture Mixture of 1,1,2,3- and 2,3,3,3-Tetrachloropropenes Pentachloropropane->Tetrachloropropene_mixture Base2 Base Final_Product 1,1,2,3-Tetrachloropropene (HCC-1230xa) Tetrachloropropene_mixture->Final_Product Isomerization Lewis_Acid Lewis Acid (e.g., FeCl3)

Generalized synthetic pathway to 1,1,2,3-tetrachloropropene.

Application Notes and Protocols

As of the date of this document, a thorough review of scientific literature and chemical databases did not yield any specific application notes or experimental protocols detailing the use of this compound as a solvent in organic reactions. Researchers and professionals in drug development should consider this lack of documented use when evaluating potential solvent candidates. The information provided herein on its physical properties and safety should be used to inform any future investigations into its potential applications. Given its chlorinated nature, it may share some solvency properties with other chlorinated hydrocarbons, but its reactivity and stability under various reaction conditions would need to be empirically determined.

Conclusion

This compound is a compound for which there is a notable absence of literature regarding its application as a solvent in organic synthesis. The data available focuses on its physicochemical properties, toxicological profile, and its role as a potential intermediate in the production of other chlorinated compounds. This profile serves as a valuable starting point for any researcher considering the use of this chemical, highlighting the need for careful safety considerations and preliminary studies to determine its suitability for any specific application.

References

Application Notes and Protocols for High-Temperature Reactions of 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trichloropropene is a chlorinated alkene of interest in various chemical syntheses. Its behavior at high temperatures is of particular importance for understanding its decomposition pathways, potential for forming hazardous byproducts, and utility in the synthesis of other valuable compounds. High-temperature reactions, such as pyrolysis and dehydrochlorination, can lead to the formation of dichloropropynes, among other products. This document provides a detailed experimental setup and protocol for conducting high-temperature gas-phase reactions of this compound in a controlled laboratory setting. The primary focus is on the dehydrochlorination to produce 1,1-dichloro- and 1,3-dichloropropyne.

Safety Precautions

Warning: High-temperature reactions involving chlorinated hydrocarbons can produce toxic and corrosive gases, including hydrogen chloride (HCl) and other chlorinated organic compounds. All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and acid-gas-rated respirator cartridges, should be worn at all times. A quench system containing a basic solution (e.g., sodium bicarbonate) must be in place to neutralize acidic off-gases.

Experimental Setup

The experimental setup for the high-temperature gas-phase reaction of this compound is designed for precise temperature control, efficient reactant delivery, and safe collection of products. The core of the apparatus is a quartz tube reactor housed in a programmable tube furnace.

A typical setup includes:

  • Reactant Delivery System: A syringe pump is used to deliver liquid this compound at a controlled rate into a heated zone for vaporization. An inert carrier gas, such as nitrogen or argon, is supplied via a mass flow controller to transport the vaporized reactant through the reactor.

  • High-Temperature Reactor: A quartz tube with a specified length and diameter is placed inside a programmable tube furnace capable of reaching temperatures up to 1000°C. The temperature of the furnace should be monitored with a thermocouple placed in close proximity to the exterior of the quartz tube. For catalytic reactions, the tube can be packed with a suitable catalyst.

  • Product Collection System: The reactor outlet is connected to a series of cold traps (e.g., using a dry ice/acetone (B3395972) bath) to condense the reaction products.

  • Gas Quenching System: Non-condensable gases are passed through a bubbler containing a basic solution to neutralize acidic byproducts like HCl.

  • Analytical Instrumentation: The collected liquid products are analyzed offline using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the components. The gaseous products can be analyzed using online Mass Spectrometry or Gas Chromatography.

Experimental Workflow Diagram

ExperimentalWorkflow reactant This compound in Syringe Pump vaporizer Heated Vaporizer reactant->vaporizer carrier_gas Inert Carrier Gas (N2 or Ar) carrier_gas->vaporizer furnace Tube Furnace with Quartz Reactor vaporizer->furnace cold_trap Cold Trap (-78 °C) furnace->cold_trap quench Gas Quenching (e.g., NaHCO3 soln) cold_trap->quench gcms GC-MS Analysis cold_trap->gcms waste Waste quench->waste

Caption: Experimental workflow for the high-temperature reaction of this compound.

Experimental Protocol

This protocol details the steps for a typical high-temperature dehydrochlorination of this compound.

4.1. Materials and Reagents

  • This compound (98% purity or higher)

  • Inert carrier gas (Nitrogen or Argon, high purity)

  • Sodium bicarbonate (for quenching solution)

  • Dry ice and acetone (for cold trap)

  • Anhydrous magnesium sulfate (B86663) (for drying product samples)

  • Internal standard for GC-MS analysis (e.g., dodecane)

4.2. Procedure

  • System Assembly and Leak Check: Assemble the reactor system as shown in the workflow diagram within a fume hood. Ensure all connections are secure and perform a leak check by pressurizing the system with the inert carrier gas.

  • Furnace Heating: Set the tube furnace to the desired reaction temperature (e.g., 500-800°C) and allow it to stabilize.

  • Carrier Gas Flow: Start the flow of the inert carrier gas at a predetermined rate (e.g., 20-100 mL/min) to purge the system.

  • Reactant Introduction: Fill a gas-tight syringe with this compound and place it in the syringe pump. Set the pump to deliver the reactant at a constant flow rate (e.g., 0.1-1.0 mL/hr) into the vaporizer.

  • Product Collection: Immerse the cold traps in a dry ice/acetone bath to condense the reaction products.

  • Reaction Monitoring: Allow the reaction to proceed for a set duration. Monitor the furnace temperature and gas flow rates throughout the experiment.

  • System Shutdown: After the desired reaction time, stop the syringe pump and continue the carrier gas flow for a period to purge the reactor of any remaining reactants and products. Turn off the furnace and allow it to cool to room temperature.

  • Sample Recovery and Analysis: Carefully remove the cold traps and allow them to warm to room temperature. Collect the condensed liquid, dry it over anhydrous magnesium sulfate, and weigh it to determine the total liquid product yield. Prepare a sample for GC-MS analysis by adding a known amount of an internal standard.

Data Presentation

Quantitative data from the experiments should be organized into tables for clear comparison of results under different reaction conditions.

Table 1: Reaction Conditions for High-Temperature Dehydrochlorination of this compound

ParameterValueUnit
Reactor Temperature500 - 800°C
Carrier Gas Flow Rate50mL/min
Reactant Flow Rate0.5mL/hr
Residence Time10 - 30seconds
Reaction Duration2hours

Table 2: Product Distribution from GC-MS Analysis (Hypothetical Data)

ProductRetention Time (min)Area %
1,1-Dichloropropyne5.245
1,3-Dichloropropyne5.825
Unreacted this compound7.115
Other Chlorinated Hydrocarbonsvarious10
Non-chlorinated Hydrocarbonsvarious5

Plausible Reaction Pathway

At high temperatures, the primary reaction of this compound is expected to be dehydrochlorination, involving the elimination of a molecule of hydrogen chloride. This can proceed through different pathways to yield isomeric dichloropropynes.

Dehydrochlorination Pathway Diagram

ReactionPathway reactant This compound intermediate1 Allylic Carbocation Intermediate reactant->intermediate1 High T product1 1,1-Dichloropropyne intermediate1->product1 - H+ product2 1,3-Dichloropropyne intermediate1->product2 Rearrangement & - H+ hcl + HCl hcl2 + HCl

Caption: Plausible dehydrochlorination pathway of this compound at high temperatures.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of crude 1,1,2-trichloropropene.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route used. For instance, in the dehydrochlorination of tetrachloropropanes, you might find unreacted starting materials, isomers such as 1,1,3-trichloropropene (B110787) and 2,3,3-trichloropropene, and higher boiling point byproducts formed from dimerization or other side reactions. If 1,2,3-trichloropropane (B165214) is used as a starting material, it may also be present in the crude product.[1][2]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity.

  • Fractional distillation is effective for separating compounds with different boiling points, such as isomers and some starting materials.[3]

  • Preparative Gas Chromatography (Prep GC) offers high resolution for separating close-boiling isomers and achieving very high purity, especially for small-scale preparations.

  • Liquid-liquid extraction can be used to remove acidic or basic impurities, or water-soluble byproducts.

Q3: What is the boiling point of this compound and its common impurities?

A3: Having accurate boiling point data is crucial for effective separation by fractional distillation.

CompoundBoiling Point (°C)
This compound~138-140 °C (estimated)
1,1,3-Trichloropropene131.55 °C[4]
1,2,3-Trichloropropane156.8 °C[2]
1,1,2-Trichloropropane (B166545)133 °C[5]

Q4: How can I analyze the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended method for analyzing the purity of this compound. It allows for the separation of volatile compounds and their identification based on their mass spectra.[1][6][7][8][9]

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers.

  • Possible Cause: Insufficient column efficiency (too few theoretical plates).

    • Solution: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[3] Ensure the column is well-insulated to maintain a proper temperature gradient.

  • Possible Cause: Distillation rate is too fast.

    • Solution: Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases on each theoretical plate. A slow, steady distillation rate is key to good separation.[3]

  • Possible Cause: Fluctuating heat source.

    • Solution: Use a stable heating source like a heating mantle with a controller or an oil bath to maintain a constant temperature.

Problem: Product is contaminated with higher boiling point impurities.

  • Possible Cause: "Bumping" of the liquid in the distillation flask.

    • Solution: Use boiling chips or a magnetic stirrer to ensure smooth boiling.

  • Possible Cause: Distillation carried out for too long at a high temperature.

    • Solution: Monitor the temperature at the collection head. Once the temperature begins to rise significantly after the main fraction has been collected, stop the distillation to prevent the collection of higher-boiling impurities.

Problem: No product is distilling over.

  • Possible Cause: The heating temperature is too low.

    • Solution: Gradually increase the temperature of the heating source until distillation begins. Be patient, as it can take time for the vapor to travel up the fractionating column.

  • Possible Cause: A leak in the distillation apparatus.

    • Solution: Check all joints and connections to ensure they are properly sealed. Use joint clips to secure connections.

Preparative Gas Chromatography (Prep GC)

Problem: Co-elution of isomers.

  • Possible Cause: The column stationary phase is not selective enough.

    • Solution: Select a column with a different stationary phase that offers better selectivity for chlorinated alkenes. A more polar column may provide better separation of isomers.

  • Possible Cause: The temperature program is not optimized.

    • Solution: Optimize the temperature program. A slower temperature ramp or an isothermal period at an optimal temperature can improve resolution.

Problem: Low recovery of the purified product.

  • Possible Cause: The sample is being lost in the collection system.

    • Solution: Ensure the collection trap is properly cooled (e.g., with liquid nitrogen or a dry ice/acetone bath) to efficiently condense the eluted compound.

  • Possible Cause: The sample is degrading on the column.

    • Solution: Lower the injector and column temperatures to the lowest possible values that still allow for good chromatography. Ensure the system is free of active sites that could promote degradation.

Liquid-Liquid Extraction

Problem: An emulsion has formed between the organic and aqueous layers.

  • Possible Cause: Vigorous shaking of the separatory funnel.

    • Solution: Gently invert the separatory funnel multiple times instead of shaking vigorously. To break an existing emulsion, you can try adding a small amount of brine (saturated NaCl solution) or waiting for a period for the layers to separate.

Problem: Poor recovery of this compound in the organic layer.

  • Possible Cause: The incorrect solvent was used for extraction.

    • Solution: Use a water-immiscible organic solvent in which this compound is highly soluble, such as dichloromethane (B109758) or diethyl ether.

  • Possible Cause: An insufficient number of extractions were performed.

    • Solution: Perform multiple extractions with smaller volumes of the organic solvent. Generally, three extractions are more effective than one large extraction.[10]

Experimental Protocols

Fractional Distillation of Crude this compound

Objective: To separate this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with condenser and collection flask

  • Heating mantle with controller

  • Boiling chips or magnetic stirrer

  • Thermometer

Procedure:

  • Add the crude this compound and a few boiling chips to the round-bottom flask.

  • Assemble the fractional distillation apparatus. Ensure all joints are secure.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column.

  • Collect the fraction that distills over at a constant temperature corresponding to the boiling point of this compound (approximately 138-140 °C).

  • Monitor the temperature closely. A sharp drop or rise in temperature indicates the end of the desired fraction.

  • Analyze the purity of the collected fraction by GC-MS.

Illustrative Data (Estimated):

ParameterBefore PurificationAfter Fractional Distillation
Purity of this compound85%98%
Yield-75%
GC-MS Analysis for Purity Determination

Objective: To determine the purity of this compound and identify impurities.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for separating chlorinated hydrocarbons (e.g., DB-5ms or equivalent)

GC-MS Parameters (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium

  • MS Scan Range: 40-300 m/z

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS.

  • Analyze the resulting chromatogram and mass spectra to identify and quantify the components. Purity can be determined by the relative peak areas.

Visualizations

Fractional_Distillation_Workflow crude Crude this compound distillation Fractional Distillation crude->distillation impurities Lower & Higher Boiling Impurities distillation->impurities Separated product Purified this compound distillation->product Collected Fraction analysis GC-MS Purity Analysis product->analysis

Caption: Workflow for the purification of this compound by fractional distillation.

GC_MS_Analysis_Workflow sample Purified Sample preparation Sample Dilution sample->preparation injection GC-MS Injection preparation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection separation->detection data Data Analysis (Purity, Impurity ID) detection->data

Caption: Workflow for purity analysis of this compound by GC-MS.

Chemical Compatibility for Equipment

When performing purification of this compound, it is crucial to use equipment made from chemically resistant materials to avoid degradation of the equipment and contamination of the product.

MaterialCompatibility with Chlorinated SolventsNotes
Borosilicate Glass ExcellentCommonly used for distillation glassware.[5]
PTFE (Teflon®) ExcellentOften used for stopcocks, joint sleeves, and tubing.
Viton® (FKM) Good to ExcellentA fluoroelastomer with good resistance to a wide range of chemicals, including many chlorinated hydrocarbons.[11]
Kalrez® (FFKM) ExcellentA perfluoroelastomer with exceptional chemical resistance, suitable for very aggressive chemical environments.[11][12][13][14][15]

Disclaimer: This guide is intended for informational purposes only. Users should always consult specific chemical compatibility charts for their exact operating conditions (temperature, pressure, etc.) and perform their own tests to ensure material compatibility.

References

Technical Support Center: Synthesis of 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,1,2-trichloropropene. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental procedures and improve the yield of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound?

A1: this compound is typically synthesized through the dehydrochlorination of a tetrachloropropane precursor. The most direct precursor is 1,1,2,2-tetrachloropropane (B80383). The reaction involves the elimination of a molecule of hydrogen chloride (HCl) using a base or thermal methods. Another approach involves the dehalogenation of vicinal tetrahaloalkanes using reagents like zinc dust.

Q2: My overall yield is low. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a suboptimal ratio of reactants and base/catalyst.

  • Side reactions: The formation of byproducts, such as other isomers of trichloropropene (e.g., 1,1,3- and 1,2,3-trichloropropene) or more highly chlorinated compounds, can significantly reduce the yield of the desired product.

  • Product degradation: The product may be unstable under the reaction conditions, leading to decomposition or polymerization.

  • Suboptimal workup and purification: Product loss during extraction, washing, and distillation steps can also contribute to a lower overall yield.

Q3: I am observing the formation of multiple isomers. How can I improve the selectivity for this compound?

A3: The formation of a mixture of isomers is a common challenge. To improve selectivity for the 1,1,2-isomer:

  • Choice of precursor: Starting with 1,1,2,2-tetrachloropropane is the most direct route to this compound.

  • Reaction conditions: The choice of base, solvent, and temperature can influence the regioselectivity of the elimination reaction. For instance, a bulky base may favor the formation of the less sterically hindered alkene.

  • Catalyst: In some dehydrochlorination reactions, the use of a specific catalyst can improve selectivity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Conversion of Starting Material 1. Reaction temperature is too low.2. Insufficient amount of base.3. Short reaction time.1. Gradually increase the reaction temperature while monitoring for side product formation.2. Increase the molar ratio of the base to the starting material.3. Extend the reaction time and monitor the progress using GC or TLC.
Formation of Multiple Isomers 1. Non-selective reaction conditions.2. Isomerization of the product under reaction conditions.1. Experiment with different bases (e.g., NaOH, KOH, t-BuOK) and solvents to optimize selectivity.2. Lower the reaction temperature to minimize isomerization.3. If applicable, consider using a phase-transfer catalyst to improve selectivity.
Polymerization/Product Degradation 1. High reaction temperature.2. Presence of radical initiators or acidic impurities.1. Reduce the reaction temperature.2. Ensure all reactants and solvents are pure and free of contaminants.3. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficult Purification 1. Close boiling points of isomers and byproducts.1. Use fractional distillation with a high-efficiency column for separation.2. Consider preparative gas chromatography for small-scale purification.

Experimental Protocols

Protocol 1: Dehydrochlorination of 1,1,2,2-Tetrachloropropane

This protocol describes the synthesis of this compound by the dehydrochlorination of 1,1,2,2-tetrachloropropane using sodium hydroxide (B78521).

Materials:

  • 1,1,2,2-Tetrachloropropane

  • Sodium hydroxide (NaOH)

  • Water

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate (B86663) (or other drying agent)

  • Anti-foam agent (optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, prepare a solution of sodium hydroxide in water.

  • Add 1,1,2,2-tetrachloropropane to the flask. A small amount of an anti-foam agent can be added.

  • Heat the mixture to approximately 95°C with vigorous stirring.

  • Maintain the reaction at this temperature for a set time, monitoring the reaction progress by GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation to obtain this compound.

Quantitative Data on Reaction Conditions

The following table summarizes how different parameters can affect the dehydrochlorination of chlorinated alkanes, based on findings from related syntheses. These should be considered as starting points for optimization.

Parameter Condition Effect on Yield/Selectivity Reference
Temperature 80°C - 130°CHigher temperatures generally increase the reaction rate but may decrease selectivity by promoting side reactions and isomerization.[1]
Base Aqueous NaOHEffective for dehydrochlorination, but reaction conditions need to be optimized to control isomer formation.[2]
Catalyst Lewis Acids (e.g., FeCl₃)Can be used in dehydrochlorination and isomerization reactions, influencing the final product distribution.[1]
Pressure 50 - 760 mm Hg (Vacuum)Performing the reaction under vacuum can help in removing the product as it is formed, which can prevent further reactions and improve yield.[1]

Visualizations

Experimental Workflow

experimental_workflow Workflow for this compound Synthesis cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Combine 1,1,2,2-Tetrachloropropane and aqueous NaOH in a reactor. B 2. Heat the mixture to ~95°C with stirring. A->B C 3. Monitor reaction progress via GC. B->C D 4. Cool the reaction mixture. C->D E 5. Separate the organic layer. D->E F 6. Extract aqueous layer with an organic solvent. E->F G 7. Wash and dry the combined organic layers. F->G H 8. Remove solvent via rotary evaporation. G->H I 9. Purify by fractional distillation. H->I J 10. Characterize the final product (this compound). I->J

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Low Yield Start Low Yield Observed Check_Conversion Check Conversion of Starting Material (GC/TLC) Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Check_Byproducts Analyze Byproducts (GC-MS) Check_Conversion->Check_Byproducts High Optimize_Conditions Increase Temperature, Time, or Base Concentration Incomplete_Reaction->Optimize_Conditions Isomers_Formed Isomers Detected Check_Byproducts->Isomers_Formed Degradation_Products Degradation/Polymerization Products Detected Check_Byproducts->Degradation_Products Purification_Loss Significant Loss During Purification Check_Byproducts->Purification_Loss If yield is low after purification Adjust_Selectivity Modify Base, Solvent, or Temperature Isomers_Formed->Adjust_Selectivity Reduce_Temp_Inert_Atm Lower Temperature, Use Inert Atmosphere Degradation_Products->Reduce_Temp_Inert_Atm Optimize_Purification Improve Distillation Technique Purification_Loss->Optimize_Purification

Caption: A logical diagram for troubleshooting low yield in this compound synthesis.

References

Navigating the Purification of 1,1,2-Trichloropropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and removing common impurities from 1,1,2-Trichloropropene. This document offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to ensure the high purity of this critical reagent in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Based on typical synthesis routes, such as the dehydrochlorination of tetrachloropropanes, the most common impurities in this compound are its isomers. Due to similar physical properties, these isomers can be challenging to separate. Key isomeric impurities include:

  • 1,1,3-Trichloropropene
  • 1,2,3-Trichloropropene (cis and trans isomers)
  • 3,3,3-Trichloropropene
  • Unreacted tetrachloropropane starting materials.

Q2: Why is it crucial to remove these isomeric impurities?

A2: In research and pharmaceutical development, the precise structure of a molecule is critical to its reactivity and biological activity. Isomeric impurities can lead to unintended side reactions, inaccurate experimental results, and the formation of undesired byproducts in subsequent synthetic steps. For drug development, stringent purity requirements are in place to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).

Q3: What is the most effective method for purifying this compound?

A3: Fractional distillation is the most effective and widely used technique for separating this compound from its isomeric impurities. This method takes advantage of the slight differences in the boiling points of the isomers to achieve a high degree of separation.

Q4: How can I verify the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended analytical method for assessing the purity of this compound. This technique allows for the separation of the different isomers and provides their mass spectra for unambiguous identification and quantification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification and analysis of this compound.

Problem Possible Cause Troubleshooting Steps
Poor separation of isomers during fractional distillation. Insufficient column efficiency (too few theoretical plates).- Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).- Ensure the column is well-insulated to maintain a proper temperature gradient.
Distillation rate is too fast.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A slow, steady distillation rate is key.
Fluctuating heat source.- Use a stable heating source like a heating mantle with a controller or an oil bath to ensure consistent heating.
Co-elution of peaks in GC-MS analysis. Inappropriate GC column or temperature program.- Use a capillary column with a stationary phase suitable for separating chlorinated hydrocarbons (e.g., a mid-polarity phase).- Optimize the oven temperature program with a slower ramp rate to improve resolution between closely boiling isomers.
Incorrect carrier gas flow rate.- Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate for the specific column dimensions to achieve maximum separation efficiency.
Product decomposition during distillation. Excessive heating temperature or prolonged heating time.- If the boiling point is high, consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.- Ensure the distillation is not carried out for an unnecessarily long time.
Inaccurate quantification of impurities. Non-linear detector response or improper calibration.- Prepare a multi-point calibration curve for the primary compound and, if possible, for the major impurities using certified reference standards.- Ensure the concentration of the sample falls within the linear range of the detector.

Data Presentation

The following table summarizes the boiling points of this compound and its common isomeric impurities, which is critical for planning the fractional distillation process. A hypothetical example of purification efficiency is also provided.

Compound Boiling Point (°C) Purity Before Distillation (%) Purity After Fractional Distillation (%)
3,3,3-Trichloropropene110-1112.5< 0.1
This compound 127-128 90.0 > 99.5
1,1,3-Trichloropropene131.55[1][2]4.0< 0.2
1,2,3-Trichloropropene142[3]3.5< 0.2

Note: Purity data is representative and may vary depending on the initial reaction conditions and the efficiency of the distillation setup.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

Objective: To separate this compound from its lower and higher boiling point isomeric impurities.

Materials:

  • Crude this compound

  • Fractional distillation apparatus (round-bottom flask, fractionating column [e.g., Vigreux], condenser, receiving flasks)

  • Heating mantle with a temperature controller

  • Boiling chips

  • Thermometer and adapter

  • Clamps and stands

  • Vacuum adapter and vacuum source (optional, for vacuum distillation)

Methodology:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the crude this compound and a few boiling chips into the round-bottom flask.

    • Ensure all glass joints are securely connected.

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a circulating cold water source, with water entering at the bottom and exiting at the top.

  • Distillation Process:

    • Begin heating the round-bottom flask gently.

    • Observe the condensation ring as it slowly rises up the fractionating column.

    • Maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Collect the initial fraction (forerun), which will be enriched in the lower-boiling impurities (e.g., 3,3,3-Trichloropropene). The temperature should be below the boiling point of this compound.

    • As the temperature stabilizes at the boiling point of this compound (127-128 °C), change the receiving flask to collect the pure product.

    • Continue collecting the fraction as long as the temperature remains constant.

    • If the temperature begins to rise significantly above the boiling point of the desired product, it indicates that higher-boiling impurities (e.g., 1,1,3- and 1,2,3-Trichloropropene) are beginning to distill. Stop the distillation at this point or collect this fraction in a separate flask.

  • Post-Distillation:

    • Allow the apparatus to cool down before disassembling.

    • Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the components in a sample of this compound.

Instrumentation and Parameters (Example):

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Mass Spectrometer: Agilent 5975C or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a similar mid-polarity column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: 5 minutes at 200 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-200 amu

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC-MS analysis.

  • Injection: Inject the prepared sample into the GC-MS system.

  • Data Acquisition: Acquire the data using the parameters listed above.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram by comparing their retention times and mass spectra to reference spectra of the expected compounds (this compound and its isomers).

    • Quantify the relative amounts of each component by integrating the peak areas. The percentage of each component can be calculated based on the area percent method, assuming similar response factors for the isomers. For higher accuracy, use a calibration curve with certified standards.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Step cluster_fractions Separated Fractions cluster_analysis Quality Control cluster_end Final Product Crude_Product Crude this compound (with isomeric impurities) Distillation Fractional Distillation Crude_Product->Distillation Forerun Forerun (Lower Boiling Impurities) Distillation->Forerun Collect First Main_Fraction Main Fraction (Pure this compound) Distillation->Main_Fraction Collect Middle Final_Fraction Final Fraction (Higher Boiling Impurities) Distillation->Final_Fraction Collect Last GC_MS GC-MS Analysis Main_Fraction->GC_MS Pure_Product Purified this compound (>99.5% Purity) GC_MS->Pure_Product Meets Specification

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Poor Separation in Distillation Check_Rate Is Distillation Rate Slow and Steady? Start->Check_Rate Check_Column Is Column Efficiency Sufficient? Check_Rate->Check_Column Yes Action_Rate Reduce Heating Rate Check_Rate->Action_Rate No Check_Insulation Is Column Well-Insulated? Check_Column->Check_Insulation Yes Action_Column Use Longer/More Efficient Column Check_Column->Action_Column No Action_Insulate Insulate Column (e.g., with glass wool) Check_Insulation->Action_Insulate No Success Improved Separation Check_Insulation->Success Yes Action_Rate->Check_Rate Action_Column->Success Action_Insulate->Success

Caption: Troubleshooting logic for poor separation during fractional distillation.

References

Technical Support Center: Long-Term Storage of 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is generalized for chlorinated hydrocarbons and may not be specific to 1,1,2-Trichloropropene. Researchers should conduct their own stability studies to determine the optimal storage conditions and stabilization methods for their specific application.

Frequently Asked Questions (FAQs)

Q1: Why is the stabilization of this compound important for long-term storage?

A1: Like many chlorinated hydrocarbons, this compound is susceptible to degradation over time, especially when exposed to heat, light, air (oxygen), and moisture. This degradation can lead to the formation of acidic byproducts, such as hydrogen chloride (HCl), and other undesirable compounds. These byproducts can compromise the purity of the substance, affect experimental outcomes, and potentially corrode storage containers. Stabilization is crucial to inhibit these degradation pathways and ensure the integrity of the material during long-term storage.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can induce the degradation of this compound are:

  • Oxidation: Reaction with atmospheric oxygen, often initiated by heat or light, can lead to the formation of various degradation products.

  • Hydrolysis: The presence of water can lead to the formation of acidic byproducts.

  • Light Exposure (Photodegradation): UV light can provide the energy to initiate degradation reactions.

  • Heat: Elevated temperatures accelerate the rate of all degradation reactions.

  • Contact with Metals: Certain metals can act as catalysts for decomposition.

Q3: What types of stabilizers are commonly used for chlorinated hydrocarbons?

A3: Stabilizers for chlorinated hydrocarbons can be broadly categorized into three types[1]:

  • Acid Acceptors: These compounds neutralize acidic byproducts like HCl that may form during decomposition. Common examples include amines (e.g., diisopropylamine, N-methylmorpholine) and epoxides (e.g., epichlorohydrin, butylene oxide).[2][3]

  • Antioxidants: These substances inhibit oxidation by scavenging free radicals. Phenolic compounds, such as thymol, are often used for this purpose.[2][4]

  • Metal Stabilizers/Deactivators: These agents form a protective layer on metal surfaces to prevent them from catalyzing degradation reactions.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Discoloration of this compound (e.g., yellowing) Oxidation or reaction with container material.- Verify the integrity of the storage container's seal to prevent air ingress.- Transfer the product to an amber glass bottle to minimize light exposure.- Consider adding a suitable antioxidant after consulting relevant literature or performing small-scale stability tests.
Development of an acidic odor Formation of hydrogen chloride (HCl) due to hydrolysis or thermal degradation.- Test the pH of the material using a suitable method (e.g., with a wetted pH strip in the headspace).- If acidic, the material may be degrading. Consider adding a small amount of an acid acceptor like an amine or epoxide, but be aware this may affect its suitability for your application.- Store in a cool, dry, and dark place.
Presence of solid precipitates Polymerization or formation of insoluble degradation products.- Attempt to identify the precipitate if possible (e.g., through filtration and analysis).- This is a sign of significant degradation. The product may no longer be suitable for use.- Review storage conditions and consider if a stabilizer is needed for future batches.
Inconsistent experimental results Degradation of the this compound leading to impurities.- Re-analyze the purity of the stored material using a suitable analytical method (e.g., GC-MS).- If purity has decreased, consider purification (e.g., distillation) if feasible, or obtain a fresh batch.- Implement a routine quality control check for stored material.

Data Presentation: Potential Stabilizers for Chlorinated Hydrocarbons

The following table summarizes potential stabilizers for chlorinated hydrocarbons, based on information for compounds like trichloroethylene (B50587) and perchloroethylene. The optimal concentration for this compound would need to be determined experimentally.

Stabilizer Type Example Compound Function Typical Concentration Range (for other chlorinated hydrocarbons) Reference
Acid AcceptorDiisopropylamineNeutralizes HCl40 ppm
Acid AcceptorN-methylmorpholineNeutralizes HClNot specified[3][5]
Acid Acceptor / AntioxidantEpichlorohydrinScavenges acids and may inhibit oxidation50 - 1000 ml/t[2][4]
AntioxidantThymolScavenges free radicals0.01%[2]
Synergistic MixtureDiisopropylamine, alkyl-p-hydroxyanisole, and a lower alkylene oxideCombined acid acceptance and antioxidant propertiesNot specified[6]
Synergistic MixtureN-methyl pyrrole (B145914) and tetrahydrofuranEnhanced stabilizationN-methyl pyrrole: 0.001-0.1%Tetrahydrofuran: 0.01-1.0%[7]

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is a general guideline for conducting an accelerated stability study to evaluate the long-term stability of this compound with and without stabilizers. It is based on principles from ICH guidelines for stability testing.[1][8]

Objective: To assess the chemical stability of this compound under stressed conditions to predict its shelf-life and to evaluate the effectiveness of potential stabilizers.

Materials:

  • This compound

  • Candidate stabilizers (e.g., diisopropylamine, thymol, epichlorohydrin)

  • Amber glass vials with PTFE-lined caps

  • Temperature and humidity controlled stability chamber

  • Gas Chromatograph with a suitable detector (e.g., ECD or MS)

  • Analytical balance

  • pH indicator strips or pH meter

Procedure:

  • Sample Preparation:

    • Prepare several samples of this compound in amber glass vials.

    • For testing stabilizers, prepare separate batches of this compound containing different concentrations of the selected stabilizers. It is advisable to test a range of concentrations.

    • Include a control sample of unstabilized this compound.

    • Fill the vials leaving minimal headspace and seal them tightly.

  • Storage Conditions:

    • Place the vials in a stability chamber set to accelerated conditions, for example, 40°C ± 2°C and 75% RH ± 5% RH.

    • Store a parallel set of samples at long-term storage conditions, for example, 25°C ± 2°C and 60% RH ± 5% RH, or refrigerated at 2-8°C.

  • Testing Frequency:

    • For the accelerated study, test the samples at initial (time 0), 1, 3, and 6 months.

    • For the long-term study, test the samples at initial (time 0), 3, 6, 9, 12, 18, and 24 months.

  • Analytical Testing:

    • At each time point, analyze the samples for the following:

      • Appearance: Visual inspection for color change, clarity, and precipitate formation.

      • Purity Assay: Use a validated GC method to determine the concentration of this compound.

      • Degradation Products: Use GC-MS to identify and quantify any degradation products.

      • Acidity: Carefully open the vial in a fume hood and test the headspace with a wetted pH strip or by a suitable titrimetric method to detect the presence of acidic vapors.

  • Data Evaluation:

    • Compare the results of the stabilized samples to the control sample at each time point.

    • A significant change may be defined as a noticeable change in appearance, a significant decrease in purity, the formation of a specified level of a degradation product, or a failure to meet pH acceptance criteria.

    • Plot the purity of this compound versus time for each storage condition and stabilizer concentration to determine the degradation rate.

Protocol 2: Analytical Method for Purity Assessment by Gas Chromatography (GC)

This is a general GC method that can be adapted for the analysis of this compound.

Instrument: Gas Chromatograph with an Electron Capture Detector (ECD) or a Mass Spectrometer (MS).

Column: A capillary column suitable for the analysis of chlorinated hydrocarbons, for example, a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

Oven Temperature Program:

  • Initial temperature: 50°C, hold for 2 minutes.

  • Ramp: 10°C/min to 200°C.

  • Hold at 200°C for 5 minutes.

Injector:

  • Temperature: 250°C

  • Injection mode: Split (e.g., 50:1 split ratio)

  • Injection volume: 1 µL

Detector:

  • ECD Temperature: 300°C

  • MS: Scan range 35-350 amu.

Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane (B92381) or isooctane) at known concentrations.

  • Sample Preparation: Dilute the stored this compound sample in the same solvent to a concentration that falls within the calibration range.

  • Analysis: Inject the standards and the sample into the GC.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Mandatory Visualizations

cluster_factors Degradation Factors cluster_compound This compound cluster_degradation Degradation Pathways cluster_products Degradation Products cluster_stabilizers Stabilization Methods Heat Heat Oxidation Oxidation Heat->Oxidation Dehydrochlorination Dehydrochlorination Heat->Dehydrochlorination Light Light (UV) Light->Oxidation Air Air (Oxygen) Air->Oxidation Moisture Moisture (H2O) Hydrolysis Hydrolysis Moisture->Hydrolysis Metals Metals Metals->Dehydrochlorination TCP This compound TCP->Oxidation TCP->Hydrolysis TCP->Dehydrochlorination Other Other Degradants Oxidation->Other Acid Acidic Byproducts (e.g., HCl) Hydrolysis->Acid Dehydrochlorination->Acid Antioxidants Antioxidants Antioxidants->Oxidation Inhibits AcidAcceptors Acid Acceptors AcidAcceptors->Acid Neutralizes MetalDeactivators Metal Deactivators MetalDeactivators->Metals Passivates start Start: Obtain this compound prep Prepare Samples: - Control (unstabilized) - With Stabilizer A (conc. 1, 2, 3) - With Stabilizer B (conc. 1, 2, 3) start->prep storage Store Samples under Accelerated Conditions (e.g., 40°C / 75% RH) prep->storage analysis Analyze at Time Points (0, 1, 3, 6 months) storage->analysis analysis->storage Continue storage tests Perform Tests: - Appearance - Purity (GC) - Degradants (GC-MS) - Acidity (pH) analysis->tests eval Evaluate Data: - Compare stabilized vs. control - Determine degradation rates tests->eval decision Select Optimal Stabilizer and Concentration eval->decision end End: Implement for Long-Term Storage decision->end

References

Troubleshooting guide for 1,1,2-Trichloropropene reaction failures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance for the synthesis of 1,1,2-trichloropropene, focusing on the common challenges encountered during the dehydrochlorination of 1,1,2,2-tetrachloropropane (B80383).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a standard protocol for the synthesis of this compound via dehydrochlorination?

A common and effective method for synthesizing this compound is the base-mediated dehydrochlorination of 1,1,2,2-tetrachloropropane.

Experimental Protocol: Dehydrochlorination of 1,1,2,2-Tetrachloropropane

  • Reactants:

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, charge the 1,1,2,2-tetrachloropropane and the phase-transfer catalyst (if used).

    • Heat the mixture to approximately 90-100°C with vigorous stirring.

    • Slowly add the aqueous sodium hydroxide solution from the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

    • After the addition is complete, continue to stir the reaction mixture at the same temperature for an additional 2-4 hours to ensure the reaction goes to completion.

    • Monitor the reaction progress by gas chromatography (GC) to observe the disappearance of the starting material.

    • Upon completion, cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. The organic layer containing the product will separate from the aqueous layer.

    • Wash the organic layer with water and then with a brine solution to remove any remaining base and dissolved salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

    • Filter to remove the drying agent.

    • Purify the crude this compound by fractional distillation to separate it from any remaining starting material and byproducts.

Q2: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Low yields in the dehydrochlorination of 1,1,2,2-tetrachloropropane can stem from several factors. Below is a summary of potential causes and corresponding troubleshooting strategies.

Potential CauseTroubleshooting Strategy
Incomplete Reaction - Increase Reaction Time: Monitor the reaction by GC and continue until the starting material is consumed. - Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10°C), but be aware of potential side reactions. - Use a Phase-Transfer Catalyst: If not already in use, adding a phase-transfer catalyst can significantly improve the reaction rate between the organic substrate and the aqueous base.
Suboptimal Base Concentration - Adjust Base Concentration: The concentration of the sodium hydroxide solution can influence the reaction rate. Experiment with slightly higher or lower concentrations to find the optimal condition for your setup.
Insufficient Mixing - Increase Stirring Speed: Ensure vigorous stirring to maximize the interfacial area between the organic and aqueous phases, which is crucial for the reaction to proceed efficiently.
Product Loss During Workup - Careful Phase Separation: Ensure a clean separation of the organic and aqueous layers in the separatory funnel to avoid loss of product. - Thorough Extraction: After the initial separation, consider back-extracting the aqueous layer with a small amount of a suitable organic solvent (e.g., dichloromethane) to recover any dissolved product.

Q3: I've identified impurities in my final product. What are the likely side products and how can I minimize their formation?

The primary impurities in this reaction are typically isomers of the desired product and potentially products of further dehydrochlorination.

  • Isomer Formation: The dehydrochlorination of 1,1,2,2-tetrachloropropane can potentially lead to the formation of other trichloropropene isomers, such as 1,2,3-trichloropropene, through rearrangement or elimination at different positions. The formation of these isomers is influenced by the reaction conditions.

  • Over-dehydrochlorination: Under harsh reaction conditions (e.g., high temperatures or prolonged reaction times with excess strong base), a second dehydrochlorination can occur, leading to the formation of dichloropropyne isomers.

Potential ImpurityFormation PathwayMitigation Strategy
Trichloropropene Isomers E2 elimination at different carbon positions or subsequent isomerization.- Optimize Temperature: Lowering the reaction temperature may favor the formation of the desired kinetic product. - Control Base Addition: Slow and controlled addition of the base can help to minimize localized high concentrations that might promote side reactions.
Dichloropropyne A second dehydrochlorination of the trichloropropene product.- Stoichiometric Amount of Base: Use a carefully measured amount of base, avoiding a large excess. - Monitor Reaction Progress: Stop the reaction as soon as the starting material is consumed to prevent further reaction of the product.

Purification of this compound

Fractional distillation is the most common method for purifying this compound from non-isomeric byproducts and unreacted starting material. However, separating isomers with very similar boiling points can be challenging. In such cases, preparative gas chromatography or other advanced chromatographic techniques may be necessary for achieving high purity.

Process Diagrams

experimental_workflow Troubleshooting Workflow for this compound Synthesis cluster_reaction Reaction Condition Checks cluster_workup Workup Procedure Review cluster_analysis Impurity Analysis start Reaction Failure (e.g., Low Yield, Impurities) check_reaction Step 1: Verify Reaction Conditions start->check_reaction check_workup Step 2: Review Workup Procedure check_reaction->check_workup temp Temperature Control check_reaction->temp time Reaction Time check_reaction->time base Base Concentration & Addition Rate check_reaction->base mixing Stirring Efficiency check_reaction->mixing analyze_impurities Step 3: Characterize Impurities check_workup->analyze_impurities separation Phase Separation Technique check_workup->separation extraction Extraction Efficiency check_workup->extraction drying Drying Agent & Procedure check_workup->drying optimize Step 4: Implement Optimization Strategies analyze_impurities->optimize gcms GC-MS Analysis analyze_impurities->gcms nmr NMR Spectroscopy analyze_impurities->nmr

Caption: Troubleshooting workflow for synthesis failures.

reaction_pathway Potential Reaction Pathways in this compound Synthesis start 1,1,2,2-Tetrachloropropane product This compound (Desired Product) start->product  Dehydrochlorination (E2) isomer Other Trichloropropene Isomers (e.g., 1,2,3-Trichloropropene) start->isomer  Alternative E2 Elimination / Rearrangement over_reaction Dichloropropyne (Over-dehydrochlorination) product->over_reaction  Further Dehydrochlorination

Caption: Potential reaction pathways and side products.

Technical Support Center: Optimizing Reaction Conditions for 1,1,2-Trichloropropene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the polymerization of 1,1,2-trichloropropene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer

The polymerization of this compound is not widely documented in publicly available literature. Therefore, the experimental protocols, quantitative data, and troubleshooting advice provided below are based on general principles of polymer chemistry, particularly the free-radical polymerization of halogenated alkenes. These should be considered as starting points and may require significant optimization for your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for polymerizing this compound?

A1: Due to the presence of electron-withdrawing chlorine atoms, free-radical polymerization is generally the most approachable method for initiating the polymerization of this compound. Cationic polymerization is likely to be challenging as the chlorine atoms would destabilize a carbocationic propagating center.[1][2] Anionic polymerization may also be complex due to potential side reactions involving the chloro substituents.[3][4]

Q2: How can I purify the this compound monomer before polymerization?

A2: Monomer purity is crucial for successful polymerization. Commercial this compound may contain inhibitors (to prevent spontaneous polymerization during storage) and other impurities. A common purification method involves washing the monomer with an aqueous solution of a weak base (e.g., 5% sodium hydroxide) to remove acidic inhibitors, followed by washing with distilled water to remove the base. The monomer should then be dried over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) and distilled under reduced pressure. Store the purified monomer at a low temperature in the dark under an inert atmosphere (e.g., nitrogen or argon).

Q3: What are some common initiators for the free-radical polymerization of this compound?

A3: Common thermal initiators for free-radical polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide (BPO). The choice of initiator will depend on the desired reaction temperature, as they have different decomposition rates at various temperatures.

Q4: How do I choose an appropriate solvent for the polymerization?

A4: The solvent should be inert under the reaction conditions and should be able to dissolve the monomer and the resulting polymer. Chlorinated solvents such as chlorobenzene (B131634) or dichlorobenzene could be suitable choices. It is essential to use anhydrous and peroxide-free solvents to avoid unwanted side reactions and ensure reproducibility.

Q5: How can I characterize the resulting poly(this compound)?

A5: The resulting polymer can be characterized by a variety of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the polymer structure.[5][6][7]

  • Gel Permeation Chromatography (GPC): GPC (also known as Size Exclusion Chromatography, SEC) is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.[8][9][10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present in the polymer.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to determine the thermal stability and glass transition temperature of the polymer, respectively.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no polymer yield 1. Impure monomer: Inhibitors or other impurities are terminating the polymerization. 2. Oxygen inhibition: Dissolved oxygen in the reaction mixture is scavenging free radicals. 3. Incorrect initiator concentration or temperature: The initiator is not decomposing at a sufficient rate to initiate polymerization. 4. Inactive initiator: The initiator may have degraded during storage.1. Purify the monomer: Follow the recommended purification protocol. 2. Deoxygenate the reaction mixture: Purge the monomer and solvent with an inert gas (nitrogen or argon) before adding the initiator. 3. Optimize initiator/temperature: Increase the initiator concentration or the reaction temperature according to the initiator's half-life data. 4. Use fresh initiator: Store initiators under recommended conditions and use a fresh batch.
Low molecular weight polymer 1. High initiator concentration: A higher concentration of initiator leads to more polymer chains being initiated, resulting in shorter chains. 2. Chain transfer reactions: Chain transfer to monomer, solvent, or impurities can terminate a growing chain and start a new one. 3. High reaction temperature: Higher temperatures can increase the rate of termination and chain transfer reactions.1. Reduce initiator concentration: Decrease the amount of initiator used. 2. Choose a different solvent: Select a solvent with a lower chain transfer constant. Ensure all reagents are pure. 3. Lower the reaction temperature: Use a lower temperature and a corresponding initiator that is active at that temperature.
Broad molecular weight distribution (High PDI) 1. Chain transfer reactions: Significant chain transfer leads to a wider range of polymer chain lengths. 2. High monomer conversion: At high conversions, changes in monomer and initiator concentration can lead to a broader distribution. 3. Temperature fluctuations: Inconsistent reaction temperature can affect the rates of initiation, propagation, and termination.1. Minimize chain transfer: Use a solvent with a low chain transfer constant and highly purified monomer. 2. Limit monomer conversion: Stop the reaction at a lower conversion (e.g., < 50-60%). 3. Ensure stable temperature control: Use a reliable and well-calibrated heating system.
Insoluble polymer (cross-linking) 1. High reaction temperature: High temperatures can promote side reactions that lead to cross-linking. 2. High monomer conversion: At high conversions, the probability of chain transfer to the polymer increases, which can lead to branching and cross-linking.1. Lower the reaction temperature. 2. Stop the reaction at a lower monomer conversion.

Experimental Protocols

Example Protocol: Free-Radical Polymerization of this compound

Materials:

  • This compound (purified)

  • Azobisisobutyronitrile (AIBN) (recrystallized from methanol)

  • Chlorobenzene (anhydrous)

  • Methanol (for precipitation)

  • Schlenk flask and line

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Monomer and Solvent Preparation: Purify this compound by passing it through a column of basic alumina (B75360) to remove inhibitor, followed by distillation under reduced pressure. Dry chlorobenzene over calcium hydride and distill under an inert atmosphere.

  • Reaction Setup: Assemble a Schlenk flask equipped with a magnetic stir bar. Dry the flask under vacuum while heating and then cool under a stream of inert gas.

  • Deoxygenation: Add the desired amounts of purified this compound and anhydrous chlorobenzene to the Schlenk flask. Deoxygenate the solution by bubbling with nitrogen or argon for 30 minutes, or by subjecting it to three freeze-pump-thaw cycles.

  • Initiation: Under a positive pressure of inert gas, add the calculated amount of AIBN to the reaction mixture.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir for the intended reaction time (e.g., 12-24 hours).

  • Termination and Isolation: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh non-solvent to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Quantitative Data Tables (Illustrative Examples)

Table 1: Effect of Initiator Concentration on Polymer Properties

[AIBN] (mol/L) Reaction Time (h) Conversion (%) Mn ( g/mol ) PDI
0.01246535,0002.1
0.02247522,0001.9
0.05248512,0001.8

Conditions: [this compound] = 2.0 M in chlorobenzene, Temperature = 60 °C.

Table 2: Effect of Reaction Temperature on Polymer Properties

Temperature (°C) Reaction Time (h) Conversion (%) Mn ( g/mol ) PDI
50244542,0002.3
60247522,0001.9
70249015,0001.7

Conditions: [this compound] = 2.0 M in chlorobenzene, [AIBN] = 0.02 mol/L.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer_Purification Monomer Purification Reaction_Setup Reaction Setup Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification Solvent_Purification->Reaction_Setup Initiator_Prep Initiator Preparation Initiator_Prep->Reaction_Setup Deoxygenation Deoxygenation Reaction_Setup->Deoxygenation Polymerization Polymerization Deoxygenation->Polymerization Precipitation Precipitation Polymerization->Precipitation Purification Purification Precipitation->Purification Drying Drying Purification->Drying Characterization Characterization Drying->Characterization

Caption: Experimental workflow for the polymerization of this compound.

troubleshooting_logic Start Low/No Polymer Yield Impurity Check Monomer/Solvent Purity Start->Impurity Oxygen Check Deoxygenation Start->Oxygen Initiator_Conc Adjust Initiator Concentration Start->Initiator_Conc Temperature Adjust Temperature Start->Temperature Success Successful Polymerization Impurity->Success If pure Purify Purify Reagents Impurity->Purify If impure Oxygen->Success If complete Deoxygenate Improve Deoxygenation Oxygen->Deoxygenate If incomplete Initiator_Conc->Success If optimized Temperature->Success If optimized Purify->Start Deoxygenate->Start

Caption: Troubleshooting logic for low or no polymer yield.

References

Resolving peak tailing issues in HPLC analysis of 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: HPLC Analysis of 1,1,2-Trichloropropene

This guide provides troubleshooting assistance for resolving common issues, specifically peak tailing, encountered during the HPLC analysis of this compound. The information is tailored for researchers, scientists, and professionals in analytical and drug development fields.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half, resulting in a "tail".[1][2] This distortion can compromise resolution, affect accurate peak integration, and lead to unreliable quantification.[1][3] Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. Many methods require a tailing factor below a specified limit, often around 1.5 to 2.0.[4]

Q2: What are the primary causes of peak tailing for a compound like this compound?

Peak tailing is generally caused by more than one retention mechanism occurring during the separation.[3][4] For a neutral or slightly polar compound like this compound, causes can be categorized as either chemical or physical.

  • Chemical Causes: These are related to unwanted interactions between the analyte and the stationary phase. The most frequent cause is the interaction with active sites, such as residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][3][4] Although this effect is most pronounced for basic compounds, analytes with polar functional groups can also experience secondary retention through hydrogen bonding with silanols.

  • Physical Causes: These issues are related to the HPLC system's hardware and fluidics. Common physical causes include a poorly packed column, the formation of a void at the column inlet, a partially blocked frit, or excessive extra-column volume (dead volume) in the tubing and fittings.[3][5][6][7][8]

Q3: How can I determine if the peak tailing is a chemical or physical problem?

A key diagnostic step is to observe the chromatogram as a whole.

  • If all peaks in the chromatogram exhibit tailing, the cause is likely a physical problem .[8] This suggests an issue that affects the entire flow path, such as a column void or dead volume in the system.[8][9]

  • If only specific peaks are tailing while others remain symmetrical, the cause is likely a chemical problem .[8] This indicates a specific, unwanted interaction between that analyte and the stationary phase, such as with residual silanols.[10]

Q4: I've observed peak tailing for this compound. What are the first troubleshooting steps?

Start with the simplest and least invasive checks:

  • Check for Overload: Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were experiencing column overload.[3][7]

  • Inspect the System: Ensure all fittings are secure and that the correct tubing (narrow internal diameter) is used to minimize dead volume.[5]

  • Use a Guard Column: If you are not already using one, a guard column can protect the analytical column from contamination that may cause peak shape issues.[4][6] If you are using one, replace it to see if the problem resolves.[11]

  • Column Wash: If contamination is suspected, flush the column with a strong solvent.[4][11] (See Experimental Protocol 1).

Q5: How can I optimize my mobile phase to reduce peak tailing?

While this compound is not a basic compound, mobile phase optimization can still improve peak shape.

  • Use a Buffer: A buffer can help maintain a stable pH and increase the ionic strength of the mobile phase, which can mask residual silanol interactions.[3][12]

  • Adjust pH: For basic analytes, operating at a low pH (≤3) protonates silanol groups, minimizing interactions.[1][4][12] While less critical for neutral compounds, ensuring a consistent and appropriate pH can improve reproducibility.

  • Mobile Phase Additives: Historically, competing bases like triethylamine (B128534) (TEA) were added to the mobile phase to block active silanol sites.[1][12] However, this is less common with modern, high-purity, end-capped columns.[12]

Q6: What role does the HPLC column play, and how do I choose the right one?

The column is a critical factor in preventing peak tailing.

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically bonded with a small silyl (B83357) group (like trimethylsilyl) to render them inert.[4][12] This is the most effective way to prevent secondary silanol interactions.[3]

  • Select Modern Silica (B1680970): Use columns packed with high-purity Type B silica, which has significantly fewer and less acidic silanol groups compared to older Type A silica.[1] Hybrid silica columns also offer improved pH stability and reduced silanol activity.[1]

  • Check for Column Deterioration: Columns degrade over time. If you suspect column aging or bed deformation, the quickest way to confirm is by substituting it with a new, identical column.[3][4]

Q7: Can my sample preparation affect peak shape?

Yes, the way a sample is prepared can directly impact peak shape.

  • Sample Solvent: The sample should ideally be dissolved in the mobile phase itself or in a solvent that is weaker than the mobile phase.[7] Injecting a sample in a much stronger solvent can cause peak distortion, including splitting and broadening.[9][13]

  • Sample Clean-up: If analyzing this compound in a complex matrix, contaminants can accumulate on the column and cause peak tailing.[3] Employing a sample clean-up procedure like Solid Phase Extraction (SPE) can remove these interferences.[3][4]

Troubleshooting Guides and Protocols

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.

Troubleshooting_Workflow start_node start_node decision_node decision_node physical_cause physical_cause chemical_cause chemical_cause solution_node solution_node Start Peak Tailing Observed Decision Are ALL peaks tailing? Start->Decision Physical_Problem Likely Physical / Instrumental Issue Decision->Physical_Problem Yes Chemical_Problem Likely Chemical / Method Issue Decision->Chemical_Problem No Cause_Void Column Void / Bed Deformation Physical_Problem->Cause_Void Possible Cause Cause_Frit Blocked Column Frit / Tubing Physical_Problem->Cause_Frit Possible Cause Cause_DeadVolume Extra-Column Dead Volume Physical_Problem->Cause_DeadVolume Possible Cause Cause_Silanol Secondary Silanol Interactions Chemical_Problem->Cause_Silanol Possible Cause Cause_Overload Sample Overload Chemical_Problem->Cause_Overload Possible Cause Cause_Solvent Sample Solvent Mismatch Chemical_Problem->Cause_Solvent Possible Cause Sol_Void Reverse-flush column (if permitted). Replace with new column. Cause_Void->Sol_Void Solution Sol_Frit Backflush column. Install in-line filter & guard column. Cause_Frit->Sol_Frit Solution Sol_DeadVolume Check all fittings. Use shorter, narrow-bore tubing. Cause_DeadVolume->Sol_DeadVolume Solution Sol_Silanol Use end-capped or Type B silica column. Optimize mobile phase buffer. Cause_Silanol->Sol_Silanol Solution Sol_Overload Dilute sample. Reduce injection volume. Cause_Overload->Sol_Overload Solution Sol_Solvent Dissolve sample in mobile phase or a weaker solvent. Cause_Solvent->Sol_Solvent Solution

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Mechanism of Secondary Silanol Interaction

Understanding the underlying chemical cause can help in selecting the right column and mobile phase.

Silanol_Interaction surface_node surface_node analyte_node analyte_node Silica {  Silica Backbone (Si-O-Si) |  Residual Silanol Group (Si-OH) } Analyte This compound (Analyte with polar character) Analyte->Silica:f1 Secondary Interaction (Leads to Tailing)

Caption: Diagram of secondary interaction between an analyte and a residual silanol group.

Data Presentation

Table 1: Summary of Mobile Phase Modifications to Reduce Peak Tailing
ParameterRecommended SettingRationalePotential Issues & Considerations
Mobile Phase pH pH ≤ 3.0Protonates silanol groups, minimizing their ability to interact with basic analytes.[1][4][12]For neutral compounds like this compound, the effect is less pronounced. Low pH can cause silica dissolution; always use a column specifically designed for low-pH stability.[4]
Buffer Type Phosphate (B84403), AcetateMaintains a stable pH throughout the analysis, improving peak symmetry and reproducibility.[3][5]Phosphate buffers can precipitate in high concentrations of acetonitrile (B52724).[12] Acetate buffers are volatile and more suitable for LC-MS applications.
Buffer Concentration 10 mM - 50 mMHigher ionic strength can help mask residual silanol activity.[3][12]For LC-MS, keep buffer concentration below 10 mM to avoid ion suppression.[12] High concentrations can lead to precipitation.[12]
Mobile Phase Additives Triethylamine (TEA) or other competing bases (approx. 20-25 mM)The additive, a strong base, preferentially interacts with active silanol sites, preventing the analyte from doing so.[1][12]Generally unnecessary with modern, high-quality end-capped columns.[12] Can suppress MS signal and may require a dedicated column.

Experimental Protocols

Protocol 1: General Purpose Column Flushing for Reversed-Phase Columns

This protocol is intended to remove contaminants that may have accumulated on the column, causing performance issues like peak tailing and high backpressure. Always consult the column manufacturer's specific instructions first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination from flowing into the detector cell.

  • Initial Wash: Flush the column with your mobile phase, but without the buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Buffer, flush with 50:50 Acetonitrile:Water). Run for 10-15 column volumes.

  • Organic Wash: Flush the column with 100% Acetonitrile or Methanol for at least 20 column volumes. This will remove strongly retained non-polar compounds.

  • Intermediate Wash (Optional): For highly tenacious contaminants, a stronger, non-traditional solvent might be needed. Isopropanol is a good intermediate choice. Flush with 100% Isopropanol for 20 column volumes.

  • Re-equilibration: Before returning to your analytical method, gradually re-introduce your mobile phase.

    • Flush with the organic component of your mobile phase (e.g., 100% Acetonitrile).

    • Gradually step down to the mobile phase composition (e.g., 50:50 Acetonitrile:Water).

    • Finally, introduce the buffered mobile phase and equilibrate for at least 20-30 column volumes or until the baseline is stable.

  • Performance Check: Reconnect the column to the detector and inject a standard to evaluate if peak shape has improved.

Protocol 2: Mobile Phase Preparation to Minimize Silanol Interactions

This protocol details the preparation of a buffered mobile phase, a common strategy to improve the peak shape of polar or ionizable compounds.

  • Select Buffer: Choose a buffer with a pKa close to the desired mobile phase pH. For general use at low pH, a formic acid or phosphate buffer is common.

  • Prepare Aqueous Phase:

    • Use high-purity, HPLC-grade water.

    • Weigh and dissolve the buffer salt to achieve the target concentration (e.g., for a 20 mM phosphate buffer, dissolve the appropriate amount of potassium phosphate).

    • Carefully adjust the pH of the aqueous solution using a concentrated acid or base (e.g., phosphoric acid or potassium hydroxide). Ensure the pH is stable before proceeding.

  • Filter: Filter the aqueous buffer solution through a 0.22 µm or 0.45 µm membrane filter to remove particulates that could block the column frit.

  • Mix Mobile Phase:

    • Measure the required volumes of the filtered aqueous buffer and the organic solvent (e.g., HPLC-grade acetonitrile or methanol) into a clean mobile phase reservoir.

    • Important: Always add the organic solvent to the aqueous buffer. If you are near the limit of buffer solubility, premixing can cause the buffer to precipitate.

  • Degas: Degas the final mobile phase mixture using sonication, vacuum filtration, or an in-line degasser to prevent air bubbles from interfering with the pump and detector.

  • System Equilibration: Before running samples, flush the HPLC system and column thoroughly with the new mobile phase until the backpressure and detector baseline are stable.

References

Challenges in the scale-up of 1,1,2-Trichloropropene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1,2-trichloropropene. The information addresses common challenges encountered during the scale-up of this process, from laboratory to pilot plant production.

Troubleshooting Guide

This guide is designed to help users diagnose and resolve common issues encountered during the synthesis of this compound, which is typically prepared by the dehydrochlorination of 1,1,2,3-tetrachloropropane (B103044).

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify Reaction Temperature: Ensure the reaction temperature is within the optimal range (typically 80-120°C for base-catalyzed dehydrochlorination). Low temperatures can lead to slow and incomplete reactions. - Check Base Stoichiometry: An insufficient amount of base (e.g., sodium hydroxide) will result in incomplete dehydrochlorination. Ensure at least a stoichiometric amount of base is used, and consider a slight excess to drive the reaction to completion. - Monitor Reaction Time: The reaction may require more time to reach completion, especially at a larger scale. Monitor the reaction progress using techniques like GC-MS.
Side Reactions/Byproduct Formation - Control Temperature: Overheating can promote the formation of unwanted isomers and polymeric byproducts. Implement precise temperature control, especially during the addition of reagents. - Optimize Base Addition: Slow and controlled addition of the base can help to minimize localized high concentrations that may lead to side reactions. - Inert Atmosphere: The presence of oxygen can sometimes lead to oxidative side products. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Product Loss During Workup - Optimize Extraction: Ensure efficient extraction of the product from the aqueous layer. Multiple extractions with a suitable organic solvent may be necessary. - Minimize Distillation Losses: this compound is a volatile compound. Use an efficient condenser and control the distillation temperature and pressure to prevent product loss.

Issue 2: Formation of Isomeric Impurities (e.g., 1,1,3-Trichloropropene (B110787), 2,3,3-Trichloropropene)

Potential Cause Troubleshooting Steps
Non-selective Reaction Conditions - Choice of Base: The type and concentration of the base can influence the regioselectivity of the dehydrochlorination. Experiment with different bases (e.g., NaOH, KOH, or organic bases) and concentrations to optimize for the desired isomer. - Solvent Effects: The polarity of the solvent can affect the reaction pathway. Consider screening different solvents to improve selectivity.
Isomerization of the Product - Control Temperature and pH: High temperatures and acidic or basic conditions can promote the isomerization of the desired product. Neutralize the reaction mixture promptly after completion and maintain moderate temperatures during workup and purification. - Catalyst Effects: If a catalyst is used, it may also catalyze isomerization. Ensure the catalyst is selective for the desired reaction.

Issue 3: Poor Phase Separation During Workup

Potential Cause Troubleshooting Steps
Emulsion Formation - Addition of Brine: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase. - Solvent Addition: Adding more of the organic extraction solvent can sometimes help to resolve emulsions. - Centrifugation: For smaller scales, centrifugation can be an effective method to separate the layers.
High Concentration of Salts - Dilution: Diluting the reaction mixture with water before extraction can help to dissolve precipitated salts and improve phase separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common laboratory and industrial synthesis involves the dehydrochlorination of a tetrachloropropane precursor, typically 1,1,2,3-tetrachloropropane. This is usually achieved by reacting the tetrachloropropane with a base, such as sodium hydroxide (B78521).

Q2: What are the major byproducts to expect in the synthesis of this compound?

A2: Common byproducts include other isomers of trichloropropene, such as 1,1,3-trichloropropene and 2,3,3-trichloropropene. Additionally, unreacted starting material and heavier chlorinated compounds from side reactions may be present.

Q3: How can I effectively purify this compound from its isomers?

A3: Fractional distillation is the most common method for purifying this compound from its isomers due to their different boiling points. A distillation column with a sufficient number of theoretical plates is necessary for good separation.

Q4: What are the key safety precautions to take during the synthesis of this compound?

A4: this compound and its precursors are chlorinated hydrocarbons and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. The reaction can be exothermic, so proper temperature control is crucial to prevent runaway reactions. The byproduct, hydrogen chloride (HCl), is corrosive and should be properly neutralized or scrubbed.

Q5: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant?

A5: The main challenges in scaling up include:

  • Heat Management: The exothermic nature of the chlorination and dehydrochlorination reactions requires efficient heat removal to maintain control and prevent byproduct formation.

  • Mass Transfer: Ensuring efficient mixing of reactants, especially in heterogeneous (e.g., liquid-liquid or gas-liquid) systems, becomes more difficult in larger reactors.

  • Purification: Separating large quantities of isomeric products via distillation can be energy-intensive and require specialized equipment.

  • Materials of Construction: The corrosive nature of the reactants and byproducts (like HCl) necessitates the use of corrosion-resistant materials for the reactor and downstream equipment.

Data Presentation

Table 1: Typical Reaction Conditions for Dehydrochlorination of 1,1,2,3-Tetrachloropropane

ParameterValueReference
Starting Material 1,1,2,3-Tetrachloropropane[1]
Base Sodium Hydroxide (aqueous solution)[1]
Temperature 95 °C[1]
Reaction Time 2.5 hours[1]
Product Distribution (Example) 1,1,3-trichloropropene: 22%, 1,2,3-trichloropropene: 67%, 2,3,3-trichloropropene: 9%[1]

Note: The product distribution can vary significantly based on the precise reaction conditions and the starting material used. The example provided is for a mixture of trichloropropenes. Further isomerization or different starting materials would be needed to favor this compound.

Experimental Protocols

Key Experiment: Dehydrochlorination of 1,1,2,3-Tetrachloropropane

This protocol is adapted from a procedure for the dehydrochlorination of a tetrachloropropane.[1]

Materials:

  • 1,1,2,3-Tetrachloropropane

  • Sodium hydroxide

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Charge a round-bottom flask with 1,1,2,3-tetrachloropropane.

  • Prepare an aqueous solution of sodium hydroxide.

  • Heat the 1,1,2,3-tetrachloropropane to the desired reaction temperature (e.g., 95°C) with stirring.[1]

  • Slowly add the sodium hydroxide solution to the flask via the addition funnel over a period of time (e.g., 2.5 hours).[1]

  • After the addition is complete, continue to stir the mixture at the reaction temperature for an additional period to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to recover any dissolved product.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation to isolate the this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Charge Reactor with 1,1,2,3-Tetrachloropropane heat Heat to Reaction Temperature start->heat add_base Slowly Add Base (e.g., NaOH solution) heat->add_base react Stir at Temperature add_base->react cool Cool to Room Temperature react->cool Reaction Complete separate Phase Separation cool->separate extract Extract Aqueous Layer separate->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate distill Fractional Distillation concentrate->distill product Pure this compound distill->product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions_incomplete Solutions for Incomplete Reaction cluster_solutions_side Solutions for Side Reactions cluster_solutions_loss Solutions for Workup Loss start Low Yield of This compound incomplete_reaction Incomplete Reaction start->incomplete_reaction side_reactions Side Reactions start->side_reactions workup_loss Loss During Workup start->workup_loss check_temp Verify Temperature incomplete_reaction->check_temp check_base Check Base Stoichiometry incomplete_reaction->check_base increase_time Increase Reaction Time incomplete_reaction->increase_time control_temp Control Temperature side_reactions->control_temp optimize_addition Optimize Base Addition side_reactions->optimize_addition inert_atm Use Inert Atmosphere side_reactions->inert_atm optimize_extraction Optimize Extraction workup_loss->optimize_extraction optimize_distillation Optimize Distillation workup_loss->optimize_distillation

Caption: Troubleshooting flowchart for addressing low product yield.

References

Technical Support Center: Decontamination of 1,1,2-Trichloropropene Spills

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed procedures and information for researchers, scientists, and drug development professionals on safely handling and decontaminating spills of 1,1,2-Trichloropropene.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the decontamination of a this compound spill.

QuestionAnswer
What are the immediate first steps after a this compound spill? 1. Evacuate and Alert: Immediately evacuate the spill area and alert all personnel in the vicinity. 2. Isolate the Area: Restrict access to the spill area. Close doors to the contaminated room. 3. Ventilate: If it is safe to do so, increase ventilation in the area by opening a fume hood sash. Avoid general room ventilation that could spread vapors. 4. Personal Protective Equipment (PPE): Do not re-enter the area without the appropriate PPE.
What Personal Protective Equipment (PPE) is required for cleaning up a this compound spill? A comprehensive PPE ensemble is critical. This includes: • Respirator: A full-facepiece respirator with organic vapor cartridges is recommended. For large spills or in poorly ventilated areas, a self-contained breathing apparatus (SCBA) may be necessary. • Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., Viton® or laminate). Double gloving is recommended. • Eye Protection: Chemical splash goggles and a face shield are mandatory. • Protective Clothing: A chemically resistant suit or apron over a lab coat. • Footwear: Chemical-resistant boots with steel toes.
The spill is small. Can I neutralize it with a chemical agent? Direct chemical neutralization of this compound with strong oxidizing or reducing agents is not recommended for initial spill cleanup in a laboratory setting. Such reactions can be vigorous and may produce hazardous byproducts. The primary approach is absorption and physical removal, followed by surface decontamination.
What should I use to absorb the spilled this compound? Use an inert absorbent material such as vermiculite, clay absorbent, or sand. Do not use combustible materials like paper towels or sawdust, as this can create a fire hazard.
How do I decontaminate surfaces after the bulk of the spill has been absorbed? For the related compound 1,2,3-Trichloropropane (B165214), a common procedure is to wash the affected area with 60-70% ethanol (B145695) followed by a thorough washing with soap and water. This procedure is a reasonable starting point for this compound, but its efficacy should be confirmed. For persistent contamination, a stronger solvent that is compatible with the surface material may be necessary, followed by the ethanol and soap and water wash.
What are the potential hazards of the decontamination process itself? Inhalation Hazard: this compound is volatile, and its vapors are harmful.[1] Ensure adequate ventilation and proper respiratory protection. • Skin and Eye Contact: The chemical can cause irritation.[2] Avoid all direct contact. • Reaction Hazards: Although direct neutralization is not the primary method, be aware that this compound may react with strong caustics and oxidizing agents.
How do I dispose of the contaminated materials? All contaminated materials, including absorbents, used PPE, and cleaning materials, must be collected in a sealed, properly labeled, and puncture-resistant container. This waste is considered hazardous and must be disposed of according to your institution's and local environmental regulations. Do not mix with other waste streams.
What should I do if I am exposed to this compound? Inhalation: Move to fresh air immediately. Seek medical attention. • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention. • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and related compounds. This information is crucial for risk assessment and planning decontamination procedures.

PropertyValueCompoundSource
Molecular Formula C₃H₃Cl₃This compound[1]
Molecular Weight 145.41 g/mol This compound[1]
Vapor Pressure 39.1 mmHg (at 25 °C)This compound[1]
Water Solubility Low (estimated)This compound
Solubility in Organic Solvents Soluble in ethanol, ether, chloroform1,1,2-Trichloropropane[1]
Flash Point 160 °F (71 °C)1,2,3-Trichloropropane[3]
Lower Explosive Limit (LEL) 3.2%1,2,3-Trichloropropane
Upper Explosive Limit (UEL) 12.6%1,2,3-Trichloropropane

Experimental Protocols

The following are detailed methodologies for the decontamination of a this compound spill.

Protocol 1: Small Spill Decontamination (less than 100 mL)

1. Preparation and PPE:

  • Ensure the spill area is isolated and ventilated (fume hood).
  • Don the appropriate PPE as outlined in the FAQ section.

2. Spill Containment and Absorption:

  • If the spill is spreading, create a dike around the perimeter with an inert absorbent material (e.g., vermiculite, sand).
  • Gently cover the spill with the absorbent material, working from the outside in to minimize vapor generation.
  • Allow the absorbent to completely soak up the liquid.

3. Collection of Contaminated Material:

  • Using non-sparking scoops or other suitable tools, carefully collect the saturated absorbent material.
  • Place the material into a designated, labeled, and sealable hazardous waste container.

4. Surface Decontamination:

  • Wipe the spill area with cloths dampened with 60-70% ethanol.
  • Follow with a thorough wash of the area with a laboratory detergent and water.
  • Rinse the area with clean water.
  • Dry the surface completely.
  • Place all cleaning materials into the hazardous waste container.

5. Final Steps:

  • Wipe down all equipment used for the cleanup with ethanol and then soap and water.
  • Carefully remove and dispose of all PPE in the hazardous waste container.
  • Wash hands and any exposed skin thoroughly.
  • Notify the appropriate safety personnel that the cleanup is complete.

Protocol 2: Large Spill Decontamination (greater than 100 mL)

1. Immediate Response:

  • Evacuate the area immediately.
  • Alert your institution's emergency response team and/or the local fire department. Do not attempt to clean up a large spill on your own.
  • Provide the emergency responders with the Safety Data Sheet (SDS) for this compound.

2. Decontamination by Trained Professionals:

  • The emergency response team will use specialized equipment and procedures to manage the spill. This may include:
  • Use of self-contained breathing apparatus (SCBA).
  • Application of foam to suppress vapors.
  • Use of specialized absorbents and neutralization agents, if deemed appropriate after a risk assessment.
  • Air monitoring to ensure the area is safe for re-entry.

Visualizations

Decontamination Workflow

The following diagram illustrates the logical workflow for responding to a this compound spill.

G spill This compound Spill Occurs evacuate Evacuate and Alert Personnel spill->evacuate isolate Isolate Spill Area evacuate->isolate ventilate Ventilate Area (If Safe) isolate->ventilate ppe Don Appropriate PPE ventilate->ppe assess Assess Spill Size ppe->assess small_spill < 100 mL assess->small_spill Small large_spill > 100 mL assess->large_spill Large contain Contain and Absorb Spill small_spill->contain emergency Contact Emergency Response large_spill->emergency collect Collect Contaminated Material contain->collect decontaminate Decontaminate Surfaces collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose complete Decontamination Complete dispose->complete emergency->complete

Caption: Workflow for this compound Spill Decontamination.

References

Technical Support Center: Interpreting Complex NMR Spectra of 1,1,2-Trichloropropene Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,2-trichloropropene. It is designed to address specific issues that may arise during the interpretation of complex NMR spectra from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: Due to the limited availability of experimental spectra for this compound, predicted values are provided below as a reference. Actual chemical shifts can vary depending on the solvent and other components in the reaction mixture.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹H~2.2 - 2.5SingletMethyl protons (CH₃). The electronegative chlorine atoms on the double bond cause a downfield shift compared to a typical allylic methyl group.
¹³C~20 - 25QuartetMethyl carbon (CH₃).
¹³C~125 - 130SingletQuaternary vinylic carbon (-C(Cl)=).
¹³C~130 - 135SingletQuaternary vinylic carbon (=C(Cl)₂).

Q2: My ¹H NMR spectrum shows a singlet around 2.3 ppm, but the integration is off, and there are other unexpected peaks. What could be the cause?

A2: This is a common issue when analyzing reaction mixtures. Several factors could contribute to this observation:

  • Presence of Starting Material: If the reaction has not gone to completion, the singlet from the methyl protons of this compound will be present alongside signals from your product(s).

  • Formation of Side Products: Reactions involving this compound can potentially lead to side products through various pathways like addition, substitution, or elimination reactions. Each of these will have a unique set of NMR signals.

  • Solvent Impurities: Residual non-deuterated solvent or impurities in your NMR solvent can introduce extraneous peaks. For instance, the residual proton signal for CDCl₃ appears at 7.26 ppm.

  • Reagent Peaks: Unreacted reagents or byproducts from reagents can also appear in the spectrum.

To troubleshoot, it is recommended to run a ¹H NMR of your starting material and any reagents used to identify their characteristic peaks.

Q3: The baseline of my NMR spectrum is noisy and the peaks are broad. What can I do to improve the spectrum quality?

A3: A noisy baseline and broad peaks can obscure important signals in your spectrum.[1] Here are some common causes and solutions:

  • Poor Shimming: The homogeneity of the magnetic field needs to be optimized. Re-shimming the spectrometer can significantly improve peak shape.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and broader lines.[1] Conversely, a very dilute sample will require more scans to achieve a good signal-to-noise ratio.

  • Insoluble Particles: The presence of solid particles in the NMR tube will disrupt the magnetic field homogeneity. Always filter your sample into the NMR tube.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening. If suspected, these may be removable by passing the sample through a small plug of silica (B1680970) gel.

Troubleshooting Guide for Complex Spectra

Problem: The NMR spectrum of my reaction mixture is too complex to interpret, with many overlapping signals.

Solution Workflow:

  • Reference Spectra: Obtain ¹H and ¹³C NMR spectra of your starting material, this compound, and any other reagents used in the reaction. This will help you identify which signals belong to unreacted components.

  • Predict Potential Products: Consider the possible reaction pathways for this compound under your reaction conditions. Common reactions include:

    • Addition Reactions: For example, the addition of HCl across the double bond could lead to 1,1,1,2-tetrachloropropane (B1620178) or 1,1,2,2-tetrachloropropane.

    • Elimination Reactions: Treatment with a base could potentially lead to the formation of a chloropropyne derivative.

    • Substitution Reactions: Nucleophilic substitution of one of the vinylic chlorines is also a possibility, though generally less favorable.

  • Predict NMR Spectra of Products: Use NMR prediction software or literature data for similar compounds to estimate the chemical shifts and coupling patterns for your expected products.

  • 2D NMR Spectroscopy: If significant signal overlap is present in the 1D spectra, acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

    • COSY: Identifies protons that are coupled to each other, helping to piece together spin systems.

    • HSQC: Correlates protons with the carbons they are directly attached to.

Experimental Protocols

Protocol 1: NMR Sample Preparation for Reaction Monitoring

This protocol outlines the steps for preparing an NMR sample directly from a reaction mixture to monitor its progress.

  • Aliquot Collection: Carefully extract a small aliquot (typically 0.1-0.5 mL) from the reaction mixture using a clean, dry pipette.

  • Solvent Removal (if necessary): If the reaction solvent is not deuterated and its signals will interfere with the analysis, it should be removed. This can be done by evaporation under reduced pressure (e.g., using a rotary evaporator) or by passing a gentle stream of inert gas (like nitrogen) over the sample.

  • Dissolution in Deuterated Solvent: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent is crucial as it can affect the chemical shifts of your compounds. Use approximately 0.6-0.7 mL of solvent.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (a compound with a simple NMR spectrum that does not overlap with other signals) can be added.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the reaction details and time point.

Protocol 2: Acquiring a High-Quality ¹H NMR Spectrum

  • Spectrometer Setup: Insert the prepared NMR sample into the spectrometer.

  • Locking: Lock the spectrometer onto the deuterium (B1214612) signal of the solvent. This ensures the stability of the magnetic field during the experiment.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. This is a critical step for obtaining sharp, well-resolved peaks.

  • Pulse Calibration: Determine the 90° pulse width for your sample to ensure optimal signal excitation.

  • Acquisition Parameters:

    • Spectral Width: Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm for most organic compounds).

    • Number of Scans: The number of scans will depend on the concentration of your sample. For a moderately concentrated sample, 8 to 16 scans are often sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is typically adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).

    • Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

    • Baseline Correction: Correct any distortions in the baseline.

    • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integration: Integrate the peaks to determine the relative ratios of the different protons in the sample.

Data Presentation

Table 1: Predicted ¹H and ¹³C NMR Data for this compound and a Potential Addition Product

Compound Structure Proton/Carbon Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
This compoundC(Cl)₂=C(Cl)CH₃CH₃2.3522.1Singlet
=C(Cl)CH₃-127.8Singlet
=C(Cl)₂-132.5Singlet
1,1,1,2-TetrachloropropaneCCl₃CH(Cl)CH₃CH₃1.8525.5Doublet
CH4.6570.1Quartet
CCl₃-95.3Singlet

Note: These are predicted values and may differ from experimental results.

Table 2: ¹H NMR Data for the Related Compound 1,1,2-Trichloropropane [2]

Proton Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
CH(Cl)₂5.83Doublet3.8
CH(Cl)4.32Multiplet3.8, 6.6
CH₃1.69Doublet6.6

Data obtained in CCl₄ at 300 MHz.

Mandatory Visualizations

troubleshooting_workflow start Complex NMR Spectrum ref_spec Acquire Reference Spectra (Starting Material, Reagents) start->ref_spec predict_prod Identify Potential Products (Addition, Elimination, etc.) start->predict_prod compare Compare Experimental and Predicted Spectra ref_spec->compare predict_nmr Predict NMR Spectra of Potential Products predict_prod->predict_nmr predict_nmr->compare overlap Significant Signal Overlap? compare->overlap twod_nmr Acquire 2D NMR (COSY, HSQC) overlap->twod_nmr Yes interpret Interpret 1D and 2D Data to Identify Components overlap->interpret No twod_nmr->interpret end Structure Elucidation interpret->end

Caption: Workflow for troubleshooting complex NMR spectra of reaction mixtures.

experimental_workflow reaction Reaction Mixture aliquot Take Aliquot reaction->aliquot remove_solvent Remove Reaction Solvent (if non-deuterated) aliquot->remove_solvent dissolve Dissolve in Deuterated Solvent remove_solvent->dissolve filter Filter into NMR Tube dissolve->filter acquire Acquire NMR Spectrum (Lock, Shim, Acquire) filter->acquire process Process Data (FT, Phase, Baseline) acquire->process analyze Analyze Spectrum process->analyze

Caption: Experimental workflow for NMR sample preparation and data acquisition.

References

Validation & Comparative

Comparative Toxicity of 1,1,2-Trichloropropene versus Other Chlorinated Solvents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative toxicological overview of 1,1,2-trichloropropene and other commonly used chlorinated solvents, including trichloroethylene (B50587), tetrachloroethylene, dichloromethane, chloroform (B151607), and carbon tetrachloride. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions regarding solvent selection and safety protocols. This document summarizes acute toxicity data, outlines experimental methodologies for toxicity assessment, and visualizes key metabolic and signaling pathways involved in their toxic effects.

Acute Toxicity Data

Quantitative acute toxicity data, specifically the median lethal dose (LD50) and median lethal concentration (LC50), are critical metrics for comparing the short-term toxicity of chemical substances. The following tables summarize the available LD50 and LC50 values for the selected chlorinated solvents in common laboratory animal models.

Note on this compound: Despite a comprehensive literature search, specific LD50 and LC50 values for this compound were not found. However, qualitative data indicates its potential for toxicity. Inhalation studies in rats have shown that exposure to this compound can cause ptosis (drooping of the upper eyelid), ataxia (loss of full control of bodily movements), and pulmonary emboli[1]. The lowest published lethal concentration (LCLo) for rats is reported as 3,500 ppm for a 6-hour exposure[1]. This lack of standardized quantitative data highlights the need for further toxicological evaluation of this compound.

Oral Acute Toxicity (LD50)
Chemical NameCAS NumberAnimal ModelLD50 (mg/kg)
This compound 598-77-6Data Not AvailableData Not Available
Trichloroethylene79-01-6Rat4920
Tetrachloroethylene127-18-4Rat2629
Dichloromethane75-09-2Rat>2000
Chloroform67-66-3Rat908
Carbon Tetrachloride56-23-5Rat2350
Inhalation Acute Toxicity (LC50)
Chemical NameCAS NumberAnimal ModelLC50 (ppm)Exposure Duration
This compound 598-77-6Rat3500 (LCLo)6 hours
Trichloroethylene79-01-6Rat125004 hours
Tetrachloroethylene127-18-4Rat40004 hours
Dichloromethane75-09-2Rat53 mg/L6 hours
Chloroform67-66-3Rat47702 mg/m³4 hours
Carbon Tetrachloride56-23-5Rat80004 hours

Experimental Protocols for Acute Toxicity Testing

The LD50 and LC50 values presented in this guide are typically determined using standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). These guidelines are designed to ensure the reproducibility and reliability of toxicity data.

Acute Oral Toxicity Testing (OECD 420, 423, 425)

Acute oral toxicity studies are conducted to determine the adverse effects that occur within a short time after oral administration of a single dose of a substance.

General Procedure:

  • Animal Selection: Healthy, young adult laboratory animals (commonly rats or mice) of a single sex are used.

  • Dosing: The test substance is administered orally, typically by gavage, in a single dose.

  • Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 is calculated using statistical methods based on the mortality data at different dose levels.

G cluster_workflow Acute Oral Toxicity Experimental Workflow (OECD) start Animal Acclimatization dosing Single Oral Dose Administration start->dosing observation 14-Day Observation (Mortality & Clinical Signs) dosing->observation necropsy Gross Necropsy observation->necropsy data_analysis LD50 Calculation necropsy->data_analysis

Workflow for Acute Oral Toxicity Testing.

Acute Inhalation Toxicity Testing (OECD 403)

Acute inhalation toxicity studies are designed to assess the adverse effects of a substance that may be inhaled over a short period.

General Procedure:

  • Animal Selection: Healthy, young adult laboratory animals (commonly rats) are used.

  • Exposure: Animals are exposed to the test substance in a whole-body or nose-only inhalation chamber for a defined period, typically 4 hours.

  • Concentration Control: The concentration of the test substance in the air is carefully controlled and monitored.

  • Observation: Following exposure, animals are observed for at least 14 days for signs of toxicity and mortality.

  • Data Analysis: The LC50 is determined by statistical analysis of the mortality data at different exposure concentrations.

G cluster_workflow Acute Inhalation Toxicity Experimental Workflow (OECD) start Animal Acclimatization exposure Inhalation Exposure (e.g., 4 hours) start->exposure observation 14-Day Observation (Mortality & Clinical Signs) exposure->observation necropsy Gross Necropsy observation->necropsy data_analysis LC50 Calculation necropsy->data_analysis

Workflow for Acute Inhalation Toxicity Testing.

Mechanisms of Toxicity and Signaling Pathways

The toxicity of chlorinated solvents is largely attributed to their metabolism, which generates reactive intermediates that can damage cellular macromolecules. The two primary metabolic pathways are cytochrome P450 (CYP)-mediated oxidation and glutathione (B108866) (GSH) conjugation[2][3].

Cytochrome P450-Mediated Oxidation

This pathway, predominantly occurring in the liver, involves the oxidation of the chlorinated solvent by CYP enzymes, particularly CYP2E1[4][5]. This process can lead to the formation of reactive metabolites such as epoxides, aldehydes, and acyl chlorides. These reactive species can cause cellular damage through various mechanisms, including oxidative stress, covalent binding to proteins and DNA, and initiation of lipid peroxidation.

G cluster_pathway CYP450-Mediated Oxidation Pathway solvent Chlorinated Solvent cyp450 Cytochrome P450 (e.g., CYP2E1) solvent->cyp450 metabolites Reactive Metabolites (Epoxides, Aldehydes) cyp450->metabolites oxidative_stress Oxidative Stress metabolites->oxidative_stress damage Cellular Damage (DNA, Protein, Lipids) metabolites->damage oxidative_stress->damage

CYP450-Mediated Oxidation of Chlorinated Solvents.

Glutathione (GSH) Conjugation

This pathway involves the conjugation of the chlorinated solvent with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). While this is often a detoxification pathway, for some chlorinated solvents, the resulting GSH conjugates can be further metabolized, particularly in the kidneys, to form nephrotoxic species[3][6].

G cluster_pathway Glutathione (GSH) Conjugation Pathway solvent Chlorinated Solvent gst Glutathione S-Transferase (GST) solvent->gst conjugate GSH Conjugate gst->conjugate metabolism Further Metabolism (e.g., in Kidney) conjugate->metabolism toxic_species Nephrotoxic Species metabolism->toxic_species

Glutathione Conjugation of Chlorinated Solvents.

Downstream Signaling Pathways

The reactive metabolites generated from the metabolism of chlorinated solvents can trigger a cascade of downstream signaling events, leading to cellular dysfunction and toxicity. Key pathways implicated include:

  • Oxidative Stress and Nrf2 Pathway: The generation of reactive oxygen species (ROS) leads to oxidative stress, which can activate the Nrf2 signaling pathway, a key cellular defense mechanism against oxidative damage.

  • Inflammation and NF-κB Pathway: Cellular damage can trigger an inflammatory response, often mediated by the activation of the NF-κB signaling pathway.

  • Apoptosis: Severe cellular damage can induce programmed cell death, or apoptosis, through both intrinsic (mitochondrial) and extrinsic pathways involving caspases[7][8][9][10].

  • Aryl Hydrocarbon Receptor (AhR) Pathway: Some chlorinated hydrocarbons can act as ligands for the Aryl Hydrocarbon Receptor, a transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including some CYP enzymes[11][12][13][14][15].

G cluster_pathway Downstream Cellular Effects of Chlorinated Solvent Metabolism metabolites Reactive Metabolites ros Increased ROS (Oxidative Stress) metabolites->ros inflammation Inflammation metabolites->inflammation apoptosis Apoptosis ros->apoptosis cellular_dysfunction Cellular Dysfunction & Toxicity inflammation->cellular_dysfunction apoptosis->cellular_dysfunction

Key Downstream Cellular Effects.

Conclusion

This guide provides a comparative overview of the acute toxicity of this compound and several other common chlorinated solvents. While quantitative data for this compound is lacking, the available information suggests a potential for significant toxicity. The other chlorinated solvents exhibit a range of acute toxicities, with chloroform being the most acutely toxic via the oral route among those compared. The primary mechanisms of toxicity for these compounds involve metabolic activation by cytochrome P450 and glutathione conjugation, leading to the formation of reactive intermediates that can cause cellular damage through oxidative stress, inflammation, and apoptosis. Researchers and drug development professionals should exercise caution when using any of these solvents and consider less toxic alternatives when possible. Further research is needed to fully characterize the toxicological profile of this compound.

References

Navigating the Analytical Landscape for 1,1,2-Trichloropropene Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A scarcity of validated analytical methods specifically for 1,1,2-trichloropropene necessitates a strategy of adapting and validating methodologies from its close chemical relative, 1,2,3-trichloropropane (B165214). This guide provides a comprehensive overview of the most promising analytical techniques, primarily centered around Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS), and outlines the critical steps for method validation to ensure accurate and reliable quantification of this compound in various matrices.

Comparative Overview of Analytical Methodologies

The primary and most effective technique for the analysis of volatile organic compounds like trichloropropenes is Gas Chromatography (GC) coupled with a Mass Spectrometer (MS). The choice of sample introduction method is critical for achieving the necessary sensitivity and minimizing matrix interference. The most common and sensitive technique for volatile analysis is Purge and Trap (P&T) concentration, also known as dynamic headspace sampling.

This guide will focus on the adaptation of well-established EPA methods for volatile organic compounds, which are frequently cited in the analysis of 1,2,3-trichloropropane and are highly applicable to this compound.

Analytical MethodPrincipleCommon ApplicationKey AdvantagesPotential Considerations for this compound
Purge and Trap GC-MS (e.g., adapted EPA Method 524.2/8260C) Volatile compounds are purged from a sample matrix with an inert gas, trapped on an adsorbent material, then thermally desorbed into a GC-MS system.Analysis of volatile organic compounds in drinking water, groundwater, and soil.High sensitivity (sub-ppb levels), effective pre-concentration, automation capabilities.[1]Optimization of purge flow, time, and temperature will be necessary. Selection of appropriate quantitation and confirmation ions is crucial.
Static Headspace GC-MS A sample is sealed in a vial and heated to allow volatile compounds to partition into the headspace gas, which is then injected into the GC-MS.Screening of volatile organic compounds in various matrices.Simpler than P&T, less prone to contamination.Generally less sensitive than P&T, may not be suitable for trace-level quantification.
Liquid-Liquid Extraction (LLE) GC-MS (e.g., adapted EPA Method 551.1) The analyte is extracted from an aqueous sample into an immiscible organic solvent, which is then concentrated and injected into the GC-MS.Analysis of semi-volatile and some volatile organic compounds in water.Can handle dirtier matrices, relatively low cost.Lower sensitivity for highly volatile compounds, potential for solvent interferences.

Performance Characteristics of Adapted Purge and Trap GC-MS Methods (Based on 1,2,3-Trichloropropane Data)

The following table summarizes typical performance data for the analysis of 1,2,3-trichloropropane using Purge and Trap GC-MS. These values should be considered as targets for the validation of a method for this compound.

ParameterMethod 1 (Adapted EPA 524.2)Method 2 (Adapted EPA 8260C)
Limit of Detection (LOD) ~0.5 - 2.0 ng/L~0.1 - 1.0 ng/L
Limit of Quantitation (LOQ) ~1.5 - 6.0 ng/L~0.3 - 3.0 ng/L
Linearity (R²) >0.995>0.995
Accuracy (% Recovery) 80 - 120%85 - 115%
Precision (%RSD) < 15%< 10%

Note: The performance data presented are for 1,2,3-trichloropropane and are intended to serve as a benchmark. Actual performance for this compound must be determined experimentally through method validation.

Experimental Protocols

A detailed experimental protocol for a Purge and Trap GC-MS method, which can be adapted for this compound, is provided below.

Sample Preparation: Purge and Trap
  • Sample Collection: Collect aqueous samples in 40 mL VOA (Volatile Organic Analysis) vials with Teflon-lined septa. Ensure no headspace is present. If residual chlorine is suspected, add a quenching agent like sodium thiosulfate.

  • Internal Standard Spiking: Spike a known volume of the sample (typically 5-25 mL) with an appropriate internal standard (e.g., a deuterated analog of a similar volatile organic compound).

  • Purging: Place the sample in the sparging vessel of the purge and trap concentrator. Purge with an inert gas (e.g., helium) at a specified flow rate and for a set duration (e.g., 11 minutes at 40 mL/min). The volatile this compound will be transferred from the aqueous phase to the gas phase.

  • Trapping: The purged volatiles are carried to an analytical trap containing adsorbent materials (e.g., Tenax, silica (B1680970) gel, and carbon molecular sieve).

  • Desorption: The trap is rapidly heated to desorb the trapped analytes into the GC injection port.

  • Baking: The trap is heated to a higher temperature to remove any residual compounds.

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph:

    • Column: A capillary column suitable for volatile organic compounds (e.g., a 60m x 0.25mm ID, 1.4 µm film thickness DB-624 or equivalent).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: An initial temperature of 35°C held for 5 minutes, then ramped to 200°C at 10°C/min, and held for 5 minutes. This program should be optimized to ensure separation of this compound from other potential contaminants.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. The selection of appropriate ions for this compound is a critical validation step. Based on its structure, prominent ions would be expected from the loss of chlorine and fragmentation of the carbon backbone.

    • Mass Range: A full scan may be used during method development to identify the mass spectrum of this compound before switching to SIM mode for quantitative analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample Spiked_Sample Spike with Internal Standard Sample->Spiked_Sample Purge Purge with Inert Gas Spiked_Sample->Purge Trap Trap on Adsorbent Purge->Trap Desorb Thermal Desorption Trap->Desorb GC Gas Chromatography Separation Desorb->GC MS Mass Spectrometry Detection (SIM) GC->MS Data Data Acquisition & Quantification MS->Data

Caption: Experimental workflow for the analysis of this compound.

validation_pathway Specificity Specificity & Selectivity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Validated_Method Validated Analytical Method Robustness->Validated_Method

Caption: Logical pathway for analytical method validation.

Conclusion

While the direct quantification of this compound is hampered by a lack of specifically validated analytical methods, a clear path forward exists for researchers. By adapting the well-established Purge and Trap GC-MS methodologies used for its isomer, 1,2,3-trichloropropane, and conducting a thorough method validation, accurate and reliable quantification can be achieved. The key to success lies in the meticulous optimization of experimental parameters and the rigorous assessment of method performance characteristics as outlined in this guide. This approach will empower researchers to confidently generate high-quality data for this important, yet understudied, compound.

References

A Comparative Guide to the Reactivity of 1,1,2-Trichloropropene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 1,1,2-trichloropropene and its primary isomers: 1,1,3-trichloropropene, 1,2,3-trichloropropene (B82530) (cis- and trans-), 2,3,3-trichloropropene, and 3,3,3-trichloropropene. The comparison is based on established principles of organic chemistry, including electronic and steric effects, as direct comparative experimental data is limited in publicly available literature. This guide also presents a detailed experimental protocol for a comparative kinetic study of nucleophilic substitution reactions.

Isomers of Trichloropropene

The isomers of trichloropropene, with the chemical formula C₃H₃Cl₃, differ in the placement of the three chlorine atoms on the propene backbone. This structural variance significantly influences their chemical reactivity.

Isomer NameStructureKey Features
This compound CH₃-CCl=CCl₂Vinylic chlorides
1,1,3-Trichloropropene ClCH₂-CH=CCl₂Allylic and vinylic chlorides
1,2,3-Trichloropropene ClCH₂-CCl=CHClAllylic and vinylic chlorides (exists as cis and trans isomers)
2,3,3-Trichloropropene CH₂=C(Cl)-CHCl₂Allylic and vinylic chlorides
3,3,3-Trichloropropene CH₂=CH-CCl₃Allylic C-C bond, strongly electron-withdrawing CCl₃ group

Reactivity Comparison

The reactivity of these isomers is primarily dictated by the nature of the carbon-chlorine bonds (vinylic vs. allylic), steric hindrance, and the electronic effects of the chlorine atoms.

General Reactivity Principles:

  • Vinylic vs. Allylic Chlorides: Vinylic chlorides, where the chlorine is attached to a carbon of the double bond, are generally less reactive in nucleophilic substitution reactions. The C(sp²)-Cl bond is stronger than a C(sp³)-Cl bond, and the electron-rich double bond can repel incoming nucleophiles. Allylic chlorides, where the chlorine is on a carbon adjacent to the double bond, are significantly more reactive in nucleophilic substitutions (both SN1 and SN2 mechanisms) due to the formation of a resonance-stabilized allylic carbocation or a more accessible reaction center.

  • Electron-Withdrawing Effects: Chlorine atoms are electron-withdrawing through the inductive effect. This can influence the reactivity of the double bond towards electrophilic addition. A high density of chlorine atoms on the double bond deactivates it towards electrophilic attack. Conversely, a strongly electron-withdrawing group like -CCl₃ can influence the regioselectivity of electrophilic additions.

  • Steric Hindrance: The arrangement of chlorine atoms and the methyl group can create steric hindrance, affecting the accessibility of reaction centers to incoming reagents.

Qualitative Reactivity Comparison:

IsomerPredicted Reactivity in Nucleophilic SubstitutionPredicted Reactivity in Electrophilic AdditionPredicted Reactivity in Free Radical Reactions
This compound Low (only vinylic chlorides)Low (electron-poor double bond)Moderate
1,1,3-Trichloropropene High (allylic chloride present)Moderate (less deactivated double bond than 1,1,2-isomer)High (allylic hydrogen available)
1,2,3-Trichloropropene High (allylic chloride present)Moderate (less deactivated double bond)High (allylic hydrogen available)
2,3,3-Trichloropropene High (allylic chloride present)ModerateHigh (allylic hydrogen available)
3,3,3-Trichloropropene Low at the C-Cl bonds (strong C-Cl bonds in CCl₃) but the double bond can be reactive.Low (electron-poor double bond due to CCl₃ group). Addition follows anti-Markovnikov rule.[1]Moderate

Experimental Protocols

While direct comparative experimental data is scarce, a robust method for quantifying the relative reactivity of these isomers in nucleophilic substitution reactions would involve a kinetic study. Below is a detailed protocol for such an experiment.

Experimental Protocol: Comparative Kinetics of Nucleophilic Substitution with Sodium Hydroxide (B78521)

Objective: To determine the relative rates of nucleophilic substitution of the trichloropropene isomers containing an allylic chloride (1,1,3-, 1,2,3-, and 2,3,3-trichloropropene) with sodium hydroxide.

Materials:

  • 1,1,3-Trichloropropene

  • 1,2,3-Trichloropropene (cis/trans mixture or individual isomers if available)

  • 2,3,3-Trichloropropene

  • Ethanol (solvent)

  • Standardized 0.1 M Sodium Hydroxide solution in ethanol

  • Standardized 0.1 M Hydrochloric Acid solution

  • Phenolphthalein (B1677637) indicator

  • Thermostated water bath

  • Conical flasks

  • Pipettes and burettes

Procedure:

  • Reaction Setup:

    • For each isomer, prepare a solution of known concentration (e.g., 0.1 M) in ethanol.

    • In separate conical flasks, place equal volumes of the isomer solution and the standardized sodium hydroxide solution.

    • Immediately start a stopwatch upon mixing.

    • Place the flasks in a thermostated water bath to maintain a constant temperature (e.g., 50 °C).

  • Titration:

    • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 10 mL) from the reaction mixture.

    • Quench the reaction by adding the aliquot to a flask containing an excess of the standardized hydrochloric acid solution. This neutralizes the unreacted sodium hydroxide.

    • Back-titrate the excess hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Data Analysis:

    • Calculate the concentration of unreacted sodium hydroxide at each time point.

    • Assuming a second-order reaction (first order in both the trichloropropene isomer and hydroxide), plot 1/[NaOH] vs. time.

    • The slope of the resulting straight line will be the rate constant (k) for the reaction of that isomer.

    • Compare the rate constants for the different isomers to determine their relative reactivity.

Reaction Pathways and Mechanisms

The reactivity of the trichloropropene isomers can be understood through their reaction mechanisms. Below are graphical representations of key reaction pathways.

Nucleophilic Substitution (SN2) of an Allylic Chloride

This pathway is relevant for isomers like 1,1,3-trichloropropene, 1,2,3-trichloropropene, and 2,3,3-trichloropropene, which possess an allylic chlorine atom. The direct displacement of the chloride by a nucleophile is a common reaction.

SN2_Mechanism Reactants Allylic Trichloropropene + Nu⁻ TS Transition State [Nu---C---Cl]⁻ Reactants->TS Nucleophilic Attack Products Substituted Propene + Cl⁻ TS->Products Leaving Group Departure Electrophilic_Addition cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Reactant CH₂=CH-CCl₃ + H⁺ Carbocation Primary Carbocation (more stable) ⁺CH₂-CH₂-CCl₃ Reactant->Carbocation Product Anti-Markovnikov Product XCH₂-CH₂-CCl₃ Carbocation->Product Nucleophile X⁻ Free_Radical_Allylic_Halogenation cluster_propagation Propagation Steps Initiation Initiation X₂ → 2X• Reactant Allylic Trichloropropene + X• Allyl_Radical Allylic Radical (resonance stabilized) Reactant->Allyl_Radical H abstraction Product Tetrachloropropene + X• Allyl_Radical->Product + X₂ Termination Termination Radical + Radical → Non-radical

References

Differentiating Trichloropropene Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous identification of isomers is a critical step in chemical synthesis, purification, and the development of pharmaceutical agents. Trichloropropene (C₃H₃Cl₃) exists in several isomeric forms, each with unique physical and chemical properties that can significantly impact reaction outcomes and biological activity. This guide provides a comprehensive comparison of the spectroscopic techniques used to differentiate between the common isomers of trichloropropene, supported by experimental data.

Spectroscopic Analysis: A Comparative Overview

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful analytical techniques that provide detailed structural information, enabling the clear differentiation of trichloropropene isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus. Both ¹H and ¹³C NMR provide unique spectral fingerprints for each isomer.

¹H NMR Spectroscopy: The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the protons are highly diagnostic. The number of distinct signals corresponds to the number of non-equivalent protons in the molecule.

¹³C NMR Spectroscopy: The number of signals in a proton-decoupled ¹³C NMR spectrum indicates the number of unique carbon environments. The chemical shifts are sensitive to the hybridization and the nature of the attached atoms.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule. The vibrational frequencies of different bonds are characteristic and can be used to distinguish between isomers. Key vibrational modes for trichloropropenes include C=C stretching, C-H stretching and bending, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragmentation pattern. While all trichloropropene isomers have the same nominal molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure. The isotopic pattern resulting from the presence of three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) is a characteristic feature.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for the differentiation of common trichloropropene isomers.

Table 1: ¹H NMR Spectroscopic Data for Trichloropropene Isomers

IsomerProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1,1,2-Trichloropropene CH₃~2.2s-
1,1,3-Trichloropropene =CH-~6.0t~1.5
-CH₂Cl~4.2d~1.5
(E)-1,2,3-Trichloropropene =CH-~6.5d~13
-CH₂Cl~4.3d~13
(Z)-1,2,3-Trichloropropene =CH-~6.6d~7
-CH₂Cl~4.5d~7
2,3,3-Trichloropropene =CH₂~5.8, ~6.2s, s-

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. "s" denotes singlet, "d" denotes doublet, and "t" denotes triplet.

Table 2: ¹³C NMR Spectroscopic Data for Trichloropropene Isomers

IsomerCarbon AssignmentChemical Shift (δ, ppm)
This compound C1 (=CCl₂)~128
C2 (=CCl)~125
C3 (CH₃)~20
1,1,3-Trichloropropene C1 (=CCl₂)~130
C2 (=CH)~125
C3 (CH₂Cl)~45
(E)-1,2,3-Trichloropropene C1 (=CHCl)~120
C2 (=CCl)~130
C3 (CH₂Cl)~48
(Z)-1,2,3-Trichloropropene C1 (=CHCl)~118
C2 (=CCl)~128
C3 (CH₂Cl)~45
2,3,3-Trichloropropene C1 (=CH₂)~120
C2 (=C)~135
C3 (CCl₃)~95

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Frequencies for Trichloropropene Isomers (cm⁻¹)

IsomerC=C Stretch=C-H StretchC-Cl Stretch
This compound ~1620~3090~800-600
1,1,3-Trichloropropene ~1630~3080~800-600
(E)-1,2,3-Trichloropropene ~1640~3050~800-600
(Z)-1,2,3-Trichloropropene [1]~1640~3050~800-600
2,3,3-Trichloropropene ~1610~3100~800-600

Note: These are approximate ranges for the key vibrational modes.

Table 4: Mass Spectrometry Data for Trichloropropene Isomers

IsomerMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound [2][3]144, 146, 148109, 111, 73, 49
1,1,3-Trichloropropene [4][5]144, 146, 148109, 111, 73, 49
(E)-1,2,3-Trichloropropene [6][7]144, 146, 148109, 111, 73, 49
(Z)-1,2,3-Trichloropropene [8]144, 146, 148109, 111, 73, 49
2,3,3-Trichloropropene 144, 146, 148109, 111, 73, 49

Note: The molecular ion region will show a characteristic isotopic cluster due to the three chlorine atoms. Fragmentation patterns are often similar for isomers, making chromatographic separation prior to MS (GC-MS) essential for definitive identification.

Experimental Workflow

A systematic approach is crucial for the accurate spectroscopic differentiation of trichloropropene isomers. The following workflow outlines the key steps.

experimental_workflow Experimental Workflow for Trichloropropene Isomer Differentiation cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Analysis & Interpretation Sample Trichloropropene Isomer Mixture Dilution Dilute in appropriate deuterated solvent (e.g., CDCl₃) for NMR or volatile solvent for GC-MS Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Inject NMR NMR Spectroscopy (¹H & ¹³C) Dilution->NMR Analyze IR IR Spectroscopy Dilution->IR Analyze Raman Raman Spectroscopy Dilution->Raman Analyze ProcessSpectra Process & Analyze Spectra GCMS->ProcessSpectra NMR->ProcessSpectra IR->ProcessSpectra Raman->ProcessSpectra Compare Compare with Spectral Databases & Literature Data ProcessSpectra->Compare Identify Identify Isomers Compare->Identify

Caption: A generalized workflow for the spectroscopic differentiation of trichloropropene isomers.

Experimental Protocols

Sample Preparation
  • For NMR Spectroscopy: Dissolve 5-10 mg of the trichloropropene isomer or mixture in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • For GC-MS and IR (gas phase): Prepare a dilute solution of the sample in a volatile solvent such as dichloromethane (B109758) or pentane. The concentration will depend on the sensitivity of the instrument. For liquid-phase IR, a thin film of the neat liquid can be prepared between two salt plates (e.g., NaCl or KBr).

NMR Spectroscopy
  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to TMS at 0 ppm.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission (for gas or liquid film) or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment (or the salt plates) should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

  • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Injector: Split/splitless injector at 250°C. A split injection is suitable for concentrated samples, while a splitless injection is used for trace analysis.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/min.

    • Final hold: Hold at 200°C for 2 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 200.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum for each peak to determine the molecular ion and fragmentation pattern, and compare them with spectral libraries (e.g., NIST).

By employing these spectroscopic techniques and following the outlined protocols, researchers can confidently differentiate between the various isomers of trichloropropene, ensuring the accuracy and reliability of their scientific investigations and development processes.

References

A Proposed Cross-Validation Framework for the Analysis of 1,1,2-Trichloropropene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide presents a proposed framework for the cross-validation of analytical methods for the quantification of 1,1,2-trichloropropene. Due to a scarcity of published, direct comparative studies for this compound, this document outlines a model cross-validation approach. This model is based on established and validated methodologies for the structurally similar and environmentally significant compound, 1,2,3-trichloropropane (B165214) (TCP). The experimental data and protocols presented herein are representative of the performance expected from the detailed analytical techniques and are intended to serve as a comprehensive guide for researchers developing and validating methods for this compound.

The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used method for the analysis of volatile organic compounds (VOCs). We will explore three common sample introduction techniques for GC-MS, each with distinct advantages and suitability for different sample matrices:

  • Purge and Trap (P&T) GC-MS: Ideal for the analysis of volatile compounds in water samples, offering excellent sensitivity.

  • Solid-Phase Extraction (SPE) followed by GC-MS: A versatile technique for extracting analytes from aqueous samples, providing sample cleanup and concentration.

  • Liquid-Liquid Extraction (LLE) followed by GC-MS: A classical extraction method suitable for a variety of sample matrices.

Cross-validation of these different analytical approaches is crucial for ensuring data integrity, comparability, and reliability, especially when data from different methodologies or laboratories are to be combined or compared.

Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics for the analysis of this compound using the three proposed GC-MS-based methods. These values are derived from validated methods for 1,2,3-trichloropropane and represent a benchmark for the expected performance for this compound.

Parameter Purge and Trap (P&T) GC-MS Solid-Phase Extraction (SPE)-GC-MS Liquid-Liquid Extraction (LLE)-GC-MS
Linearity (r²) > 0.995> 0.998> 0.990
Accuracy (% Recovery) 85-115%90-110%80-120%
Precision (% RSD) < 15%< 10%< 20%
Limit of Detection (LOD) 0.1 - 1.0 ng/L0.05 - 0.5 ng/L1.0 - 10 ng/L
Limit of Quantitation (LOQ) 0.5 - 5.0 ng/L0.2 - 2.0 ng/L5.0 - 50 ng/L
Sample Volume 5 - 25 mL100 - 500 mL500 - 1000 mL
Throughput HighMediumLow
Selectivity HighHighModerate
Primary Application Drinking water, GroundwaterDrinking water, Groundwater, WastewaterWastewater, Complex matrices

Experimental Protocols

Detailed methodologies for the three proposed analytical techniques are provided below. These protocols are based on established USEPA methods and scientific literature for similar analytes.

Purge and Trap (P&T) Gas Chromatography-Mass Spectrometry (GC-MS)

This method is adapted from USEPA Method 524.2, a widely used procedure for the analysis of volatile organic compounds in drinking water.

1.1. Sample Preparation:

  • Collect water samples in 40 mL vials containing a dechlorinating agent (e.g., ascorbic acid) if residual chlorine is present.

  • Ensure no headspace is present in the vials.

  • Store samples at 4°C until analysis.

  • Prior to analysis, spike the sample with a surrogate standard solution.

1.2. Instrumentation:

  • Purge and Trap System: Equipped with a suitable trap (e.g., Tenax/silica gel/charcoal).

  • Gas Chromatograph: Capillary column (e.g., 60 m x 0.25 mm ID x 1.4 µm film thickness DB-624 or equivalent).

  • Mass Spectrometer: Capable of scanning from 35-300 amu.

1.3. P&T-GC-MS Parameters:

  • Purge Gas: Helium at 40 mL/min.

  • Purge Time: 11 minutes at ambient temperature.

  • Desorb Time: 2 minutes at 245°C.

  • Trap Bake: 8 minutes at 265°C.

  • GC Oven Program: 35°C (hold 5 min) to 170°C at 8°C/min, then to 220°C at 20°C/min (hold 3 min).

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Scan Mode: Full Scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

Solid-Phase Extraction (SPE) Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides a means to concentrate the analyte and clean up the sample matrix prior to GC-MS analysis.

2.1. Sample Preparation:

  • Add a surrogate standard to a 500 mL water sample.

  • Condition an SPE cartridge (e.g., activated carbon or polymer-based) with an appropriate solvent.

  • Pass the water sample through the SPE cartridge at a controlled flow rate.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with a small volume of a suitable solvent (e.g., dichloromethane).

  • Concentrate the eluate to a final volume of 1 mL.

2.2. Instrumentation:

  • Gas Chromatograph: Same as P&T-GC-MS.

  • Mass Spectrometer: Same as P&T-GC-MS.

2.3. GC-MS Parameters:

  • Injection Volume: 1-2 µL.

  • Injector Temperature: 250°C.

  • GC Oven Program: Similar to P&T-GC-MS, may require adjustment based on the final solvent.

  • MS Parameters: Same as P&T-GC-MS.

Liquid-Liquid Extraction (LLE) Gas Chromatography-Mass Spectrometry (GC-MS)

A traditional method for extracting organic compounds from aqueous samples.

3.1. Sample Preparation:

  • To a 1 L water sample in a separatory funnel, add a surrogate standard.

  • Add a suitable extraction solvent (e.g., dichloromethane).

  • Shake vigorously for 2 minutes, venting periodically.

  • Allow the layers to separate and collect the organic layer.

  • Repeat the extraction two more times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

3.2. Instrumentation:

  • Gas Chromatograph: Same as P&T-GC-MS.

  • Mass Spectrometer: Same as P&T-GC-MS.

3.3. GC-MS Parameters:

  • Injection Volume: 1-2 µL.

  • Injector Temperature: 250°C.

  • GC Oven Program: Similar to P&T-GC-MS.

  • MS Parameters: Same as P&T-GC-MS.

Visualizing the Cross-Validation Workflow and Logic

The following diagrams, created using the DOT language, illustrate the key workflows and logical relationships in the cross-validation of these analytical techniques.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation cluster_validation Validation Outcome Sample Water Sample Spike Spike with Surrogate Sample->Spike P P Spike->P SPE_Prep Solid-Phase Extraction Spike->SPE_Prep LLE_Prep Liquid-Liquid Extraction Spike->LLE_Prep T_Prep Purge & Trap GCMS GC-MS Analysis T_Prep->GCMS SPE_Prep->GCMS LLE_Prep->GCMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition Performance_Metrics Calculate Performance Metrics (LOD, LOQ, Accuracy, Precision) Data_Acquisition->Performance_Metrics Comparison Compare Results Across Methods Performance_Metrics->Comparison Validation_Report Cross-Validation Report Comparison->Validation_Report

Caption: Workflow for cross-validating three GC-MS methods for this compound analysis.

LogicalRelationship cluster_params Key Performance Parameters Methods Purge & Trap GC-MS SPE-GC-MS LLE-GC-MS Linearity Linearity (r²) Methods:m1->Linearity Methods:m2->Linearity Methods:m3->Linearity Accuracy Accuracy (%) Methods:m1->Accuracy Methods:m2->Accuracy Methods:m3->Accuracy Precision Precision (%RSD) Methods:m1->Precision Methods:m2->Precision Methods:m3->Precision Sensitivity LOD LOQ Methods:m1->Sensitivity Methods:m2->Sensitivity Methods:m3->Sensitivity Validation Method Cross-Validation Linearity->Validation Accuracy->Validation Precision->Validation Sensitivity->Validation

Caption: Logical relationship of comparing analytical methods based on key performance parameters.

Conclusion

This guide provides a foundational framework for the cross-validation of analytical methods for this compound. While the presented data is based on the analysis of a surrogate compound, 1,2,3-trichloropropane, the detailed protocols and expected performance characteristics offer a robust starting point for method development and validation. The choice of the most suitable method will depend on the specific application, required sensitivity, sample matrix, and available instrumentation. A thorough cross-validation as outlined is essential to ensure the generation of high-quality, reliable, and comparable analytical data.

Benchmarking the Performance of 1,1,2-Trichloropropene-Derived Polymers: A Comparative Guide for Drug Delivery Applications

Author: BenchChem Technical Support Team. Date: December 2025

A forward-looking analysis for researchers, scientists, and drug development professionals.

The quest for novel polymeric materials is a cornerstone of innovation in advanced drug delivery systems. While established polymers like Poly(lactic-co-glycolic acid) (PLGA) and Chitosan (B1678972) have demonstrated significant clinical and research success, the exploration of new polymer chemistries is critical for overcoming existing challenges in drug targeting, controlled release, and biocompatibility. This guide provides a comparative benchmark of the projected performance of polymers derived from 1,1,2-Trichloropropene against well-characterized alternatives, namely PLGA and Chitosan.

Due to the nascent stage of research into this compound-derived polymers for drug delivery, direct experimental data is limited. Therefore, the data presented for this novel polymer class are projections based on the known properties of chlorinated polymers. This guide aims to provide a foundational framework to stimulate further investigation into this potentially valuable class of materials.

Performance Comparison: A Quantitative Overview

The selection of a suitable polymer for a drug delivery system is a multifactorial decision, balancing drug loading capacity, release kinetics, and biological interaction. The following tables summarize key performance indicators for nanoparticles formulated from these polymers.

Table 1: Nanoparticle Formulation and Drug Loading Efficiency

Polymer SystemTypical Nanoparticle Size (nm)Drug Loading Capacity (%)Encapsulation Efficiency (%)Notes
This compound-Derived Polymer (Hypothetical) 100-3005-15 (Projected)50-70 (Projected)The presence of chlorine atoms may enhance interactions with certain drugs, but could also present challenges in achieving high loading due to potential steric hindrance.
PLGA Nanoparticles 100-250[1]2-5[1]20-55[1]Highly dependent on the lactide-to-glycolide ratio, polymer molecular weight, and the fabrication method used.[2][3]
Chitosan Nanoparticles 80-400[4]>10 (Drug Dependent)>70[5]High drug loading capacity is often attributed to the strong electrostatic interactions between the positively charged chitosan and negatively charged drugs or cross-linkers.[5]

Table 2: In Vitro Drug Release and Biocompatibility Profile

Polymer SystemDrug Release ProfileBiocompatibility/CytotoxicityPotential Degradation Products
This compound-Derived Polymer (Hypothetical) Sustained release, potentially tunable by controlling the degree of chlorination.Biocompatibility is a key concern and requires thorough investigation. Cytotoxicity may arise from residual monomer or degradation byproducts.Chlorinated organic molecules, hydrochloric acid.[6][7][8][9]
PLGA Nanoparticles Biphasic: Initial burst release followed by a sustained release phase. Tunable by altering the polymer composition.[2]Generally considered biocompatible and biodegradable.[3][10] Acidic degradation products can cause localized inflammation.[2]Lactic acid, Glycolic acid.[2]
Chitosan Nanoparticles pH-responsive: Faster release in acidic environments.[4][5] Biphasic release is also observed.[4]Generally non-toxic and biocompatible.[11] Cationic nature can lead to some cytotoxicity at high concentrations.Glucosamine, N-acetylglucosamine.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and evaluation of polymeric nanoparticles. Below are established protocols for the characterization of the benchmark polymers, which can be adapted for the investigation of novel this compound-derived polymers.

Synthesis of PLGA Nanoparticles (Emulsification-Solvent Evaporation Method)

This method is widely used for encapsulating hydrophobic drugs.[12][13][14][15]

  • Materials: PLGA, drug, dichloromethane (B109758) (DCM) or ethyl acetate, Poly(vinyl alcohol) (PVA), deionized water.

  • Procedure:

    • Dissolve a specific amount of PLGA and the hydrophobic drug in the organic solvent to form the oil phase.[13][14]

    • Prepare an aqueous solution of PVA (e.g., 1-5% w/v), which acts as a surfactant.[13][14]

    • Add the oil phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[12][13]

    • Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate.[13]

    • Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.[13]

Synthesis of Chitosan Nanoparticles (Ionic Gelation Method)

This technique is suitable for encapsulating a wide range of therapeutic agents.[4]

  • Materials: Chitosan, acetic acid, sodium tripolyphosphate (TPP), deionized water.

  • Procedure:

    • Dissolve chitosan in an aqueous acetic acid solution to obtain a cationic chitosan solution.

    • Prepare an aqueous solution of TPP.

    • Add the TPP solution dropwise to the chitosan solution under constant magnetic stirring.

    • Nanoparticles are spontaneously formed through electrostatic interactions between the positively charged amino groups of chitosan and the negatively charged polyanions of TPP.[4]

    • Collect the nanoparticles by centrifugation, wash, and lyophilize.

Characterization of Nanoparticles
  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Morphology: Visualized using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Drug Loading and Encapsulation Efficiency: The amount of encapsulated drug is quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) after dissolving the nanoparticles in a suitable solvent.

In Vitro Drug Release Study
  • Procedure:

    • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS) at a specific pH (e.g., 7.4 to simulate physiological conditions or 5.5 for endosomal environment).

    • Place the suspension in a dialysis bag with an appropriate molecular weight cut-off and incubate in a larger volume of the release medium at 37°C with constant shaking.

    • At predetermined time intervals, withdraw samples from the external medium and replace with fresh medium.

    • Quantify the drug concentration in the collected samples using a suitable analytical method.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[16][17][18][19][20]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the nanoparticles for a specified period (e.g., 24, 48, or 72 hours).[16]

    • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[17]

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).[16][18]

    • Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[20] Cell viability is expressed as a percentage relative to untreated control cells.

Cellular Uptake Analysis (Confocal Laser Scanning Microscopy)

This technique allows for the visualization of nanoparticle internalization into cells.[21][22][23][24][25]

  • Procedure:

    • Label the nanoparticles with a fluorescent dye.

    • Seed cells on glass coverslips in a culture plate and allow them to attach.

    • Incubate the cells with the fluorescently labeled nanoparticles for different time points.[25]

    • Wash the cells to remove non-internalized nanoparticles.

    • Fix the cells and stain the cell nuclei (e.g., with DAPI) and/or cell membranes.

    • Visualize the intracellular localization of the nanoparticles using a confocal microscope.[21][25]

Mandatory Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation S1 Polymer & Drug Dissolution S2 Emulsification or Ionic Gelation S1->S2 S3 Nanoparticle Formation S2->S3 C1 Size & Zeta Potential (DLS) S3->C1 C2 Morphology (SEM/TEM) S3->C2 C3 Drug Loading & Encapsulation Efficiency S3->C3 I1 Drug Release Kinetics S3->I1 I2 Cytotoxicity (MTT Assay) S3->I2 I3 Cellular Uptake (Confocal Microscopy) S3->I3 signaling_pathway NP Targeted Polymeric Nanoparticle Receptor Cell Surface Receptor (e.g., Folate Receptor) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome DrugRelease Drug Release (pH-triggered) Endosome->DrugRelease Drug Drug DrugRelease->Drug Target Intracellular Target (e.g., DNA, Kinases) Drug->Target Apoptosis Apoptosis Target->Apoptosis

References

Carcinogenicity of Trichloropropane Isomers: A Comparative Analysis of Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of animal carcinogenicity data for trichloropropane (B3392429) isomers reveals a significant data gap, with extensive evidence for the carcinogenicity of 1,2,3-trichloropropane (B165214), but a notable lack of similar long-term studies for other isomers such as 1,1,1-trichloropropane, 1,1,2-trichloropropane, and 1,2,2-trichloropropane. This guide provides a detailed comparison of the available data, primarily focusing on the well-documented carcinogenic effects of 1,2,3-trichloropropane in rodent models, and highlights the absence of evidence for the other isomers.

Comparative Analysis of Carcinogenicity Data

The vast majority of publicly available animal carcinogenicity data for trichloropropane isomers centers on 1,2,3-trichloropropane. Long-term bioassays, particularly those conducted by the National Toxicology Program (NTP), have established it as a potent, multi-site carcinogen in both rats and mice.[1][2] In contrast, there is a significant lack of comparable carcinogenicity studies for other trichloropropane isomers. This disparity is a critical finding for researchers and professionals in drug development and chemical safety assessment.

1,2,3-Trichloropropane: A Confirmed Animal Carcinogen

Oral exposure to 1,2,3-trichloropropane has been shown to induce a wide range of both benign and malignant tumors in multiple organ systems of F344/N rats and B6C3F1 mice.[3][4] The U.S. Department of Health and Human Services has classified 1,2,3-trichloropropane as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[5] Similarly, the U.S. Environmental Protection Agency (EPA) has classified it as "likely to be carcinogenic to humans."[1][6]

The carcinogenic effects are dose-dependent and have been observed at multiple tissue sites. In rats, oral administration of 1,2,3-trichloropropane has been linked to neoplasms in the oral mucosa, forestomach, pancreas, kidney, and mammary gland.[3][4] In mice, studies have reported tumors in the oral mucosa, forestomach, liver, Harderian gland, and uterus.[3][4]

Table 1: Summary of Carcinogenicity Findings for 1,2,3-Trichloropropane in a 2-Year Gavage Study

SpeciesSexDose (mg/kg/day)Target Organ(s) and Neoplasms
Rat (F344/N) Male3, 10, 30Oral Mucosa (squamous cell papilloma/carcinoma), Forestomach (squamous cell papilloma/carcinoma), Pancreas (adenoma), Kidney (adenoma), Preputial Gland (adenoma/carcinoma)
Female3, 10, 30Oral Mucosa (squamous cell papilloma/carcinoma), Forestomach (squamous cell papilloma/carcinoma), Mammary Gland (adenocarcinoma), Clitoral Gland (adenoma/carcinoma)
Mouse (B6C3F1) Male6, 20, 60Forestomach (squamous cell papilloma/carcinoma), Liver (hepatocellular adenoma/carcinoma), Harderian Gland (adenoma)
Female6, 20, 60Oral Mucosa (squamous cell papilloma), Forestomach (squamous cell papilloma/carcinoma), Harderian Gland (adenoma), Uterus (adenoma, stromal polyp, adenocarcinoma)

Source: National Toxicology Program Technical Report 384

Other Trichloropropane Isomers: A Lack of Evidence

A thorough review of available literature reveals a stark absence of long-term carcinogenicity studies for other isomers of trichloropropane, including:

  • 1,1,1-Trichloropropane

  • 1,1,2-Trichloropropane

  • 1,2,2-Trichloropropane

While some toxicological data may exist for these compounds, comprehensive two-year bioassays in rodent models, which are the standard for assessing carcinogenic potential, do not appear to be publicly available. This data gap prevents a direct comparison of the carcinogenic potential of these isomers with that of 1,2,3-trichloropropane. Researchers should exercise caution and not assume a lack of carcinogenicity based on the absence of data.

Experimental Protocols: NTP 2-Year Gavage Bioassay of 1,2,3-Trichloropropane

The following provides a detailed methodology for the key carcinogenicity studies of 1,2,3-trichloropropane conducted by the National Toxicology Program.

Objective: To evaluate the toxic and carcinogenic effects of 1,2,3-trichloropropane in F344/N rats and B6C3F1 mice.

Test Substance: 1,2,3-Trichloropropane (CAS No. 96-18-4), purity >99%.

Vehicle: Corn oil.

Animal Species and Strain:

  • Rats: F344/N

  • Mice: B6C3F1

Administration Route: Gavage.

Study Duration: 2 years.

Experimental Groups:

  • Rats: Groups of 60 male and 60 female rats were administered 0 (vehicle control), 3, 10, or 30 mg/kg of 1,2,3-trichloropropane in corn oil by gavage, 5 days per week.

  • Mice: Groups of 60 male and 60 female mice were administered 0 (vehicle control), 6, 20, or 60 mg/kg of 1,2,3-trichloropropane in corn oil by gavage, 5 days per week.

Observations and Examinations:

  • Clinical Observations: Animals were observed twice daily for morbidity and mortality.

  • Body Weight: Body weights were recorded weekly for the first 13 weeks and then monthly.

  • Feed Consumption: Feed consumption was measured weekly for the first 13 weeks and then monthly.

  • Hematology and Clinical Chemistry: Blood samples were collected at 15 months for analysis.

  • Necropsy and Histopathology: A complete necropsy was performed on all animals. All organs and tissues were examined for gross lesions, and a comprehensive set of tissues was collected, preserved, and examined microscopically.

Data Analysis: The incidence of neoplasms in each dosed group was compared with that in the vehicle control group using statistical methods appropriate for carcinogenicity studies.

Experimental Workflow

The following diagram illustrates the typical workflow of a 2-year rodent carcinogenicity bioassay, such as the one described for 1,2,3-trichloropropane.

G A Dose Range-Finding Studies (e.g., 14-day, 90-day) B Dose Selection for 2-Year Bioassay A->B C Animal Acclimation & Randomization B->C D Daily Dosing (Gavage) & Clinical Observation C->D E Body Weight & Food Consumption Monitoring G Terminal Sacrifice & Necropsy D->G F Interim Sacrifices (e.g., 15 months) F->G H Histopathological Evaluation of Tissues G->H I Statistical Analysis of Tumor Incidence H->I J Final Report & Conclusions I->J

Caption: Workflow of a typical 2-year rodent carcinogenicity bioassay.

References

A Comparative Environmental Impact Assessment: 1,1,2-Trichloropropene Versus Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Environmental Impact with Supporting Data

The selection of solvents and chemical intermediates is a critical decision in chemical synthesis and drug development, with significant implications for process efficiency, safety, and environmental sustainability. Historically, chlorinated hydrocarbons like 1,1,2-Trichloropropene have been utilized for their versatile chemical properties. However, growing environmental concerns necessitate a thorough evaluation of their impact and the exploration of safer, more sustainable alternatives. This guide provides a comparative environmental impact assessment of this compound against several promising "green" alternatives, supported by available data.

Executive Summary

Due to a significant lack of comprehensive environmental data for this compound, this assessment draws upon information on related chlorinated compounds to infer its likely environmental profile. The available data suggests that, like other chlorinated hydrocarbons, this compound poses potential environmental and health risks. In contrast, a range of greener alternatives, including propylene (B89431) carbonate, dimethyl carbonate, ethyl lactate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and gamma-valerolactone (B192634) (GVL), offer more favorable environmental profiles, characterized by lower toxicity, higher biodegradability, and derivation from renewable feedstocks. This guide presents a detailed comparison to aid in the informed selection of chemicals with a reduced environmental footprint.

Data Presentation: A Comparative Analysis

The following tables summarize the available physical, chemical, and environmental impact data for this compound and its potential alternatives.

Table 1: Physicochemical Properties

ChemicalCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound21400-25-9C₃H₃Cl₃145.41[1][2]111.1[1]
Propylene Carbonate108-32-7C₄H₆O₃102.09242
Dimethyl Carbonate616-38-6C₃H₆O₃90.0890
Ethyl Lactate97-64-3C₅H₁₀O₃118.13154
2-Methyltetrahydrofuran (2-MeTHF)96-47-9C₅H₁₀O86.1380
Cyclopentyl Methyl Ether (CPME)5614-37-9C₆H₁₂O100.16106[3]
gamma-Valerolactone (GVL)108-29-2C₅H₈O₂100.12207

Table 2: Environmental Impact and Toxicity Data

ChemicalAcute Toxicity (LClo, rat, inhalation)BiodegradabilityEnvironmental Fate & Concerns
This compound 3,500 ppm/6hr[4]Data not available. Likely to be persistent, similar to other chlorinated propenes.Limited data available. As a chlorinated alkene, potential for persistence, bioaccumulation, and formation of toxic byproducts.
Propylene Carbonate Low toxicity[5][6]Readily biodegradable[5][7]Low environmental impact; breaks down naturally, minimizing soil and water contamination.[5]
Dimethyl Carbonate Low acute toxicity (LD50 rat 12,900 mg/Kg)[8]Readily biodegradable; low potential to bioaccumulate.[8]VOC-exempt solvent with a favorable environmental profile.[8]
Ethyl Lactate Low toxicity, non-carcinogenic[9]100% biodegradable.[9]Environmentally benign, derived from renewable resources.[10] Listed on the EPA's List 4A as safe for use in all pesticide products.[9]
2-Methyltetrahydrofuran (2-MeTHF) Harmful if swallowed.[11]Derived from renewable resources.Considered a greener alternative to THF with a lower life cycle footprint.[12] Not classified as dangerous for the environment.[11]
Cyclopentyl Methyl Ether (CPME) Low acute/subchronic toxicity.Data not available.Considered to have a low environmental impact and is an alternative to more problematic ethereal solvents.[13]
gamma-Valerolactone (GVL) Low acute toxicity to aquatic organisms (LD50 Oral-rat = 8800 mg kg−1).[14][15]Readily biodegradable.[14][16]Derived from biomass, low eco-toxicological profile, and low flammability.[17]

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, this section outlines general methodologies for key environmental impact assessments, which would be applicable to both the target compound and its alternatives.

Acute Inhalation Toxicity (LClo)

Objective: To determine the lowest concentration of a substance in air that causes death in a specified animal species under defined conditions of exposure.

General Protocol (based on OECD Guideline 403):

  • Test Animals: Typically, young adult rats of a single strain are used. Animals are randomly assigned to control and exposure groups.

  • Exposure Chamber: Animals are housed in a whole-body or nose-only inhalation chamber with a controlled atmosphere.

  • Concentration and Duration: A group of animals is exposed to a specific concentration of the test substance for a set duration (e.g., 6 hours).

  • Observation: Animals are observed for signs of toxicity during and after exposure for a period of up to 14 days. Mortalities are recorded.

  • Data Analysis: The lowest concentration at which mortality is observed is reported as the LClo.

Biodegradability Assessment

Objective: To determine the potential for a chemical to be broken down by microorganisms.

General Protocol (based on OECD Guideline 301B - Ready Biodegradability: CO₂ Evolution Test):

  • Test System: A defined volume of mineral medium containing a known concentration of the test substance as the sole carbon source is inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).

  • Incubation: The test system is incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • CO₂ Measurement: The amount of carbon dioxide produced from the biodegradation of the test substance is measured at regular intervals.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum amount. A substance is considered "readily biodegradable" if it reaches a certain percentage of biodegradation (e.g., >60%) within a 10-day window during the 28-day test.

Mandatory Visualization

The following diagrams illustrate key concepts related to the environmental impact assessment of chemical substances.

Environmental_Impact_Pathway cluster_Source Source & Release cluster_Environment Environmental Compartments cluster_Fate Environmental Fate cluster_Impact Ecological Impact Chemical_Production Chemical Production Air Air Chemical_Production->Air Industrial_Use Industrial Use Water Water Industrial_Use->Water Disposal Disposal Soil Soil Disposal->Soil Photodegradation Photodegradation Air->Photodegradation Biodegradation Biodegradation Water->Biodegradation Bioaccumulation Bioaccumulation Water->Bioaccumulation Persistence Persistence Soil->Persistence Aquatic_Toxicity Aquatic_Toxicity Persistence->Aquatic_Toxicity Terrestrial_Toxicity Terrestrial_Toxicity Persistence->Terrestrial_Toxicity Bioaccumulation->Aquatic_Toxicity

Caption: General pathway of a chemical's environmental impact.

Experimental_Workflow Test_Substance Test Substance (e.g., this compound) Physicochemical_Properties Physicochemical Properties (Boiling Point, Solubility, etc.) Test_Substance->Physicochemical_Properties Toxicity_Testing Toxicity Testing Test_Substance->Toxicity_Testing Biodegradability_Testing Biodegradability Testing Test_Substance->Biodegradability_Testing Data_Analysis Data Analysis & Risk Assessment Physicochemical_Properties->Data_Analysis Toxicity_Testing->Data_Analysis Biodegradability_Testing->Data_Analysis Comparative_Assessment Comparative Assessment vs. Alternatives Data_Analysis->Comparative_Assessment

Caption: Workflow for environmental impact assessment.

Alternatives_Comparison cluster_Green_Alternatives Green Alternatives Chlorinated_Solvent Chlorinated Solvent (e.g., this compound) Propylene_Carbonate Propylene Carbonate Chlorinated_Solvent->Propylene_Carbonate Replace with (Lower Toxicity, Biodegradable) Dimethyl_Carbonate Dimethyl Carbonate Chlorinated_Solvent->Dimethyl_Carbonate Replace with (VOC Exempt, Biodegradable) Ethyl_Lactate Ethyl Lactate Chlorinated_Solvent->Ethyl_Lactate Replace with (Renewable, Biodegradable) 2_MeTHF 2-MeTHF Chlorinated_Solvent->2_MeTHF Replace with (Renewable, Lower Lifecycle Emissions) CPME CPME Chlorinated_Solvent->CPME Replace with (Low Environmental Impact) GVL GVL Chlorinated_Solvent->GVL Replace with (Renewable, Low Ecotoxicity)

Caption: Comparison of chlorinated solvents to green alternatives.

Conclusion and Recommendations

The available evidence, though incomplete for this compound, strongly suggests that a transition to greener alternatives is a prudent and responsible choice for researchers, scientists, and drug development professionals. The alternatives highlighted in this guide—propylene carbonate, dimethyl carbonate, ethyl lactate, 2-MeTHF, CPME, and GVL—each offer a compelling combination of reduced environmental impact, lower toxicity, and, in many cases, derivation from renewable feedstocks.

While a direct, experimentally validated comparison with this compound is hampered by data gaps, the principle of precautionary action and the drive for sustainable chemistry support the proactive adoption of these safer alternatives. It is recommended that for any new or existing process utilizing chlorinated solvents like this compound, a thorough evaluation of these greener alternatives be conducted. Such an evaluation should consider not only the environmental and safety profiles but also process compatibility and economic viability. The adoption of these alternatives can lead to safer laboratory and manufacturing environments, reduced environmental pollution, and alignment with global sustainability goals.

References

Confirming the Stereochemistry of 1,1,2-Trichloropropene Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected stereochemical outcomes of reactions involving 1,1,2-trichloropropene. Due to a scarcity of specific experimental data for this compound in publicly available literature, this guide extrapolates from well-established principles of stereochemistry in alkene reactions and data from analogous chlorinated alkenes. The aim is to provide a predictive framework for researchers working with this versatile but under-documented chemical intermediate.

Introduction to the Stereochemistry of this compound

This compound is an achiral molecule as it does not possess a chiral center and lacks the necessary substitution pattern for cis-trans isomerism. However, reactions involving the double bond can lead to the formation of one or more stereocenters in the product, making the understanding and confirmation of the resulting stereochemistry crucial for controlling the three-dimensional structure of synthesized molecules. This is of particular importance in drug development, where the stereoisomers of a chiral molecule can exhibit significantly different pharmacological activities.

Comparison of Stereoselective Reactions

The following table summarizes the expected stereochemical outcomes for several common classes of alkene reactions when applied to this compound. The predictions are based on the known mechanisms of these reactions.

Reaction TypeReagentsExpected StereoselectivityProduct StereocentersNotes
Catalytic Hydrogenation H₂, Pd/C (or other metal catalysts)Syn-additionOneThe two hydrogen atoms add to the same face of the double bond.
Halogenation Cl₂, Br₂Anti-additionTwoThe two halogen atoms add to opposite faces of the double bond.
Epoxidation mCPBA, other peroxy acidsSyn-additionTwoA single oxygen atom is added to one face of the double bond.
Hydroboration-Oxidation 1. BH₃•THF; 2. H₂O₂, NaOHSyn-addition, Anti-MarkovnikovTwoThe H and OH groups are added to the same face of the double bond, with the OH group adding to the less substituted carbon.

Detailed Experimental Protocols

Accurate determination of the stereochemistry of reaction products relies on rigorous experimental procedures and appropriate analytical techniques.

General Procedure for Stereoselective Reactions of this compound

The following are generalized protocols. Researchers should optimize conditions based on the specific substrate and desired outcome.

  • Catalytic Hydrogenation: In a high-pressure vessel, a solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate) is treated with a catalytic amount of a heterogeneous catalyst (e.g., 10% Pd/C). The vessel is purged and then pressurized with hydrogen gas. The reaction is stirred at a specified temperature and pressure until the starting material is consumed (monitored by GC or TLC). The catalyst is then removed by filtration, and the product is purified by distillation or chromatography.

  • Halogenation: To a solution of this compound in an inert solvent (e.g., dichloromethane, carbon tetrachloride) at a controlled temperature (often 0 °C or below), a solution of the halogen (Cl₂ or Br₂) in the same solvent is added dropwise. The reaction is typically rapid and should be monitored for the disappearance of the starting material. The reaction mixture is then washed with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) to quench any excess halogen, followed by an aqueous wash and drying over an anhydrous salt. The product is purified by distillation or chromatography.

  • Epoxidation: A solution of a peroxy acid (e.g., meta-chloroperoxybenzoic acid, mCPBA) in a suitable solvent (e.g., dichloromethane) is added to a solution of this compound at a controlled temperature (typically 0 °C to room temperature). The reaction progress is monitored by TLC or GC. Upon completion, the reaction mixture is washed with a solution of sodium sulfite (B76179) to destroy excess peroxide, followed by a wash with a base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct. The organic layer is then dried and the solvent removed to yield the crude epoxide, which can be purified by chromatography.

  • Hydroboration-Oxidation: To a solution of this compound in an anhydrous ether solvent (e.g., THF) under an inert atmosphere, a solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) is added at 0 °C. The reaction is allowed to warm to room temperature and stirred for a specified time. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide. The mixture is stirred at room temperature until the oxidation is complete. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography.

Analytical Methods for Stereochemical Determination
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The coupling constants between vicinal protons can provide information about their dihedral angle, which can help determine the relative stereochemistry (e.g., syn vs. anti).

    • ¹³C NMR: The chemical shifts of carbon atoms can be influenced by their stereochemical environment.

    • Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can identify protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides an unambiguous determination of the absolute stereochemistry.

    • Crystal Growth: Suitable single crystals can be grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

    • Data Collection and Structure Refinement: A suitable crystal is mounted on a diffractometer, and diffraction data is collected. The crystal structure is then solved and refined to determine the precise three-dimensional arrangement of atoms.

Alternative Synthesis: Asymmetric Synthesis of Chiral Chlorinated Propanes

An alternative to inducing stereochemistry from an achiral starting material like this compound is to employ an asymmetric synthesis. For example, the asymmetric reduction of a prochiral ketone containing chlorine atoms can yield a chiral chlorinated alcohol with high enantiomeric excess.

Example: Asymmetric Reduction of 1,1,3-trichloroacetone (B106291)

Using a chiral reducing agent, such as a borane (B79455) reagent modified with a chiral ligand (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine), 1,1,3-trichloroacetone can be reduced to the corresponding chiral alcohol, (R)- or (S)-1,1,3-trichloropropan-2-ol, with high enantioselectivity.

Visualizing Reaction Pathways and Workflows

Stereoselective_Reactions cluster_hydrogenation Catalytic Hydrogenation cluster_halogenation Halogenation cluster_epoxidation Epoxidation TCP This compound H2_PdC H₂, Pd/C TCP->H2_PdC syn-addition X2 Cl₂ or Br₂ TCP->X2 anti-addition mCPBA mCPBA TCP->mCPBA syn-addition Syn_H syn-1,1,2-Trichloropropane (Racemic) H2_PdC->Syn_H Anti_X anti-1,2-Dihalo-1,1,2-trichloropropane (Diastereomers) X2->Anti_X Epoxide 1,1,2-Trichloro-1,2-epoxypropane (Racemic) mCPBA->Epoxide

Experimental_Workflow Start Reaction of this compound Purification Product Purification (Chromatography/Distillation) Start->Purification Analysis Stereochemical Analysis Purification->Analysis NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Analysis->NMR Xray X-ray Crystallography (for crystalline products) Analysis->Xray Conclusion Determination of Relative/Absolute Stereochemistry NMR->Conclusion Xray->Conclusion

Conclusion

While specific, documented stereoselective reactions of this compound are not extensively reported, a robust framework for predicting and confirming the stereochemistry of its reaction products can be established based on fundamental principles of alkene reactivity. The stereochemical outcome of addition reactions is dictated by the reaction mechanism, with predictable syn- or anti-addition patterns. For researchers venturing into the synthesis of novel chiral molecules from this compound, a thorough understanding of these principles, coupled with rigorous analytical characterization, is paramount for achieving the desired stereochemical control. The detailed experimental protocols provided in this guide offer a clear path for the unambiguous determination of the stereochemical outcomes of such synthetic transformations.

Safety Operating Guide

Safeguarding Your Research: A Guide to Handling 1,1,2-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of 1,1,2-Trichloropropene (CAS 598-77-6) to ensure the safety of all laboratory personnel. Researchers, scientists, and drug development professionals are advised to strictly adhere to these guidelines to mitigate potential risks.

Essential Safety and Personal Protective Equipment (PPE)

When handling this compound, a flammable and harmful chemical, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE and safety measures.

Protection Type Specific Equipment Purpose
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To prevent eye contact with liquid or vapor, which can cause irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin absorption, as the substance is harmful if it comes in contact with the skin.[1][2][3]
Respiratory Protection Vapor respirator.To prevent inhalation of harmful vapors.[1][2]
Skin and Body Protection Protective clothing, including a long-sleeved shirt and long pants. Chemical-resistant apron or coveralls for splash hazards. Protective boots may be required.To prevent skin contact and contamination of personal clothing.[1][2][3]
Emergency Equipment An eyewash station and safety shower must be readily available in the immediate work area.To provide immediate decontamination in case of accidental exposure.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Pre-Operational Checks
  • Verify Ventilation: Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1][2]

  • Inspect PPE: Check all personal protective equipment for integrity and proper fit.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest eyewash station and safety shower.[1]

  • Review Safety Data Sheet (SDS): All personnel involved must review the SDS for this compound before commencing work.

Handling Protocol
  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid.[2]

  • Use Non-Sparking Tools: Employ only non-sparking tools during handling and transfer.[2]

  • Avoid Inhalation and Contact: Do not breathe vapors or mist. Avoid contact with skin and eyes.[4]

  • Closed System: Whenever possible, use a closed system for transfer to minimize vapor generation.[1][2]

  • Personal Hygiene: Do not eat, drink, or smoke in the handling area.[1][2] Wash hands and face thoroughly after handling.[1][2]

Post-Operational Procedures
  • Secure Container: Tightly close the this compound container.[2]

  • Store Properly: Store the container in a cool, dark, and well-ventilated place, away from heat, sparks, open flames, and incompatible materials like oxidizing agents.[1][2][5]

  • Decontaminate Work Area: Clean and decontaminate the work surface.

  • Remove and Clean PPE: Remove PPE in a designated area and follow appropriate decontamination or disposal procedures.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Collection
  • Segregate Waste: Collect waste this compound and contaminated materials in a designated, properly labeled, and sealed container.

  • Avoid Mixing: Do not mix with other waste streams.[6]

  • Container Handling: Handle uncleaned, empty containers as you would the product itself.[6]

Disposal Protocol
  • Consult Regulations: Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[2]

  • Authorized Waste Disposal: Utilize an approved waste disposal plant or licensed contractor for chemical waste disposal.[6]

  • Container Disposal: Do not reuse empty containers. They should be triple-rinsed (if appropriate) and disposed of through a licensed waste management facility.

Process Flow Diagrams

Handling_and_Disposal_Workflow Workflow for Handling and Disposal of this compound cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_safety Safety Measures A Pre-Operational Checks (Ventilation, PPE, Emergency Equip.) B Handling Operations (Grounding, Non-Sparking Tools, Avoid Contact) A->B Emergency Emergency Preparedness (Eyewash, Shower) A->Emergency C Post-Operational Procedures (Secure Container, Store Properly, Decontaminate) B->C PPE Personal Protective Equipment (Gloves, Goggles, Respirator, etc.) B->PPE D Waste Collection (Segregate, Label, Seal) C->D Waste Generated E Regulatory Compliance (Consult Local & National Regulations) D->E F Authorized Disposal (Use Licensed Facility) E->F

Caption: Workflow for Handling and Disposal of this compound.

PPE_Selection_Logic PPE Selection Logic for this compound cluster_hazards Hazard Assessment cluster_ppe Required Personal Protective Equipment Start Handling this compound Flammable Flammable Liquid & Vapor Start->Flammable Harmful Harmful if Swallowed Start->Harmful Irritant Skin/Eye Irritant Start->Irritant Inhalation Inhalation Hazard Start->Inhalation Clothing Protective Clothing Flammable->Clothing Gloves Chemical-Resistant Gloves Harmful->Gloves Goggles Safety Goggles/ Face Shield Irritant->Goggles Respirator Vapor Respirator Inhalation->Respirator

Caption: PPE Selection Logic for this compound.

References

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